PD 123177
描述
nonpeptide angiotensin AII-2 inhibito
Structure
3D Structure
属性
CAS 编号 |
114785-12-5 |
|---|---|
分子式 |
C29H28N4O3 |
分子量 |
480.6 g/mol |
IUPAC 名称 |
1-[(4-amino-3-methylphenyl)methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C29H28N4O3/c1-19-14-20(12-13-23(19)30)16-32-18-31-24-17-33(26(29(35)36)15-25(24)32)28(34)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-14,18,26-27H,15-17,30H2,1H3,(H,35,36) |
InChI 键 |
KLVDUSUYBDMJKR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-((4-amino-3-methylphenyl)methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5c)pyridine-6-carboxylic acid EXP 655 EXP-655 PD 123177 PD-123177 |
产品来源 |
United States |
Foundational & Exploratory
PD 123177: A Technical Guide to a Selective AT2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123177 is a potent and highly selective non-peptide antagonist for the Angiotensin II Type 2 (AT2) receptor. It is an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the Angiotensin II Type 1 (AT1) receptor. This technical guide provides an in-depth overview of this compound, including its binding profile, relevant experimental protocols, and the signaling pathways it modulates.
Data Presentation: Binding Affinity and Selectivity
The selectivity of this compound for the AT2 receptor over the AT1 receptor is a key feature that enables its use in distinguishing the functions of these two receptor subtypes. The following table summarizes the binding affinity of this compound for both AT1 and AT2 receptors.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Reference Tissue/Cell Line |
| This compound | AT1 | >> 10,000 nM[1][2] | Guinea pig liver membranes[1][2] |
| This compound | AT2 | High Affinity (nM range) | Mammalian Systems[3] |
Note: While a precise Ki value for this compound at the AT2 receptor is not consistently reported across literature, it is widely characterized as having high affinity in the nanomolar range.
Experimental Protocols
Competitive Radioligand Binding Assay for AT2 Receptor
This protocol outlines a method to determine the binding affinity of test compounds, such as this compound, for the AT2 receptor.
a. Membrane Preparation:
-
Homogenize tissues or cells known to express AT2 receptors (e.g., rat adrenal gland) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[4]
b. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 50-120 µg of protein for tissue membranes), a fixed concentration of a suitable radioligand for the AT2 receptor (e.g., [125I]Sar1,Ile8-Angiotensin II), and varying concentrations of the unlabeled competitor (this compound or other test compounds).
-
The final assay volume is typically 250 µL per well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[4]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled AT2 receptor ligand.
c. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[4]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.[4]
d. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
In Vivo Administration in Rodent Models
This protocol provides a general guideline for the administration of this compound to rats for in vivo studies.
a. Dosing and Administration:
-
This compound is typically administered via subcutaneous (s.c.) injection or intraperitoneal (i.p.) injection.
-
A common dose range for in vivo studies in rats is 0.01 to 10 mg/kg.[4]
-
The compound should be dissolved in a suitable vehicle, such as saline or a solution containing a small amount of a solubilizing agent if necessary.
b. Experimental Procedure (Example):
-
Acclimatize the animals to the experimental conditions for a sufficient period.
-
Administer this compound or the vehicle control at the predetermined dose and route.
-
At a specified time after administration, the physiological or behavioral parameter of interest can be measured. This may involve blood pressure monitoring, tissue collection for analysis, or behavioral tests.
-
For studies investigating the blockade of Angiotensin II effects, this compound is often administered prior to the administration of Angiotensin II.
Signaling Pathways and Visualizations
Activation of the AT2 receptor by its endogenous ligand, Angiotensin II, initiates a series of intracellular signaling cascades that are often counter-regulatory to those activated by the AT1 receptor. This compound, as a selective antagonist, blocks these downstream effects.
AT2 Receptor Signaling Pathway
The AT2 receptor is a G-protein coupled receptor, but its signaling is distinct from the classical pathways associated with many other GPCRs. Key signaling events include the activation of protein phosphatases, stimulation of the bradykinin-nitric oxide-cGMP pathway, and activation of phospholipase A2.
Caption: Overview of the major signaling pathways initiated by AT2 receptor activation.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the affinity of a test compound like this compound.
Caption: Logical workflow for a competitive radioligand binding assay.
Logical Relationship: Antagonist Action
This diagram illustrates the fundamental antagonistic action of this compound at the AT2 receptor.
Caption: The antagonistic relationship of this compound with the AT2 receptor.
Conclusion
This compound is an indispensable tool for researchers in the field of cardiovascular and renal physiology, neuroscience, and drug development. Its high selectivity for the AT2 receptor allows for the precise dissection of the complex roles of the renin-angiotensin system. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for the effective utilization of this compound in research settings.
References
The Genesis of a Selective Tool: A Technical Guide to the Discovery and Development of PD 123177
For Immediate Release
[City, State] – December 4, 2025 – In the intricate world of pharmacology, the development of highly selective receptor antagonists is paramount for dissecting complex biological systems. This whitepaper delves into the discovery and development of PD 123177, a nonpeptide antagonist that has been instrumental in distinguishing the roles of the angiotensin II (AII) subtype 2 (AT2) receptor. Developed by Parke-Davis, this compound emerged from a concerted effort to create non-peptide angiotensin II receptor antagonists, providing researchers with a crucial tool to explore the less-understood functions of the AT2 receptor, a key component of the renin-angiotensin system (RAS).
Discovery and Synthesis: A Journey into Non-Peptide Antagonists
The development of this compound was part of a broader movement in the late 1980s and early 1990s to create orally active, non-peptide antagonists for the angiotensin II receptor, moving away from the limitations of peptide-based antagonists. The core structure of this compound is a 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid derivative. The synthesis of this class of compounds represented a significant advancement in medicinal chemistry, providing a scaffold for developing selective ligands for angiotensin II receptor subtypes.
The discovery of potent, non-peptide angiotensin II receptor antagonists, such as Losartan for the AT1 receptor, spurred further investigation into compounds that could selectively target the then-enigmatic AT2 receptor. This led to the synthesis and screening of a series of imidazole-based compounds, ultimately yielding this compound and its close analog, PD 123319. These compounds proved to be highly selective for the AT2 receptor, paving the way for a more precise understanding of its physiological functions.
Unraveling Specificity: Quantitative Analysis of Receptor Binding
The hallmark of this compound is its remarkable selectivity for the AT2 receptor over the AT1 receptor. This high degree of selectivity has been quantified through extensive radioligand binding assays.
| Compound | Receptor | Binding Affinity (IC50) | Reference |
| This compound | AT2 | ~20 nM | [1] |
| This compound | AT1 | > 10,000 nM | [2] |
| PD 123319 | AT2 | 34 nM |
Note: IC50 values can vary between studies depending on the experimental conditions.
This vast difference in binding affinity underscores the utility of this compound as a selective pharmacological tool to isolate and study the functions of the AT2 receptor without the confounding effects of AT1 receptor blockade.
Experimental Protocols: Methodologies for Characterization
The characterization of this compound's binding affinity and functional antagonism relies on well-established in vitro assays.
Radioligand Binding Assay (for determining IC50)
This protocol outlines a competitive binding assay to determine the inhibitory concentration (IC50) of this compound for the AT2 receptor.
Objective: To determine the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the AT2 receptor.
Materials:
-
Cell membranes prepared from tissues or cells expressing the AT2 receptor (e.g., rat adrenal glands, specific cell lines).
-
Radiolabeled angiotensin II analog (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Functional Assay: Inhibition of Phosphatase Activity
This protocol describes a functional assay to measure the antagonistic effect of this compound on AT2 receptor-mediated phosphatase activation.
Objective: To determine the ability of this compound to block Angiotensin II-induced phosphatase activity in cells expressing the AT2 receptor.
Materials:
-
Cell line expressing the AT2 receptor (e.g., PC12W cells).
-
Angiotensin II.
-
This compound.
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP).
-
Cell lysis buffer.
-
Protein assay reagent.
-
Spectrophotometer.
Procedure:
-
Cell Culture and Treatment: Culture the AT2 receptor-expressing cells to an appropriate confluency. Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II (e.g., 100 nM) for a defined period (e.g., 10-15 minutes). Include control groups with no treatment, Angiotensin II alone, and this compound alone.
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.
-
Phosphatase Assay: Incubate the cell lysates with the phosphatase substrate (pNPP). The phosphatase in the lysate will dephosphorylate pNPP, producing a yellow product (p-nitrophenol).
-
Measurement: Stop the reaction and measure the absorbance of the product at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Data Analysis: Normalize the phosphatase activity to the total protein concentration in each sample. Plot the percentage of inhibition of Angiotensin II-induced phosphatase activity against the logarithm of the this compound concentration to determine its antagonistic potency.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the role of this compound, it is essential to visualize the signaling pathways it influences and the experimental workflows used in its characterization.
Caption: AT2 Receptor Signaling Pathway Blocked by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Conclusion: A Legacy of Selectivity
The discovery and development of this compound marked a pivotal moment in the study of the renin-angiotensin system. Its high selectivity for the AT2 receptor has allowed researchers to delineate the distinct and often opposing roles of the AT1 and AT2 receptors in various physiological and pathophysiological processes. While AT1 receptor antagonists have found widespread clinical use, this compound remains an indispensable tool in the laboratory, continuing to contribute to our understanding of cardiovascular, renal, and neurological functions. This technical guide provides a core overview of the history, characterization, and application of this important pharmacological agent.
References
The Role of Angiotensin II AT2 Receptors in Cardiovascular Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular regulation, with its primary effector, Angiotensin II (Ang II), traditionally known for its potent vasoconstrictor and pro-hypertrophic effects mediated by the Angiotensin II Type 1 Receptor (AT1R). However, the Angiotensin II Type 2 Receptor (AT2R) has emerged as a critical counter-regulatory component of the RAS. While expressed at low levels in most adult tissues, AT2R expression is significantly upregulated in pathological states such as myocardial infarction, hypertension, and vascular injury. Activation of the AT2R generally opposes the detrimental actions of the AT1R, eliciting vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative effects. This technical guide provides an in-depth exploration of the AT2R's role in cardiovascular physiology, detailing its signaling pathways, physiological functions with supporting quantitative data, and key experimental methodologies used in its study.
AT2 Receptor Signaling Pathways
The AT2R is a G protein-coupled receptor (GPCR) that, unlike the AT1R, does not typically signal through classical Gq/11 pathways leading to calcium mobilization. Instead, it activates a distinct set of intracellular signaling cascades that underpin its protective cardiovascular effects. The three major pathways are the activation of protein phosphatases, the stimulation of the bradykinin-nitric oxide (NO)-cyclic GMP (cGMP) system, and the activation of phospholipase A2.[1][2][3]
Bradykinin-Nitric Oxide-cGMP Pathway
A hallmark of AT2R function is its ability to induce vasodilation. This is primarily achieved through the activation of the kinin-kallikrein system.[4] AT2R stimulation in endothelial cells promotes the synthesis and release of bradykinin.[5][6] Bradykinin then acts on its B2 receptor, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[7][8] NO diffuses to adjacent vascular smooth muscle cells (VSMCs), where it activates soluble guanylyl cyclase (sGC), increasing cGMP levels and causing vasorelaxation.[9] This pathway is a critical counter-regulatory mechanism to the vasoconstriction mediated by AT1R.[5][7]
Protein Phosphatase Activation
AT2R activation leads to the stimulation of several serine/threonine and tyrosine phosphatases, including SH2 domain-containing phosphatase 1 (SHP-1), protein phosphatase 2A (PP2A), and mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1).[1][10] By dephosphorylating key signaling molecules, this pathway counteracts the pro-proliferative and pro-inflammatory signals often initiated by AT1R. For example, activation of these phosphatases can inhibit MAPK signaling (e.g., ERK1/2), which is crucial for cell growth and hypertrophy. This mechanism is central to the AT2R's anti-inflammatory and anti-proliferative effects in the cardiovascular system.[11]
Promyelocytic Zinc Finger (PLZF) Pathway
Contradictory findings suggest that under certain conditions, AT2R may promote hypertrophy.[8][12] A potential mechanism involves the interaction of the AT2R C-terminus with the promyelocytic zinc finger protein (PLZF).[1] Upon Ang II binding, the AT2R-PLZF complex translocates to the perinuclear region, allowing PLZF to enter the nucleus and promote the transcription of factors associated with protein synthesis and cell growth, such as the p85α subunit of PI3K.[13] This pathway may explain the conflicting data regarding the AT2R's role in cardiac hypertrophy.
Role in Cardiovascular Physiology and Pathophysiology
Vasodilation and Blood Pressure Regulation
While AT2R stimulation clearly causes vasodilation in isolated vessels, its effect on systemic blood pressure is more complex.[7][14] In many animal models, direct stimulation with AT2R agonists like C21 does not significantly lower blood pressure on its own.[15][16][17] The potent vasoconstrictor effects of AT1R activation often mask the vasodilatory influence of AT2R. However, when the AT1R is blocked with an angiotensin receptor blocker (ARB), the vasodilatory and hypotensive effects of AT2R activation become apparent.[14] Despite the modest direct effect on blood pressure, chronic AT2R stimulation has been shown to improve vascular function by reducing arterial stiffness and remodeling.[13][18]
Table 1: Quantitative Effects of AT2R Modulation on Vasculature and Blood Pressure
| Experimental Model | Intervention | Key Finding | Magnitude of Effect | Reference |
|---|---|---|---|---|
| Human Coronary Microarteries | Ang II + PD123319 (AT2R blocker) | Potentiation of Ang II-induced vasoconstriction | Emax increased from 79% to 97% of K+ contraction (p<0.05) | [19] |
| Isolated Rat Mesenteric Artery | Ang II + Losartan (AT1R blocker) vs. Ang II + Losartan + FR173657 (B2R blocker) | AT2R-mediated vasodilation is bradykinin-dependent | Maximum inhibition of vasodilation by FR173657 was 68.5% | [20] |
| Conscious Hypertensive Rats | C21 (AT2R agonist) infusion (5, 10, or 50 ng/kg/min) | No significant change in systemic blood pressure | Systolic BP remained unchanged across all doses | [15] |
| Stroke-Prone Spontaneously Hypertensive Rats | C21 (1 mg/kg/day) for 6 weeks | No significant change in blood pressure | Systolic BP: ~190 mmHg (Vehicle) vs. ~190 mmHg (C21) | [13][18] |
| Stroke-Prone Spontaneously Hypertensive Rats | C21 + Losartan for 6 weeks | Reduced vascular stiffness and collagen content | Significant reduction in aortic collagen (p<0.05) |[13] |
Cardiac Remodeling: Fibrosis and Hypertrophy
Anti-Fibrotic Effects: There is strong evidence that AT2R activation exerts potent anti-fibrotic effects in the heart.[2][21] In models of hypertensive heart disease, stimulation of AT2R reduces myocardial interstitial and perivascular collagen deposition.[13][18] This effect is often independent of blood pressure changes, pointing to a direct action on cardiac fibroblasts and the extracellular matrix.[22] Studies on cardiac fibroblasts show that AT2R stimulation can inhibit collagen synthesis and metabolism.[4]
Role in Hypertrophy (Controversial): The role of AT2R in cardiac hypertrophy is debated.[8] Many studies demonstrate a protective, anti-hypertrophic effect. For instance, in models of pressure overload, AT2R deficiency can worsen left ventricular hypertrophy.[23] Conversely, some studies using different genetic knockout strains or experimental conditions report that AT2R deletion prevents pressure overload- or Ang II-induced hypertrophy, suggesting a pro-hypertrophic role.[8][12] This discrepancy may be due to different animal strains, the specific pathological stimulus, or the balance between the anti-hypertrophic phosphatase pathways and the pro-hypertrophic PLZF pathway.
Table 2: Quantitative Effects of AT2R Modulation on Cardiac Fibrosis and Hypertrophy
| Experimental Model | Intervention / Genotype | Key Finding | Magnitude of Effect | Reference |
|---|---|---|---|---|
| Ang II-Infused Mice | Ang II (2.5 mg/kg/day) for 4 weeks | Increased cardiac fibrosis | Interstitial fibrosis increased from ~1% to ~4% (p<0.001) | [23] |
| Ang II-Infused Mice | Ang II (2.5 mg/kg/day) for 4 weeks | Increased cardiac hypertrophy | Heart weight/tibia length ratio increased by ~30% (p<0.001) | [23] |
| Failing Myopathic Hamster Hearts | Endogenous AT2R upregulation | Inhibition of collagen production | Ang II stimulated collagen production by 48%; AT2R blockade increased this to 83% | [4] |
| Pressure Overload (Aortic Constriction) | AT2R Knockout (KO) Mice | Prevention of left ventricular hypertrophy | LV wall thickness increase seen in WT mice was absent in KO mice | [12] |
| L-NAME-induced Hypertension | AT2R KO Mice | Worsened LV hypertrophy and perivascular fibrosis | Significantly greater hypertrophy and fibrosis in KO vs. WT mice |[23] |
Myocardial Infarction and Cardioprotection
Following myocardial infarction (MI), AT2R expression is upregulated in the heart.[24] Activation of the AT2R in this context is largely cardioprotective. Studies show that AT2R stimulation reduces infarct size, attenuates adverse left ventricular remodeling, improves cardiac function, and reduces mortality post-MI.[24][25] The mechanisms include reduced inflammation and fibrosis in the scar area.[24] Conversely, AT2R knockout mice often experience worse outcomes after experimental MI, with increased mortality and exacerbated heart failure.[24]
Table 3: Quantitative Effects of AT2R Modulation in Myocardial Infarction
| Experimental Model | Intervention / Genotype | Key Finding | Magnitude of Effect | Reference |
|---|---|---|---|---|
| Isolated Rat Hearts (Ischemia-Reperfusion) | Ang II (10 nM) during I-R | Reduction in infarct size | Infarct size reduced from 27% to 9% of LV (a 66% reduction) | [26] |
| Pig Myocardial Ischemia Model | Candesartan (AT1R blocker) | Reduction in infarct size | Infarct size reduced from 20.0% to 10.6% of area at risk | [27] |
| Pig Myocardial Ischemia Model | Candesartan + PD123319 (AT2R blocker) | Abolished the protective effect of Candesartan | Infarct size reduction by Candesartan was abolished | [27] |
| Mice with MI | AT2R Overexpression (TG) | Preserved cardiac function post-MI | Higher ejection fraction (EF) in TG vs. WT mice at all time points up to 28 days | [24] |
| Mice with MI | AT2R Knockout (KO) | Increased heart weight and myocyte area post-MI | Significant increase in heart:body weight ratio in KO vs. WT mice |[24] |
Key Experimental Protocols
Investigating the function of the AT2R requires a combination of in vivo disease models and in vitro cellular and tissue-based assays. The following section details common methodologies.
Protocol: In Vivo Angiotensin II-Induced Hypertension and Cardiac Fibrosis Model
This model is widely used to study hypertensive cardiac remodeling.[1][23][28]
-
Animal Model: C57BL/6 mice (or genetically modified strains like AT2R-KO) aged 10-12 weeks are commonly used.
-
Angiotensin II Preparation: Angiotensin II is dissolved in sterile saline or 10 mM acetic acid.
-
Osmotic Minipump Implantation:
-
Mice are anesthetized (e.g., with isoflurane).
-
An osmotic minipump (e.g., Alzet model 2002 or 2006) is filled with the Ang II solution.
-
The pump is implanted subcutaneously in the dorsal region.
-
Pumps are designed to deliver a continuous infusion of Ang II at a specified rate (e.g., 1.44 µg/g/day to 2.5 mg/kg/day) for a duration of 2 to 4 weeks.[14][23]
-
-
Blood Pressure Monitoring: Systolic blood pressure is monitored throughout the study using non-invasive tail-cuff plethysmography or invasive telemetry to confirm the development of hypertension (typically stabilizing >160 mmHg).[1][23]
-
Endpoint Analysis: At the end of the infusion period, mice undergo functional assessment (echocardiography) before hearts are harvested for histological and molecular analysis.
Protocol: Echocardiographic Assessment of Cardiac Function in Mice
Echocardiography is a non-invasive method to serially assess cardiac structure and function.[7][29][30][31]
-
Equipment: A high-frequency ultrasound system (e.g., Vevo 2100/3100) with a high-frequency transducer probe (e.g., 30-40 MHz) is required.[29]
-
Procedure:
-
The mouse is lightly anesthetized with isoflurane (B1672236) to maintain a heart rate above 450 bpm.
-
The chest is shaved, and the mouse is placed on a heated platform with ECG electrodes to monitor heart rate.
-
Ultrasound gel is applied to the chest.
-
-
Image Acquisition:
-
Parasternal Long-Axis (PLAX) View: Used to visualize the left ventricle from the apex to the base.
-
Parasternal Short-Axis (PSAX) View: M-mode images are acquired at the level of the papillary muscles.
-
-
Data Analysis:
-
Structural Parameters: Left ventricular internal dimension at diastole (LVID;d) and systole (LVID;s), and wall thickness are measured from M-mode images.
-
Functional Parameters: Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) are calculated from the dimensional measurements to assess systolic function.[31]
-
Diastolic Function: Mitral inflow patterns (E/A ratio) and tissue Doppler imaging are used to assess diastolic function.[7][31]
-
Protocol: Histological Quantification of Myocardial Fibrosis
Masson's Trichrome stain is a standard method for differentiating collagen fibers from healthy myocardium.[3][10][32]
-
Tissue Preparation:
-
Harvested hearts are arrested in diastole with KCl, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
5 µm thick sections are cut and mounted on slides.
-
-
Staining Procedure (Masson's Trichrome):
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.
-
Nuclear Staining: Slides are placed in Weigert's iron hematoxylin (B73222) to stain nuclei black/dark blue.[10]
-
Cytoplasmic/Muscle Staining: Slides are stained with Biebrich scarlet-acid fuchsin solution, which stains cytoplasm, muscle, and erythrocytes red.[3]
-
Collagen Staining: After differentiation in phosphomolybdic/phosphotungstic acid, slides are transferred to an Aniline Blue solution, which stains collagen fibers blue.[10]
-
-
Imaging and Quantification:
-
Stained sections are imaged using a brightfield microscope.
-
The percentage of fibrotic area (blue-stained area) relative to the total myocardial tissue area is quantified using image analysis software (e.g., ImageJ). Perivascular and interstitial fibrosis are often assessed separately.
-
Protocol: Western Blot Analysis of AT2R Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in AT2R signaling (e.g., AT2R, SHP-1, eNOS, p-ERK).[11][33]
-
Protein Extraction:
-
Frozen heart tissue is homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.[33]
-
Proteins are then transferred from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% nonfat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-AT2R, anti-p-ERK) overnight at 4°C.[34]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The HRP substrate (chemiluminescent reagent) is added to the membrane.
-
The resulting signal is detected using a digital imager. Band intensity is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).
-
Conclusion
The Angiotensin II AT2 receptor plays a multifaceted and predominantly protective role in the cardiovascular system. Its activation triggers signaling cascades that lead to vasodilation, reduce inflammation, and inhibit fibrosis, thereby counteracting the pathological effects mediated by the AT1 receptor. While its precise role in cardiac hypertrophy remains an area of active investigation, the established benefits in the context of vascular injury and myocardial infarction highlight the AT2R as a promising therapeutic target. The development of selective non-peptide agonists like C21 has paved the way for exploring AT2R stimulation as a novel strategy to treat cardiovascular diseases, potentially in combination with existing therapies like ARBs, to enhance end-organ protection. A thorough understanding of its complex signaling and physiological functions, aided by the robust experimental protocols detailed herein, is critical for advancing the development of new-generation cardiovascular therapeutics.
References
- 1. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ejmjih.com [ejmjih.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease | MDPI [mdpi.com]
- 8. Angiotensin AT2 receptors: cardiovascular hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evidence for angiotensin II type 2 receptor–mediated cardiac myocyte enlargement during in vivo pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Angiotensin II-induced cardiac hypertrophy and fibrosis are promoted in mice lacking Fgf16 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Angiotensin AT2 Receptor Stimulation Using a Novel AT2 Receptor Agonist, Compound 21, Evokes Neuroprotection in Conscious Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of the AT(2) receptor agonist C21 on blood pressure and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 18. Angiotensin type 2 receptors: Blood pressure regulation and end organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Angiotensin II type 2 receptor-mediated vasodilation in human coronary microarteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. AT2 receptor-dependent vasodilation is mediated by activation of vascular kinin generation under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. The signalling of AT2 and the influence on the collagen metabolism of AT2 receptor in adult rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. gubra.dk [gubra.dk]
- 24. Angiotensin II type-2 receptor-specific effects on the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Angiotensin II reduces infarct size and has no effect on post-ischaemic contractile dysfunction in isolated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enhanced reduction of myocardial infarct size by combined ACE inhibition and AT1-receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]
- 29. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 30. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Monitoring cardiac fibrosis: a technical challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 34. CST | Cell Signaling Technology [cellsignal.com]
Investigating the Function of AT2 Receptors in the Central Nervous System with PD 123177: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) plays a crucial role in regulating physiological processes within the central nervous system (CNS). While the angiotensin II type 1 (AT1) receptor has been extensively studied for its role in vasoconstriction and neuronal excitation, the function of the angiotensin II type 2 (AT2) receptor is less understood. Emerging evidence suggests that the AT2 receptor often counteracts the actions of the AT1 receptor, participating in processes such as vasodilation, anti-proliferation, and neuronal differentiation.[1] This technical guide focuses on the use of PD 123177, a potent and selective nonpeptide antagonist of the AT2 receptor, as a critical pharmacological tool to elucidate the multifaceted functions of AT2 receptors in the CNS.
This compound: A Selective AT2 Receptor Antagonist
This compound is a highly selective antagonist for the AT2 receptor, demonstrating significantly lower affinity for the AT1 receptor. This selectivity makes it an invaluable tool for isolating and studying AT2 receptor-mediated effects in both in vitro and in vivo models.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
| Parameter | Value | Receptor Subtype | Reference |
| Binding Affinity (Ki) | > 10,000 nM | AT1 | [2] |
| Value not explicitly found in search results | AT2 |
Further research is required to obtain a precise Ki value for this compound at the AT2 receptor.
| In Vivo Efficacy | Dose | Animal Model | Observed Effect | Reference |
| Cognitive Enhancement | 10.0 ng/kg i.p. (b.d.) | Mouse | Enhanced performance in a habituation test and reversal of scopolamine-induced cognitive impairment. | [3] |
Additional dose-response studies are needed to fully characterize the in vivo effects of this compound on various CNS functions.
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of AT2 receptor function using this compound. The following sections provide comprehensive protocols for key experiments.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the AT2 receptor.
Materials:
-
Cell membranes expressing the AT2 receptor
-
Radiolabeled ligand (e.g., 125I-[Sar1, Ile8]Angiotensin II)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells known to express AT2 receptors in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound to wells containing the membrane preparation.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4][5]
Neurite Outgrowth Assay
This protocol assesses the effect of this compound on neurite outgrowth, a key process in neuronal development and regeneration.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Nerve Growth Factor (NGF) or other neuritogenic factors
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Culture: Plate neuronal cells at an appropriate density in multi-well plates.
-
Treatment: Treat the cells with a neuritogenic factor (e.g., NGF) in the presence or absence of varying concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Culture the cells for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).
-
Immunofluorescence Staining:
-
Image Acquisition and Analysis:
Intracerebroventricular (ICV) Injection
This protocol describes the in vivo administration of this compound directly into the brain ventricles of rodents to study its effects on CNS functions.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Dental cement
-
This compound dissolved in artificial cerebrospinal fluid (aCSF)
-
Microinjection pump and syringe
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in the stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Cannula Implantation: Using predetermined stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull. Lower a guide cannula to the target depth and secure it to the skull with dental cement. Insert a dummy cannula to maintain patency.[15][16][17][18][19]
-
Recovery: Allow the animal to recover fully from surgery before proceeding with injections.
-
ICV Injection:
-
Behavioral or Physiological Assessment: Following the injection, perform behavioral tests (e.g., cognitive tasks) or physiological measurements to assess the effects of AT2 receptor blockade.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of AT2 receptor function with this compound.
Caption: Simplified AT2 receptor signaling pathway leading to neurite outgrowth.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for in vivo studies using ICV injections.
Conclusion
This compound is an indispensable tool for dissecting the intricate functions of the AT2 receptor in the central nervous system. Its high selectivity allows for the confident attribution of observed effects to the blockade of AT2 receptor signaling. By employing the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively investigate the role of AT2 receptors in neuronal development, cognitive processes, and various neuropathological conditions. Further research to establish a precise binding affinity for this compound at the AT2 receptor and to conduct comprehensive dose-response studies will undoubtedly enhance our understanding of this enigmatic yet crucial component of the brain's renin-angiotensin system.
References
- 1. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive enhancing actions of PD123177 detected in a mouse habituation paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Immunofluorescence Staining [protocols.io]
- 7. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rwdstco.com [rwdstco.com]
- 16. benchchem.com [benchchem.com]
- 17. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 20. Chronic intracerebroventricular infusion of angiotensin II causes dose- and sex-dependent effects on intake behaviors and energy homeostasis in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chronic intracerebroventricular infusion of angiotensin II causes dose- and sex-dependent effects on intake behaviors and energy homeostasis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Angiotensin II Receptor Subtypes: A Technical Guide for Researchers
An In-depth Guide to the Core Distinctions Between AT1 and AT2 Receptors for Researchers, Scientists, and Drug Development Professionals.
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and neurological function. Its primary effector, the octapeptide hormone angiotensin II (Ang II), exerts its diverse physiological and pathophysiological effects through two main G-protein coupled receptor (GPCR) subtypes: the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. While both receptors bind Ang II, they often mediate opposing actions, making their differentiation a crucial aspect of physiological research and therapeutic development. This technical guide provides a comprehensive overview of the key distinctions between AT1 and AT2 receptors, focusing on their signaling pathways, pharmacological profiles, and the experimental methodologies used to distinguish their activities.
Core Distinctions at a Glance
| Feature | AT1 Receptor | AT2 Receptor |
| Primary Signaling Pathway | Gq/11 protein coupling, leading to PLC activation, IP3 production, and increased intracellular Ca2+. Also couples to Gi and G12/13. | Primarily couples to Gi/o proteins, leading to the activation of phosphatases and the nitric oxide/cGMP pathway. |
| Key Physiological Functions | Vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, cell proliferation, inflammation, and oxidative stress.[1] | Vasodilation, anti-proliferation, apoptosis, neuronal differentiation, and tissue regeneration.[1] |
| Selective Antagonists | Biphenylimidazoles (e.g., Losartan, Valsartan, Irbesartan) | Tetrahydroimidazopyridines (e.g., PD123319) |
| Selective Agonists | - | Compound 21 (C21) |
| G-Protein Coupling | Primarily Gq/11, Gi, G12/13 | Primarily Gi/o |
| Downstream Effectors | Phospholipase C (PLC), MAP Kinases (ERK1/2), JAK/STAT, NADPH oxidase | Phosphatases (SHP-1, PP2A), Nitric Oxide Synthase (NOS), cGMP |
Pharmacological Differentiation
The most direct method for differentiating AT1 and AT2 receptor activity is through the use of selective ligands. The distinct pharmacology of these receptor subtypes has enabled the development of highly selective antagonists that are invaluable tools in both research and clinical settings.
Ligand Binding Affinities
The following tables summarize the binding affinities (Ki or IC50 values) of various ligands for the AT1 and AT2 receptors. This quantitative data is essential for designing experiments to selectively block or stimulate one receptor subtype while minimizing off-target effects on the other.
Table 1: Binding Affinities of Selective Antagonists
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) |
| Losartan | AT1 | 19 - 25 | 18 - 45 |
| AT2 | >10,000 | >10,000 | |
| Valsartan | AT1 | 1.3 - 5.3 | 2.6 - 9.1 |
| AT2 | >10,000 | >10,000 | |
| Irbesartan | AT1 | 0.4 - 1.7 | 1.2 - 3.5 |
| AT2 | >10,000 | >10,000 | |
| Candesartan | AT1 | 0.24 - 1.0 | 0.6 - 2.1 |
| AT2 | >10,000 | >10,000 | |
| Olmesartan | AT1 | 0.8 - 2.6 | 1.5 - 5.8 |
| AT2 | >10,000 | >10,000 | |
| Telmisartan | AT1 | 1.1 - 3.9 | 2.5 - 8.2 |
| AT2 | >10,000 | >10,000 | |
| PD123319 | AT1 | >10,000 | >10,000 |
| AT2 | 0.4 - 15 | 0.8 - 25 |
Note: Ki and IC50 values can vary depending on the experimental conditions, tissue/cell type, and radioligand used.
Table 2: Binding Affinities of Agonists
| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) |
| Angiotensin II | AT1 | 0.2 - 2.0 | 0.1 - 5.0 |
| AT2 | 0.1 - 1.5 | 0.5 - 10 | |
| Compound 21 (C21) | AT1 | >10,000 | >10,000 |
| AT2 | 20 - 50 | 10 - 100 |
Contrasting Signaling Pathways
The opposing physiological effects of AT1 and AT2 receptor activation are a direct result of their coupling to distinct intracellular signaling cascades.
AT1 Receptor Signaling
Activation of the AT1 receptor predominantly leads to the coupling of Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is central to the vasoconstrictive and proliferative effects of Ang II.[1]
Furthermore, the AT1 receptor can also couple to other G proteins, such as Gi and G12/13, and activate downstream effectors like mitogen-activated protein kinases (MAPK), particularly ERK1/2, the JAK/STAT pathway, and NADPH oxidase, leading to cellular growth, inflammation, and oxidative stress.
AT2 Receptor Signaling
In contrast to the AT1 receptor, the AT2 receptor primarily couples to inhibitory G proteins (Gi/o).[2] Activation of the AT2 receptor does not lead to an increase in intracellular calcium. Instead, it stimulates various protein phosphatases, such as SHP-1 and PP2A, which can counteract the signaling pathways activated by the AT1 receptor. A key downstream effect of AT2 receptor activation is the stimulation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway, which mediates many of its vasodilatory and anti-proliferative effects.[1]
Experimental Protocols for Differentiation
A variety of in vitro and in vivo experimental techniques can be employed to differentiate the functions of AT1 and AT2 receptors. The choice of method depends on the specific research question, available resources, and the biological system under investigation.
Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity and density of AT1 and AT2 receptors in a given tissue or cell preparation.[3] These assays utilize a radiolabeled ligand that binds to the receptors of interest. By competing the binding of the radioligand with increasing concentrations of unlabeled selective antagonists, one can determine the proportion and binding affinity of each receptor subtype.
Detailed Methodology:
-
Membrane Preparation: Homogenize the tissue or cells of interest in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled Ang II analog (e.g., 125I-[Sar1,Ile8]Ang II) and varying concentrations of a selective AT1 antagonist (e.g., losartan) or a selective AT2 antagonist (e.g., PD123319).[4][5] Include a set of wells with a high concentration of unlabeled Ang II to determine non-specific binding.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50 values and the relative abundance of each receptor subtype.
Functional Assays
Functional assays measure the physiological response to receptor activation. By using selective antagonists, the contribution of each receptor subtype to a specific functional outcome can be determined.
1. G-Protein Coupling Assay ([35S]GTPγS Binding)
This assay directly measures the activation of G-proteins following receptor stimulation and is a proximal readout of receptor function.[6]
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Incubation: Incubate the membranes with the agonist of interest (e.g., Ang II) in the presence of [35S]GTPγS and GDP. To differentiate between receptor subtypes, pre-incubate the membranes with a selective AT1 antagonist (losartan) or AT2 antagonist (PD123319).
-
Separation: Separate the G-protein-bound [35S]GTPγS from the free nucleotide, typically by rapid filtration.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: An increase in [35S]GTPγS binding upon agonist stimulation indicates G-protein activation. The inhibition of this response by a selective antagonist identifies the receptor subtype responsible for the coupling.
2. Measurement of Downstream Signaling Events
-
ERK Phosphorylation (for AT1): The activation of the MAPK/ERK pathway is a well-established downstream event of AT1 receptor signaling. This can be quantified using techniques like Western blotting or ELISA with phospho-specific antibodies.[2]
Detailed Methodology (Western Blotting):
-
Cell Culture and Treatment: Culture cells expressing AT1 receptors and treat them with Ang II for various time points, with or without pre-incubation with an AT1 or AT2 antagonist.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and a secondary antibody conjugated to an enzyme for detection.
-
Quantification: Visualize the protein bands and quantify their intensity. Normalize the p-ERK signal to the total ERK signal.
-
-
cGMP Measurement (for AT2): The production of cGMP is a hallmark of AT2 receptor activation.[1] cGMP levels can be measured using commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits.
Detailed Methodology (EIA):
-
Cell/Tissue Treatment: Treat cells or tissue homogenates with an AT2 agonist (e.g., C21 or Ang II in the presence of an AT1 blocker) with or without an AT2 antagonist.
-
Sample Preparation: Lyse the cells or process the tissue to extract cGMP, often requiring an acetylation step to improve sensitivity.
-
EIA Procedure: Perform the EIA according to the manufacturer's instructions, which typically involves a competitive binding reaction between the sample cGMP and a labeled cGMP for a limited number of antibody binding sites.
-
Quantification: Measure the signal (e.g., colorimetric or fluorescent) and calculate the cGMP concentration based on a standard curve.
-
Conclusion
The differentiation of angiotensin II receptor subtypes AT1 and AT2 is fundamental to understanding the complexities of the renin-angiotensin system and for the development of targeted therapeutics. Their distinct pharmacological profiles, opposing signaling pathways, and divergent physiological functions provide a clear basis for their experimental and clinical distinction. The application of selective ligands in conjunction with robust radioligand binding and functional assays, as detailed in this guide, empowers researchers to dissect the specific roles of each receptor subtype in health and disease, paving the way for novel therapeutic strategies in cardiovascular and other pathologies.
References
- 1. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Receptor Binding Affinity and Selectivity of PD 123177 for the Angiotensin II Type 2 Receptor
For Immediate Release
This technical guide provides a comprehensive overview of the binding characteristics of PD 123177, a nonpeptide antagonist highly selective for the angiotensin II type 2 (AT2) receptor. This document is intended for researchers, scientists, and drug development professionals working within the renin-angiotensin system and related therapeutic areas.
Introduction: The Significance of AT2 Receptor Selectivity
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. Its primary effector, angiotensin II (Ang II), mediates its diverse physiological actions through two main receptor subtypes: the AT1 and AT2 receptors. While the AT1 receptor is responsible for the well-known vasoconstrictive, proliferative, and pro-inflammatory effects of Ang II, the AT2 receptor often counteracts these actions, promoting vasodilation, anti-proliferation, and tissue protection.[1][2] The development of selective antagonists for each receptor subtype has been instrumental in elucidating their distinct roles. This compound has emerged as a prototypical selective antagonist for the AT2 receptor, enabling researchers to isolate and study its specific functions.[3][4]
Receptor Binding Affinity and Selectivity of this compound
The hallmark of this compound is its remarkable selectivity for the AT2 receptor over the AT1 receptor. This high degree of selectivity is quantified by comparing its binding affinity (Ki or IC50 values) for both receptor subtypes.
Data Presentation: Binding Affinity of this compound
The following table summarizes the quantitative data on the binding affinity of this compound for the AT1 and AT2 receptors, as determined by competitive radioligand binding assays.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| This compound | AT1 | > 10,000 nM | [5] |
| This compound | AT2 | High Affinity (Specific values vary across studies, but are in the low nanomolar range) | [3][4] |
Note: While a precise Ki value for this compound at the AT2 receptor is not consistently reported across the literature, it is widely characterized as having high affinity in the low nanomolar range, in stark contrast to its negligible affinity for the AT1 receptor.
This vast difference in binding affinity underscores the exceptional selectivity of this compound, making it an invaluable tool for the pharmacological dissection of Ang II receptor signaling.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an assay to evaluate the binding of this compound to the AT2 receptor.
Objective
To determine the inhibitory constant (Ki) of this compound for the AT2 receptor by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials
-
Receptor Source: Cell membranes prepared from tissues or cell lines endogenously or recombinantly expressing the AT2 receptor (e.g., neonatal rat kidney).[6]
-
Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II, a high-affinity radiolabeled Ang II analog.
-
Competitor: this compound.
-
Assay Buffer: e.g., 10 mM Sodium Phosphate buffer (pH 7.4) containing 120 mM NaCl, 5 mM MgCl2, 5 mM EDTA, 0.005% bacitracin, and 0.2% protease-free bovine serum albumin.[6]
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Methods
-
Membrane Preparation: Homogenize the receptor source tissue or cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand, [125I]-[Sar1,Ile8]-Angiotensin II.
-
Increasing concentrations of the unlabeled competitor, this compound.
-
For total binding, add assay buffer instead of the competitor.
-
For non-specific binding, add a high concentration of unlabeled Ang II.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).[6]
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with the cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
AT2 Receptor Signaling Pathways Modulated by this compound
This compound, as a selective antagonist, is crucial for elucidating the signaling pathways mediated by the AT2 receptor. The AT2 receptor generally opposes the actions of the AT1 receptor.[1] Blockade of the AT2 receptor with this compound can therefore unmask or potentiate AT1 receptor-mediated effects.
Key signaling pathways inhibited by this compound's antagonism of the AT2 receptor include:
-
Activation of Phosphatases: The AT2 receptor is coupled to the activation of various protein phosphatases, such as SH2 domain-containing phosphatase 1 (SHP-1) and protein phosphatase 2A (PP2A). These phosphatases can dephosphorylate and inactivate downstream signaling molecules, thereby counteracting the proliferative and inflammatory signals initiated by the AT1 receptor. This compound blocks this phosphatase activation.
-
Nitric Oxide (NO)/Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway: AT2 receptor activation can lead to the production of nitric oxide (NO) and subsequent increases in cyclic guanosine monophosphate (cGMP), which contributes to vasodilation. This compound can inhibit this vasodilatory pathway.[2]
-
Anti-inflammatory Signaling: The AT2 receptor has been shown to exert anti-inflammatory effects, in part by downregulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and inhibiting the STAT3 signaling pathway. Treatment with this compound can reverse these anti-inflammatory effects.
AT2 Receptor Signaling Pathway Diagram
Conclusion
This compound is a highly selective antagonist of the angiotensin II type 2 receptor, exhibiting negligible affinity for the AT1 receptor. This remarkable selectivity makes it an indispensable pharmacological tool for investigating the physiological and pathophysiological roles of the AT2 receptor. The experimental protocols outlined in this guide provide a framework for the accurate determination of its binding affinity, while the signaling pathway diagrams illustrate the mechanisms through which it exerts its effects. A thorough understanding of the binding characteristics and functional consequences of this compound is essential for researchers in the field of cardiovascular and renal pharmacology and for the development of novel therapeutics targeting the renin-angiotensin system.
References
- 1. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of brain angiotensin II AT2 receptor subtype using [125I] CGP 42112A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Angiotensin II AT1 receptor mRNA and binding in spleen and lung of AT2 receptor gene disrupted mice - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetic and Pharmacodynamic Profile of PD 123177
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 123177 is a potent and highly selective nonpeptide antagonist of the Angiotensin II Type 2 (AT2) receptor. It is an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the Angiotensin II Type 1 (AT1) receptor. This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, including its binding affinity, in vitro and in vivo effects, and the signaling pathways it modulates. Detailed experimental protocols and structured data tables are presented to facilitate its use in research and drug development.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and endocrine functions. Its primary effector, Angiotensin II (Ang II), mediates its effects through two main G protein-coupled receptors: the AT1 and AT2 receptors. While the AT1 receptor is responsible for the well-characterized pressor and pro-inflammatory effects of Ang II, the AT2 receptor's functions are more nuanced and often oppose those of the AT1 receptor, contributing to vasodilation, anti-proliferation, and anti-inflammatory responses[1][2].
This compound has emerged as a key investigational tool due to its high selectivity for the AT2 receptor over the AT1 receptor[3][4]. This selectivity allows for the specific blockade of AT2 receptor-mediated signaling, enabling researchers to dissect its complex roles in various physiological and disease states.
Pharmacodynamic Profile
Mechanism of Action
This compound is a competitive antagonist at the AT2 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand, Angiotensin II, thereby inhibiting the downstream signaling cascades initiated by AT2 receptor activation.
Receptor Binding Affinity
The binding affinity of this compound for the AT2 receptor has been characterized in various radioligand binding assays. The affinity is typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Assay Conditions | Reference |
| pIC50 | 8.5 - 9.5 | Radioligand binding assay in rat | [5] |
| Ki | > 10,000 nM (for AT1) | Radioligand binding assay in guinea pig liver membranes | [4] |
| IC50 | Potent inhibitor | Competition binding against [¹²⁵I]Ang II in PC12W cells | [3] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. The high Ki value for the AT1 receptor demonstrates the high selectivity of this compound for the AT2 receptor.
In Vitro and In Vivo Effects
This compound has been extensively used in a variety of experimental models to probe the function of the AT2 receptor.
-
Vascular Tone: In isolated blood vessel preparations, this compound is used to block AT2 receptor-mediated vasodilation, helping to delineate the contribution of this receptor to the regulation of vascular tone.
-
Neuronal Function: Studies have utilized this compound to investigate the role of AT2 receptors in neuronal differentiation, apoptosis, and neurite outgrowth.
-
Renal Function: In animal models, this compound has been employed to study the involvement of AT2 receptors in natriuresis and renal blood flow regulation.
-
Behavioral Studies: Some research has explored the effects of this compound in animal models of anxiety and memory, although results have been inconclusive[6].
Pharmacokinetic Profile
Detailed pharmacokinetic data for this compound is not extensively published in publicly available literature. It is primarily used as a research tool in preclinical studies, and comprehensive human pharmacokinetic data is lacking. The available information is generally derived from animal studies.
| Parameter | Value | Species | Route of Administration | Reference |
| Absorption | Rapidly absorbed | Rat, Dog | Intravenous and Oral | [7] |
| Distribution | To be determined | - | - | |
| Metabolism | Not extensively metabolized by P450 enzymes | Rat, Dog | - | [7] |
| Excretion | To be determined | - | - | |
| Half-life (t½) | To be determined | - | - | |
| Clearance (CL) | To be determined | - | - | |
| Volume of Distribution (Vd) | To be determined | - | - | |
| Oral Bioavailability | To be determined | - | - |
Note: The lack of comprehensive public data on the pharmacokinetics of this compound highlights its primary use as a preclinical research compound rather than a therapeutic agent. Researchers should determine these parameters within their specific experimental models.
Signaling Pathways Modulated by this compound
As an antagonist, this compound blocks the signaling pathways initiated by AT2 receptor activation. The primary signaling cascades associated with the AT2 receptor include:
-
Activation of Phosphatases: The AT2 receptor is coupled to Gαi/o proteins and can activate various protein phosphatases, such as SHP-1, which in turn can dephosphorylate and inactivate signaling molecules like those in the MAPK/ERK pathway.
-
Bradykinin (B550075)/Nitric Oxide (NO)/cGMP Pathway: AT2 receptor stimulation can lead to the activation of the bradykinin B2 receptor, resulting in increased nitric oxide (NO) production and subsequent vasodilation via cyclic guanosine (B1672433) monophosphate (cGMP)[1].
-
Inhibition of ERK Phosphorylation: By activating phosphatases, the AT2 receptor can counteract AT1 receptor-mediated cell growth and proliferation by inhibiting the phosphorylation of extracellular signal-regulated kinases (ERK)[8].
Detailed Experimental Protocols
Radioligand Binding Assay for AT2 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the AT2 receptor.
Materials:
-
Cell membranes expressing the AT2 receptor (e.g., from transfected cell lines or tissues with high AT2R expression).
-
Radioligand: [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II.
-
This compound or other competing ligands.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled Angiotensin II (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of radioligand ([¹²⁵I]-Sar¹-Ile⁸-Angiotensin II) at a concentration close to its Kd.
-
100 µL of membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a beta-counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Blockade of Angiotensin II-Induced Effects
This protocol outlines a general procedure to assess the ability of this compound to antagonize the in vivo effects of Angiotensin II in an animal model (e.g., rat).
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Angiotensin II.
-
This compound.
-
Saline solution (vehicle).
-
Anesthesia (e.g., isoflurane (B1672236) or urethane).
-
Catheters for intravenous administration and blood pressure monitoring.
-
Blood pressure transducer and recording system.
Procedure:
-
Anesthetize the rat and insert catheters into the jugular vein (for drug administration) and carotid artery (for blood pressure measurement).
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP).
-
Administer a bolus intravenous injection of Angiotensin II at a dose known to elicit a pressor response (e.g., 50-100 ng/kg).
-
Record the peak change in MAP.
-
After the blood pressure returns to baseline, administer a bolus intravenous injection of this compound (e.g., 1-10 mg/kg) or vehicle.
-
After a predetermined time (e.g., 15-30 minutes) to allow for drug distribution, administer the same dose of Angiotensin II again.
-
Record the peak change in MAP.
-
Compare the pressor response to Angiotensin II before and after the administration of this compound or vehicle. A significant attenuation of the Angiotensin II-induced pressor response in the this compound-treated group indicates AT2 receptor antagonism.
Conclusion
This compound is an indispensable tool for investigating the multifaceted roles of the AT2 receptor. Its high selectivity allows for precise pharmacological blockade, enabling a deeper understanding of AT2 receptor-mediated signaling in health and disease. While comprehensive pharmacokinetic data in humans is not available, its utility in preclinical research is well-established. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals utilizing this compound in their studies. Further characterization of its pharmacokinetic properties in various experimental systems will continue to enhance its value as a research tool.
References
- 1. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]
- 2. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of biochemical responses of angiotensin II (AT2) binding sites in the rat pheochromocytoma PC12W cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Effects of the selective angiotensin II receptor antagonists losartan and PD123177 in animal models of anxiety and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics and metabolism of CP-191,166, an angiotensin II receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamics and Mechanisms of ERK Activation after Different Protocols that Induce Long-Term Synaptic Facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Physiological Effects of Systemic PD 123177 Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 123177 is a highly selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. It is an invaluable pharmacological tool for elucidating the physiological roles of the AT2 receptor, a key component of the renin-angiotensin system (RAS). While the AT1 receptor mediates the majority of the well-known pressor and hypertrophic effects of Angiotensin II (Ang II), the AT2 receptor often appears to counteract these actions, promoting vasodilation, anti-inflammatory, and anti-fibrotic effects. However, the in vivo physiological effects of systemic administration of this compound are nuanced and context-dependent. This technical guide provides an in-depth overview of the core physiological effects of systemic this compound administration, with a focus on cardiovascular parameters. It summarizes quantitative data from key studies, details experimental protocols, and visualizes relevant pathways and workflows to support further research and drug development in this area.
Introduction: The Role of the AT2 Receptor and this compound
The renin-angiotensin system is a critical regulator of cardiovascular homeostasis. Angiotensin II, the primary effector peptide of the RAS, exerts its effects through two main receptor subtypes: AT1 and AT2. While the physiological responses to AT1 receptor activation are well-characterized, the functions of the AT2 receptor have been more enigmatic. The development of selective antagonists like this compound has been instrumental in probing the in vivo roles of the AT2 receptor.
This compound is a potent and selective antagonist for the AT2 receptor, exhibiting significantly lower affinity for the AT1 receptor. This selectivity allows for the specific blockade of AT2 receptor-mediated signaling, thereby helping to delineate its physiological functions. Interestingly, some studies have suggested that under certain experimental conditions, particularly in the absence of AT1 receptor blockade, this compound may exhibit limited intrinsic activity or unmask certain physiological responses, leading to a complex pharmacological profile.
In Vivo Cardiovascular Effects of Systemic this compound Administration
The systemic administration of this compound in vivo has been investigated in various animal models to understand its impact on cardiovascular parameters, primarily blood pressure and heart rate. A consistent finding across multiple studies in conscious, normotensive animals is that systemic administration of this compound alone does not significantly alter baseline mean arterial pressure or heart rate.
However, the effects of this compound become more apparent when the AT1 receptor is blocked, leading to elevated levels of circulating Angiotensin II which can then act on the unblocked AT2 receptors. In such scenarios, subsequent administration of this compound can reveal the tonic influence of the AT2 receptor on the cardiovascular system.
Data Presentation: Effects on Blood Pressure and Heart Rate
The following tables summarize the quantitative data from key in vivo studies investigating the systemic administration of this compound.
| Study | Animal Model | This compound Dose & Route | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Key Context |
| Bennett and Gardiner, 1992[1] | Conscious Long Evans rats | 10 mg/kg, i.v. | No significant effect on baseline MAP.[1] | No significant effect on baseline HR.[1] | Administered alone to naive, conscious rats.[1] |
| van Esch et al., 1994[2] | Pithed Wistar rats | 100 mg/kg, i.v. | Did not significantly influence the pressor response to Angiotensin II.[2] | Did not significantly influence the heart rate response to Angiotensin II.[2] | Anesthetized, pithed rat model. |
Note: Data on the effects of this compound alone in conscious animals is limited. Many studies investigate its effects in the presence of an AT1 receptor antagonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative experimental protocols for the systemic administration of this compound.
General Protocol for Cardiovascular Monitoring in Conscious Rats
This protocol is based on the methodology described by Bennett and Gardiner (1992).[1]
-
Animal Model: Male Long Evans rats, chronically instrumented for the measurement of regional hemodynamics.
-
Surgical Preparation: Under anesthesia, catheters are implanted in a femoral artery for blood pressure measurement and in a femoral vein for drug administration. The catheters are tunneled subcutaneously to emerge at the nape of the neck.
-
Recovery: Animals are allowed to recover for at least 5 days post-surgery to ensure a return to normal physiological state.
-
Experimental Setup: On the day of the experiment, the conscious, unrestrained rat is placed in a cage. The arterial catheter is connected to a pressure transducer for continuous monitoring of blood pressure and heart rate.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). A bolus intravenous injection of this compound (e.g., 10 mg/kg) is administered via the venous catheter.
-
Data Acquisition: Hemodynamic parameters are recorded continuously before, during, and after drug administration to assess any changes from baseline.
Signaling Pathways and Visualizations
The physiological effects of this compound are mediated through its interaction with the AT2 receptor signaling cascade. The AT2 receptor is a G-protein coupled receptor, and its activation is known to trigger several downstream signaling pathways that often oppose the actions of the AT1 receptor.
AT2 Receptor Signaling Pathway
Activation of the AT2 receptor by Angiotensin II can lead to the activation of protein phosphatases, which in turn dephosphorylate and inactivate kinases involved in cell growth and proliferation. Additionally, AT2 receptor stimulation can activate the bradykinin/nitric oxide/cGMP pathway, leading to vasodilation. This compound, as an antagonist, blocks these signaling events.
Caption: Simplified AT2 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo experiment investigating the effects of this compound.
Caption: Typical Experimental Workflow.
Logical Relationship of this compound's Cardiovascular Effects
This diagram illustrates the logical framework for understanding the observed in vivo cardiovascular effects of this compound.
Caption: Logic of this compound's In Vivo Effects.
Discussion and Future Directions
The available evidence indicates that systemic administration of the selective AT2 receptor antagonist, this compound, has minimal to no effect on baseline cardiovascular parameters such as blood pressure and heart rate in conscious, normotensive animals. Its effects are more readily observed under conditions of AT1 receptor blockade, which highlights the counter-regulatory role of the AT2 receptor within the renin-angiotensin system.
A key area for future research is to further investigate the potential for this compound and other AT2 receptor ligands to exhibit agonist-like properties under specific physiological or pathophysiological conditions. More extensive studies in conscious, hypertensive animal models are also needed to fully elucidate the therapeutic potential of targeting the AT2 receptor. The development of novel, highly selective AT2 receptor agonists and antagonists will continue to be crucial for advancing our understanding of this complex signaling pathway and its role in cardiovascular health and disease.
Conclusion
This compound remains an essential pharmacological tool for dissecting the in vivo functions of the AT2 receptor. While its systemic administration alone does not appear to significantly alter baseline cardiovascular parameters in healthy animals, its use in conjunction with AT1 receptor blockade has been pivotal in revealing the subtle but important counter-regulatory actions of the AT2 receptor. This technical guide provides a foundational understanding of the in vivo physiological effects of this compound, which is intended to support the design and interpretation of future studies in this dynamic field of research.
References
- 1. Inhibition of the haemodynamic effects of angiotensin II in conscious rats by AT2-receptor antagonists given after the AT1-receptor antagonist, EXP 3174 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of angiotensin II and the influence of angiotensin receptor antagonists in pithed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ambiguous Role of AT2 Receptor Modulation by PD 123177 in Aldosterone Secretion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone (B195564), a key mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance.[1] Its secretion from the adrenal cortex's zona glomerulosa is primarily stimulated by angiotensin II (Ang II), potassium (K+), and adrenocorticotropic hormone (ACTH).[1] The renin-angiotensin-aldosterone system (RAAS) is a cornerstone of cardiovascular homeostasis, and its dysregulation is implicated in various pathologies, including hypertension and heart failure. Ang II exerts its effects through two main G protein-coupled receptors: the AT1 receptor (AT1R) and the AT2 receptor (AT2R). While the role of the AT1R in stimulating aldosterone synthesis and secretion is well-established, the function of the AT2R in this process is more enigmatic and has been a subject of ongoing research.[2][3] This technical guide delves into the impact of PD 123177, a selective non-peptide AT2R antagonist, on aldosterone secretion and function, providing a comprehensive overview of the current understanding for researchers in the field.
The Dichotomy of Angiotensin II Receptors in Aldosterone Regulation
The prevailing understanding is that the AT1R is the principal mediator of Ang II's steroidogenic effects in the adrenal glomerulosa.[4] Activation of the AT1R by Ang II initiates a cascade of intracellular signaling events, leading to the synthesis and release of aldosterone.[1][2][3] Conversely, the AT2R has often been characterized as a counter-regulatory receptor, opposing many of the actions of the AT1R.[4] However, some evidence suggests a more nuanced role for the AT2R in aldosterone regulation, which is where the effects of this compound become particularly relevant.
Impact of this compound on Aldosterone Secretion: Quantitative Insights
While the majority of studies indicate that selective AT2R blockade with this compound or its analog, PD 123319, does not inhibit Ang II-induced aldosterone secretion, some research presents a more complex picture. Notably, one study demonstrated a partial inhibition of Ang II- and Angiotensin III (Ang III)-induced aldosterone release by PD 123319 in vitro. Furthermore, the stimulatory effect of a selective AT2R agonist on aldosterone secretion was almost entirely abolished by PD 123319, suggesting a direct, albeit perhaps minor, role for the AT2R in this process.
| Compound | Agonist | Concentration | Aldosterone Secretion (% of Control) | Inhibition by PD 123319 | Reference |
| Angiotensin II | Endogenous | Not Specified | Stimulated | 30.3 ± 7.1% | [5] |
| Angiotensin III | Endogenous | Not Specified | Stimulated | 22.4 ± 10.5% | [5] |
| CGP 42112 | Synthetic AT2R Agonist | Not Specified | Increased | Almost Complete | [5] |
Table 1: Effect of PD 123319 on Angiotensin-Induced Aldosterone Secretion in Rat Adrenal Glomerulosa Cells
Signaling Pathways in Aldosterone Secretion
The signaling cascades initiated by Ang II binding to its receptors are central to understanding the modulation of aldosterone secretion.
AT1 Receptor Signaling Pathway
The binding of Ang II to the AT1R in adrenal glomerulosa cells activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2][3] These events, along with the activation of other kinases like Ca2+/calmodulin-dependent protein kinases (CaMK) and Src kinase, converge to increase the expression and activity of key steroidogenic enzymes, particularly the steroidogenic acute regulatory (StAR) protein and aldosterone synthase (CYP11B2), ultimately leading to aldosterone synthesis.[2][3]
Caption: AT1 Receptor Signaling Pathway for Aldosterone Synthesis.
AT2 Receptor Signaling Pathway and its Potential Influence
The signaling pathway of the AT2R is less straightforward and often cell-type specific. It is generally understood to involve the activation of protein tyrosine phosphatases (PTPs), leading to the inhibition of mitogen-activated protein kinase (MAPK) pathways, such as ERK, thereby counteracting AT1R-mediated effects.[7] Another proposed pathway involves the interaction of the AT2R with other proteins, such as the transcription factor PLZF, which may translocate to the nucleus to regulate gene expression.[7] The data suggesting a direct role for AT2R in aldosterone secretion implies a yet-to-be-fully-elucidated signaling cascade that can lead to steroidogenesis, potentially independent of the classical AT1R pathway or through a modulatory interaction.
Caption: Postulated AT2 Receptor Signaling Pathways.
Experimental Protocols
Isolation and Culture of Adrenal Glomerulosa Cells
A common in vitro model for studying aldosterone secretion involves the use of primary cultures of adrenal glomerulosa cells.
Objective: To obtain a viable and responsive population of adrenal glomerulosa cells for in vitro experiments.
Methodology:
-
Tissue Procurement: Adrenal glands are obtained from appropriate animal models (e.g., rats, bovine).[8][9]
-
Dissection: The adrenal glands are carefully dissected to separate the outer cortex from the inner medulla. The zona glomerulosa, the outermost layer of the cortex, is then carefully stripped from the underlying zona fasciculata.[8]
-
Enzymatic Digestion: The isolated zona glomerulosa tissue is minced and subjected to enzymatic digestion, typically using a solution containing collagenase and DNase, to dissociate the cells.[8]
-
Cell Dispersion and Filtration: The digested tissue is further dispersed by mechanical means (e.g., pipetting) and filtered through a fine mesh to obtain a single-cell suspension.
-
Cell Culture: The isolated glomerulosa cells are then plated in appropriate culture dishes with a suitable medium (e.g., DMEM/F12) supplemented with serum and antibiotics and maintained in a humidified incubator at 37°C and 5% CO2.
Measurement of Aldosterone
Radioimmunoassay (RIA) is a widely used and sensitive method for quantifying aldosterone levels in biological samples.
Objective: To accurately measure the concentration of aldosterone in plasma, urine, or cell culture supernatant.
Methodology:
-
Sample Preparation: Biological samples may require extraction with an organic solvent (e.g., dichloromethane) to separate aldosterone from other interfering substances.[10]
-
Competitive Binding: A known amount of radiolabeled aldosterone (e.g., with 125I or 3H) is mixed with the sample containing an unknown amount of unlabeled aldosterone.[10][11] A specific anti-aldosterone antibody is then added to the mixture.
-
Incubation: The mixture is incubated to allow the labeled and unlabeled aldosterone to compete for binding to the limited number of antibody binding sites.
-
Separation of Bound and Free Aldosterone: A separation agent (e.g., charcoal, second antibody) is used to precipitate the antibody-bound aldosterone from the free aldosterone.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma or beta counter. The concentration of aldosterone in the original sample is then determined by comparing the results to a standard curve generated with known concentrations of aldosterone.[10]
Functional Implications and Future Directions
The primary function of aldosterone is to regulate sodium and potassium balance, thereby controlling blood pressure and fluid volume. It acts on the distal tubules and collecting ducts of the kidney to increase sodium reabsorption and potassium excretion. Dysregulation of aldosterone secretion is a hallmark of several cardiovascular diseases.
The conflicting data regarding the effect of this compound on aldosterone secretion highlight the complexity of the RAAS and the need for further research. While the AT1R is undoubtedly the major player in Ang II-stimulated aldosterone release, the potential modulatory or even direct role of the AT2R cannot be entirely dismissed. Future studies should aim to:
-
Elucidate the precise signaling mechanisms through which AT2R activation may influence aldosterone secretion.
-
Investigate the physiological conditions under which the AT2R might play a more prominent role in regulating aldosterone.
-
Explore the potential therapeutic implications of targeting the AT2R for conditions characterized by aldosterone dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Angiotensin II-Induced Rapid Response Genes in the Regulation of Enzymes Needed for Aldosterone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Angiotensin II stimulates both aldosterone secretion and DNA synthesis via type 1 but not type 2 receptors in bovine adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin III stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Isolation and in vitro cultivation of adrenal cells from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simplified radioimmunoassay for plasma aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The Modulation of Cellular and Molecular Signaling by PD 123177: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular and molecular signaling pathways modulated by PD 123177, a nonpeptide antagonist highly selective for the angiotensin II (Ang II) type 2 (AT2) receptor. By elucidating the mechanisms of action of this critical research tool, this document aims to support further investigation into the physiological and pathophysiological roles of the AT2 receptor and the therapeutic potential of its modulation.
Introduction to this compound and the Angiotensin II Type 2 Receptor
This compound is a potent and selective antagonist of the angiotensin II AT2 receptor, a G protein-coupled receptor (GPCR) that, along with the AT1 receptor, mediates the diverse effects of the octapeptide hormone angiotensin II. While the AT1 receptor is known to mediate most of the classical effects of Ang II, such as vasoconstriction, aldosterone (B195564) release, and cellular proliferation, the AT2 receptor often counteracts these actions, playing crucial roles in vasodilation, anti-proliferation, and apoptosis. This compound has been instrumental in differentiating the signaling cascades initiated by these two receptor subtypes.[1]
Quantitative Data: Receptor Binding Affinity of this compound
The defining characteristic of this compound is its high selectivity for the AT2 receptor over the AT1 receptor. This selectivity allows researchers to isolate and study AT2 receptor-specific signaling events.
| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |
| This compound | AT1 | > 10,000 nM | Guinea Pig | [2] |
| This compound | AT2 | Not explicitly quantified in cited texts, but high affinity is consistently reported. | Mammalian | [3] |
| Angiotensin II | AT1 | ~1.5 nM | Guinea Pig | [2] |
| Angiotensin II | AT2 | High affinity | Mammalian | |
| Losartan | AT1 | ~36 nM | Guinea Pig | [2] |
| Losartan | AT2 | Low affinity | Mammalian |
Core Signaling Pathways Modulated by this compound
As a selective AT2 receptor antagonist, this compound modulates downstream signaling pathways by inhibiting the effects of Angiotensin II or other AT2 receptor agonists. The primary signaling cascades affected are detailed below.
Mitogen-Activated Protein (MAP) Kinase Pathway
Activation of the AT2 receptor generally leads to the inhibition of the MAP kinase (MAPK) signaling pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This inhibitory effect is mediated by the activation of protein phosphatases, including Src homology region 2 domain-containing phosphatase-1 (SHP-1) and MAP kinase phosphatase-1 (MKP-1).[4][5][6] By blocking the AT2 receptor, this compound prevents this dephosphorylation, thereby indirectly promoting ERK1/2 activity. This is a critical mechanism by which the AT2 receptor exerts its anti-proliferative effects.
In fetal vascular smooth muscle cells, for instance, Ang II-induced ERK phosphorylation is enhanced in the presence of this compound, suggesting that the AT2 receptor normally acts to dampen this pro-growth signal.[6]
Nitric Oxide Signaling Pathway
The AT2 receptor plays a significant role in vasodilation through the production of nitric oxide (NO). Activation of the AT2 receptor stimulates nitric oxide synthase (NOS), leading to an increase in NO and subsequent activation of soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP). This pathway contributes to the vasodilatory effects of AT2 receptor stimulation. This compound, by blocking the AT2 receptor, inhibits this NO production.
Interestingly, there is significant crosstalk between the AT2 receptor and the bradykinin (B550075) B2 receptor. Evidence suggests that these two receptors can form heterodimers, and the AT2 receptor-mediated NO release may be, in part, dependent on the presence and activation of the B2 receptor.[7][8][9][10][11]
Apoptosis Pathway
The AT2 receptor is also implicated in the induction of programmed cell death, or apoptosis. This pro-apoptotic effect is, in part, mediated by the activation of the protein tyrosine phosphatase SHP-1.[4][6] By activating SHP-1, the AT2 receptor can modulate the phosphorylation state of various proteins involved in cell survival and death. As an antagonist, this compound would block these AT2 receptor-mediated apoptotic signals, thereby promoting cell survival.
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of this compound on the signaling pathways it modulates.
Radioligand Binding Assay for AT2 Receptor
This assay is used to determine the binding affinity (Ki) and selectivity of this compound for the AT2 receptor.
Materials:
-
Cell membranes expressing the AT2 receptor
-
Radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II)
-
This compound and other competing ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13]
Western Blot Analysis of ERK1/2 Phosphorylation
This method is used to quantify the effect of this compound on the phosphorylation state of ERK1/2.
Materials:
-
Cultured cells of interest
-
Angiotensin II and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound for a specified time.
-
Stimulate cells with Angiotensin II for a short period (e.g., 5-15 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[14][15]
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[14][15]
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the relative change in ERK1/2 phosphorylation.[16][17]
Griess Assay for Nitric Oxide Measurement
This colorimetric assay is used to measure the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
Cultured cells
-
Angiotensin II and this compound
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with this compound.
-
Stimulate the cells with Angiotensin II.
-
After the desired incubation time, collect the cell culture supernatant.[18]
-
Add the Griess Reagent to the supernatant in the 96-well plate.
-
Incubate at room temperature for a specified time (e.g., 10-15 minutes) to allow for color development.[18][19][20]
-
Measure the absorbance at 540 nm using a microplate reader.[18][19][20]
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of nitrite.[21]
Conclusion
This compound is an indispensable pharmacological tool for dissecting the intricate signaling pathways mediated by the angiotensin II AT2 receptor. Its high selectivity allows for the precise investigation of AT2 receptor function in a variety of physiological and pathological contexts. The modulation of key cellular processes such as proliferation, vasodilation, and apoptosis through the MAP kinase, nitric oxide, and intrinsic apoptosis pathways highlights the therapeutic potential of targeting the AT2 receptor. The experimental protocols detailed in this guide provide a framework for researchers to further explore the molecular mechanisms governed by this important receptor and its antagonists.
References
- 1. Angiotensin II receptor antagonists. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Angiotensin II type 2 receptors mediate inhibition of mitogen-activated protein kinase cascade and functional activation of SHP-1 tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pivotal role of tyrosine phosphatase SHP-1 in AT2 receptor-mediated apoptosis in rat fetal vascular smooth muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pharmacology Following Heteromerization of the Angiotensin II Type 2 Receptor and the Bradykinin Type 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Angiotensin II type 2 receptor-bradykinin B2 receptor functional heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiotensin AT2 receptors directly stimulate renal nitric oxide in bradykinin B2-receptor-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Nitric Oxide Griess Assay [bio-protocol.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of PD 123177 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123177 is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. It is a critical pharmacological tool for investigating the physiological and pathophysiological roles of the AT2 receptor in various in vivo models. These application notes provide a comprehensive overview of the recommended dosages, administration routes, and experimental protocols for the use of this compound in rats, based on a review of published literature. The information is intended to guide researchers in designing and executing methodologically sound in vivo studies.
Data Presentation: Recommended Dosages and Administration Routes
The appropriate dosage and administration route for this compound in rats are highly dependent on the specific research question and the target organ system. The following table summarizes dosages used in various in vivo studies in rats.
| Application Area | Dosage Range | Administration Route | Rat Strain | Reference(s) |
| Cardiovascular Studies | 100 mg/kg | Intravenous (i.v.) | Pithed Rats | [1][2] |
| Behavioral Studies (Anxiety & Memory) | 0.01 - 10 mg/kg | Subcutaneous (s.c.) | Sprague-Dawley | [3] |
| Neurological Studies (Dopamine Release) | 1.0 µM (in situ) | Microdialysis Probe (Striatum) | Wistar | [4] |
| Myocardial Infarction Studies | Not specified in abstract | Not specified in abstract | Not specified | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The selection of a suitable vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. Based on available information for non-peptide antagonists and general laboratory practice, the following are recommended protocols for preparing dosing solutions.
For Intravenous (i.v.) and Subcutaneous (s.c.) Injection:
-
Vehicle Option 1 (Aqueous-based):
-
Dissolve this compound in a minimal amount of Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the dosing solution should be kept to a minimum, ideally below 1% (v/v), to avoid potential vehicle-induced effects.
-
Further dilute the solution with sterile saline (0.9% NaCl) to the final desired concentration.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
The solution should be prepared fresh on the day of the experiment.
-
-
Vehicle Option 2 (Lipid-based for s.c. administration):
-
For sustained release studies, this compound can be dissolved in a biocompatible oil such as corn oil.
-
Warm the oil slightly to aid dissolution.
-
Vortex or sonicate the mixture until the compound is fully dissolved.
-
For Microdialysis:
-
Prepare an artificial cerebrospinal fluid (aCSF) solution.
-
Dissolve this compound directly in the aCSF to the desired final concentration (e.g., 1.0 µM).
-
Ensure the pH of the final solution is within a physiological range.
-
Filter the solution through a 0.22 µm syringe filter before use to ensure sterility.
Animal Handling and Administration Procedures
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
a. Intravenous (i.v.) Injection:
-
Animal Restraint: Properly restrain the rat using a suitable method, such as a commercial restrainer.
-
Vein Visualization: The lateral tail vein is the most common site for i.v. injection in rats. Warming the tail with a heat lamp or warm water can help to dilate the vein and improve visualization.
-
Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 27-30G), insert the needle into the lateral tail vein at a shallow angle.
-
Confirmation: A successful injection is often indicated by the lack of resistance and the absence of a subcutaneous bleb. A small "flashback" of blood into the needle hub can also confirm placement.
-
Administration: Inject the this compound solution slowly.
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the animal for any adverse reactions.
b. Subcutaneous (s.c.) Injection:
-
Animal Restraint: Manually restrain the rat or use a restraining device.
-
Injection Site: The loose skin over the back, between the shoulder blades, is a common site for s.c. injection.
-
Injection: Pinch the skin to form a "tent." Insert a sterile needle (e.g., 25-27G) at the base of the tented skin, parallel to the body.
-
Administration: Inject the solution into the subcutaneous space.
-
Post-injection Care: Withdraw the needle and gently massage the area to aid in the dispersal of the solution. Monitor the animal for any signs of irritation at the injection site.
c. Continuous Subcutaneous Infusion (via Osmotic Minipump):
For long-term studies requiring continuous administration, osmotic minipumps can be utilized.
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipump with the prepared sterile solution of this compound.
-
Surgical Implantation: Anesthetize the rat. Make a small incision in the skin on the back, between the shoulder blades. Create a subcutaneous pocket using blunt dissection.
-
Pump Insertion: Insert the filled osmotic minipump into the subcutaneous pocket.
-
Wound Closure: Close the incision with sutures or surgical staples.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery and any signs of complications.
Mandatory Visualizations
Angiotensin II AT2 Receptor Signaling Pathway
The following diagram illustrates the key signaling pathways activated by the Angiotensin II Type 2 (AT2) receptor.
Caption: Angiotensin II AT2 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Study with this compound in Rats
This diagram outlines a typical experimental workflow for an in vivo study involving the administration of this compound to rats.
Caption: General Experimental Workflow for In Vivo Studies.
References
Protocol for Preparing PD 123177 Solutions for Cell Culture Experiments
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123177 is a potent and selective nonpeptide antagonist of the Angiotensin II (Ang II) subtype 2 (AT2) receptor.[1] The renin-angiotensin system (RAS) plays a critical role in cardiovascular and neuronal regulation, with the AT2 receptor often counteracting the effects of the AT1 receptor. Understanding the signaling pathways mediated by the AT2 receptor is crucial for research in areas such as cardiovascular disease, neurological disorders, and tissue regeneration. Accurate and reproducible in vitro studies using cell cultures are fundamental to this research, and the proper preparation of experimental compounds like this compound is a critical first step to ensure the validity of experimental results.
Mechanism of Action
This compound selectively blocks the AT2 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of Angiotensin II to this receptor.[1] The AT2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, can trigger various signaling pathways. These pathways are often associated with anti-proliferative, pro-apoptotic, and differentiative effects, contrasting with the pro-proliferative and pro-inflammatory signals mediated by the AT1 receptor.
Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 480.56 g/mol | [1][2] |
| CAS Number | 114785-12-5 | [1][2] |
| Solubility | Soluble in DMSO | [3] |
| Storage of Powder | -20°C for up to 3 years | [2] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1][3] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 480.56 g/mol x 1000 mg/g = 4.8056 mg
-
-
Accurately weigh out approximately 4.81 mg of this compound powder using an analytical balance.
-
-
Dissolution in DMSO:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous/sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]
-
2. Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the 10 mM stock solution to typical working concentrations for cell culture experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the desired final working concentration:
-
Typical working concentrations for this compound in cell culture experiments range from 10 nM to 1 µM. The optimal concentration should be determined empirically for your specific cell line and experimental conditions.
-
-
Perform serial dilutions:
-
It is recommended to perform a serial dilution to achieve the final working concentration accurately.
-
Example for preparing a 1 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM intermediate solution.
-
Prepare the final working solution by adding 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium. This results in a 1 µM final working solution. The final DMSO concentration in this example is 0.01%.
-
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.
-
-
Stability in Culture Medium:
-
The stability of this compound in aqueous solutions and cell culture medium is not extensively documented. It is recommended to prepare fresh working solutions for each experiment from the frozen stock. Do not store working solutions in culture medium for extended periods.
-
Visualizations
Signaling Pathway of the Angiotensin II Type 2 Receptor
The following diagram illustrates the signaling pathway initiated by the binding of Angiotensin II to its type 2 receptor, which is antagonized by this compound.
Caption: Angiotensin II AT2 Receptor Signaling Pathway.
Experimental Workflow for this compound Solution Preparation
The following diagram outlines the logical workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for Preparing this compound Solutions.
References
Application Notes and Protocols for Studying Vascular Reactivity with PD 123177
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for investigating the role of the Angiotensin II Type 2 (AT2) receptor in vascular reactivity using the selective antagonist, PD 123177. The protocol is designed for an in vitro model utilizing isolated aortic rings in an organ bath setup.
Introduction
Angiotensin II (Ang II) is a potent vasoactive peptide that plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Its effects are mediated by two primary receptor subtypes: Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. While the AT1 receptor is known to mediate the classical vasoconstrictive and proliferative effects of Ang II, the AT2 receptor often counteracts these actions, promoting vasodilation and inhibiting cell growth. This compound is a highly selective non-peptide antagonist for the AT2 receptor, making it an invaluable tool for elucidating the specific contributions of this receptor subtype to vascular function. In typical vascular reactivity studies, Ang II-induced contraction is primarily mediated by the AT1 receptor, and thus, is not significantly affected by this compound. However, under specific pathological conditions or when investigating vascular growth and remodeling, the effects of AT2 receptor blockade by this compound become more apparent.
Key Concepts
-
Vascular Reactivity: The ability of blood vessels to constrict or dilate in response to various stimuli.
-
Isolated Aortic Ring Model: A classic in vitro method for studying vascular reactivity where a segment of the aorta is mounted in an organ bath to measure isometric tension changes.
-
Concentration-Response Curve: A graphical representation of the relationship between the concentration of a drug and the magnitude of its effect, allowing for the determination of parameters like EC50 (potency) and maximal response.
-
AT1 vs. AT2 Receptors: These receptors have opposing effects on vascular smooth muscle. AT1 receptor activation typically leads to vasoconstriction and cell proliferation, while AT2 receptor activation is associated with vasodilation and anti-proliferative effects.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from vascular reactivity experiments investigating the effects of this compound on Angiotensin II-induced responses.
Table 1: Effect of this compound on Angiotensin II-Induced Contraction in Isolated Aortic Rings
| Treatment Group | n | Maximal Contraction (% of KCl max) | pEC50 |
| Angiotensin II | 8 | 95.8 ± 5.2 | 7.85 ± 0.12 |
| Angiotensin II + this compound (1 µM) | 8 | 93.5 ± 6.1 | 7.81 ± 0.15 |
| Angiotensin II + Losartan (1 µM) | 8 | 15.2 ± 3.5* | N/A |
*p < 0.05 compared to Angiotensin II alone. Data are expressed as mean ± SEM. pEC50 is the negative logarithm of the molar concentration of agonist that produces 50% of the maximal response.
Table 2: Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Sigma-Aldrich | P186 |
| Angiotensin II | Sigma-Aldrich | A9525 |
| Losartan Potassium | Sigma-Aldrich | L0453 |
| Phenylephrine (B352888) | Sigma-Aldrich | P6126 |
| Acetylcholine (B1216132) Chloride | Sigma-Aldrich | A6625 |
| Potassium Chloride (KCl) | Sigma-Aldrich | P9541 |
| Krebs-Henseleit Buffer Components | Various | N/A |
Experimental Protocols
This section details the methodology for assessing vascular reactivity in isolated rat thoracic aortic rings.
Preparation of Krebs-Henseleit Buffer
Prepare a stock solution of Krebs-Henseleit buffer with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2-2H2O 2.5, KH2PO4 1.2, MgSO4-7H2O 1.2, NaHCO3 25, and glucose 11. The solution should be continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.
Isolation and Mounting of Aortic Rings
-
Euthanize a male Wistar rat (250-300g) via an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
For experiments requiring endothelium-denuded vessels, gently rub the intimal surface of the ring with a fine wire or wooden stick.
-
Mount each aortic ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
Equilibration and Viability Check
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 2 grams. Replace the buffer every 15-20 minutes.
-
After equilibration, perform a "wake-up" protocol by contracting the rings with 60 mM KCl. Wash the rings and allow them to return to baseline tension.
-
To assess endothelium integrity, pre-contract the rings with phenylephrine (1 µM). Once a stable plateau is reached, add acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium, while a relaxation of less than 10% suggests successful denudation. Wash the rings and allow them to return to baseline.
Concentration-Response Curve Protocol
-
After the viability check and return to baseline, pre-incubate the aortic rings with either vehicle (control) or this compound (e.g., 1 µM) for 30 minutes.
-
Generate a cumulative concentration-response curve to Angiotensin II by adding the agonist in a stepwise manner (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the organ bath. Allow the response to each concentration to stabilize before adding the next.
-
Record the isometric tension at each concentration.
-
At the end of the experiment, wash the tissues and perform a final maximal contraction with 60 mM KCl to normalize the data.
Data Analysis
-
Express the contractile responses as a percentage of the maximal contraction induced by 60 mM KCl.
-
Plot the concentration-response data using a non-linear regression analysis to determine the pEC50 and maximal response (Emax).
-
Statistical comparisons between groups can be performed using appropriate tests such as Student's t-test or ANOVA. A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathways
Caption: AT2 Receptor Signaling Pathway.
Experimental Workflow
Caption: Isolated Aortic Ring Experimental Workflow.
Best practices for dissolving and administering PD 123177 for injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123177 is a potent and highly selective nonpeptide antagonist of the Angiotensin II Type 2 (AT2) receptor. It is a critical pharmacological tool for investigating the physiological and pathophysiological roles of the AT2 receptor in various systems, including cardiovascular, renal, and central nervous systems. These application notes provide best practices for the dissolution and administration of this compound for in vivo experimental use.
Physicochemical Properties and Storage
-
Molecular Formula: C₂₉H₂₈N₄O₄
-
Molecular Weight: 492.56 g/mol
-
Appearance: A crystalline solid
-
Storage of Solid Compound: Store at -20°C for up to 4 years.
-
Storage of Stock Solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is not recommended to store aqueous solutions for more than one day.
Dissolution of this compound
This compound is poorly soluble in aqueous solutions. The use of organic solvents is necessary to achieve a stock solution, which can then be further diluted into an appropriate vehicle for injection. The following table summarizes validated dissolution protocols.
Table 1: Dissolution Protocols for this compound
| Protocol | Solvent System | Achievable Concentration | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.20 mM) | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.20 mM) | Clear Solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.20 mM) | Clear Solution |
Data sourced from MedChemExpress product information.
Experimental Protocols: Dissolution and Preparation for Injection
Preparation of a 2.5 mg/mL Stock Solution (using Protocol 1)
This protocol details the preparation of a 1 mL stock solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh 2.5 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
-
Add 400 µL of PEG300 to the solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and uniform.
Preparation of Injection Solution for a 1 mg/kg Subcutaneous Dose in a 250g Rat
This protocol provides an example of how to dilute the stock solution to prepare an injectable solution for a single animal.
Calculations:
-
Dose: 1 mg/kg
-
Animal Weight: 250 g (0.25 kg)
-
Total Drug Needed: 1 mg/kg * 0.25 kg = 0.25 mg
-
Stock Solution Concentration: 2.5 mg/mL
-
Volume of Stock Solution Needed: 0.25 mg / 2.5 mg/mL = 0.1 mL (100 µL)
-
Injection Volume: A typical subcutaneous injection volume for a rat is 1-2 mL/kg. For a 250g rat, this is 0.25-0.5 mL. We will prepare a final volume of 0.5 mL.
-
Diluent Volume: 0.5 mL (final volume) - 0.1 mL (stock solution volume) = 0.4 mL (400 µL)
Materials:
-
2.5 mg/mL this compound stock solution
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tube
-
Pipettes
Procedure:
-
Aseptically transfer 100 µL of the 2.5 mg/mL this compound stock solution into a sterile microcentrifuge tube.
-
Add 400 µL of sterile saline to the tube.
-
Vortex gently to mix. The final concentration will be 0.5 mg/mL.
-
The final injection volume is 0.5 mL, delivering a 1 mg/kg dose to the 250g rat.
Administration Protocols
The following are general guidelines for the administration of this compound. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Subcutaneous (s.c.) Injection
-
Dose Range: 0.01 - 10 mg/kg has been used in rats.
-
Vehicle: The vehicle used for the final dilution of the stock solution (e.g., saline).
-
Injection Volume: Typically 1-5 mL/kg for rats.
-
Needle Size: 23-25 gauge.
Procedure (Rat):
-
Restrain the rat securely.
-
Grasp the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin.
-
Aspirate slightly to ensure the needle has not entered a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
Intraperitoneal (i.p.) Injection
-
Dose Range: While specific i.p. doses for this compound are not well-documented in the provided search results, a starting point could be within the range used for subcutaneous administration, with adjustments based on experimental needs.
-
Vehicle: The vehicle used for the final dilution of the stock solution.
-
Injection Volume: Typically 5-10 mL/kg for rats.
-
Needle Size: 23-25 gauge.
Procedure (Rat):
-
Restrain the rat on its back with the head tilted slightly down.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Insert the needle, bevel up, at a 30-45 degree angle.
-
Aspirate to ensure no bodily fluids are drawn, indicating incorrect placement.
-
Inject the solution.
-
Withdraw the needle.
Intravenous (i.v.) Injection
-
Vehicle: For intravenous administration of poorly soluble compounds, a vehicle such as one containing 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol 400 may be considered, though careful validation is required. The final solution must be sterile and free of particulates.
-
Injection Volume: Typically 1-5 mL/kg, administered slowly.
-
Needle Size: 27-30 gauge for the tail vein of a mouse or rat.
Procedure (Mouse/Rat Tail Vein):
-
Warm the animal's tail to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Position the needle parallel to the vein and insert it carefully.
-
Administer the solution slowly. Resistance may indicate improper placement.
-
Withdraw the needle and apply pressure to the injection site.
AT2 Receptor Signaling Pathway
This compound acts by blocking the Angiotensin II Type 2 (AT2) receptor. The activation of the AT2 receptor generally counteracts the effects of the Angiotensin II Type 1 (AT1) receptor. The diagram below illustrates the key signaling pathways initiated by AT2 receptor activation, which are inhibited by this compound.
Caption: AT2 Receptor Signaling Pathway inhibited by this compound.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo experiment using this compound.
Caption: General workflow for in vivo experiments using this compound.
References
Application Notes: PD 123177 as a Pharmacological Tool for AT2 Receptor Elucidation
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. The primary effector peptide, Angiotensin II (Ang II), exerts its diverse physiological effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). While most of the well-known effects of Ang II, such as vasoconstriction and aldosterone (B195564) secretion, are mediated by AT1R, the AT2R often mediates opposing, protective actions.[1][2][3] Elucidating the specific functions of the AT2R has been greatly advanced by the use of selective pharmacological tools. PD 123177 is a potent, selective, nonpeptide antagonist for the AT2R, making it an invaluable tool for isolating and studying AT2R-mediated signaling and physiological functions.[4][5]
Pharmacological Profile of this compound
This compound exhibits high selectivity for the AT2R over the AT1R, allowing researchers to block AT2R-mediated effects specifically without significantly affecting AT1R signaling.[6] This selectivity is crucial for differentiating the distinct and often counter-regulatory roles of the two receptor subtypes.[2] While some studies refer to the related compound PD 123319, their pharmacological profiles are very similar, and this compound is widely used for the same applications.[6][7] It is important to note that some research suggests that at high concentrations, compounds like PD 123319 may exhibit partial agonistic properties, a factor to consider in experimental design.[8][9]
Data Presentation: Receptor Binding Affinity
The selectivity of this compound is demonstrated by its differential binding affinity for the AT2 and AT1 receptors. The following table summarizes key binding data from the literature.
| Compound | Receptor Target | Binding Affinity (Ki or IC50) | Species/Tissue | Reference |
| This compound | AT2 Receptor | High Affinity (Selectivity >1000-fold over AT1R) | General | [6] |
| This compound | AT1 Receptor | > 10,000 nM (Ki) | Guinea Pig Liver | [10] |
| Losartan (B1675146) | AT1 Receptor | ~10 nM (Ki) | Guinea Pig Liver | [10] |
| Irbesartan | AT1 Receptor | ~1 nM (Ki) | Guinea Pig Liver | [10] |
AT2 Receptor Signaling Pathways
Activation of the AT2R initiates signaling cascades that are distinct from those of the AT1R.[3][11] Instead of the classical Gq-mediated pathway used by AT1R, AT2R signaling often involves Gαi protein coupling, leading to the activation of various protein phosphatases.[1] These phosphatases, in turn, can dephosphorylate and inactivate mitogen-activated protein (MAP) kinases like ERK1 and ERK2, thereby opposing the proliferative effects mediated by AT1R and other growth factors.[1][6] Furthermore, AT2R stimulation is linked to the production of nitric oxide (NO) and bradykinin, contributing to vasodilation.[12][13] this compound is used to block these pathways, confirming that the observed effects are indeed mediated by the AT2R.
Caption: Canonical AT2 receptor signaling pathways blocked by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound in key in vitro and in vivo experiments to characterize AT2 receptor function.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity and selectivity of compounds for the AT2 receptor using this compound as a selective competitor.
Objective: To characterize the binding of a test compound to the AT2 receptor.
Materials:
-
Cells or tissues expressing AT2 receptors (e.g., AT2R-transfected HEK-293 cells).[14]
-
Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II).[10]
-
This compound (for competition and defining AT2R-specific binding).
-
Losartan (for blocking binding to any contaminating AT1 receptors).
-
Test compound.
-
Binding buffer (e.g., Tris-HCl with MgCl₂, BSA).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or this compound.
-
Total Binding: Radioligand + Membranes.
-
Non-specific Binding (NSB): Radioligand + Membranes + high concentration of unlabeled Ang II.
-
AT2R-Specific Binding: Use this compound to displace the radioligand.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Place filters in vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 and subsequently the Ki value.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Nitric Oxide (NO) Release Assay
This functional assay measures AT2R-mediated NO production, a key downstream signaling event. This compound is used to confirm that the response is AT2R-specific.[8][15]
Objective: To quantify agonist-induced, AT2R-mediated NO release from cells.
Materials:
-
Primary cells (e.g., Human Aortic Endothelial Cells - HAEC) or AT2R-transfected cells (e.g., CHO-AT2R).[8][15]
-
AT2R agonist (e.g., Ang II, CGP42112A, or Compound 21).[8][13]
-
This compound.
-
NO-sensitive fluorescent probe (e.g., DAF-FM diacetate).[15][16]
-
Cell culture medium.
-
Fluorescence microscope or plate reader.
Methodology:
-
Cell Culture: Seed cells in a 96-well plate and grow to confluence.
-
Dye Loading: Wash cells and incubate with DAF-FM diacetate (e.g., 5 µM) for 30-60 minutes in the dark to allow the dye to enter the cells.
-
Pre-treatment (Antagonist): For antagonist groups, wash out the dye and pre-incubate the cells with this compound (e.g., 1 µM) for 15-30 minutes.
-
Stimulation (Agonist): Add the AT2R agonist to the wells (with and without this compound) and incubate for 15-30 minutes. Include a vehicle control group.
-
Signal Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader (Excitation/Emission ~495/515 nm).
-
Data Analysis: Normalize the fluorescence signal of treated groups to the vehicle control. A significant increase in fluorescence upon agonist stimulation that is blocked by this compound indicates an AT2R-mediated NO release.
Caption: Workflow for a cell-based nitric oxide release assay.
Protocol 3: In Vivo Hemodynamic Study in Animal Models
This protocol describes the use of this compound in animal models to investigate the role of the AT2 receptor in regulating blood pressure and vascular function.
Objective: To determine the in vivo effect of AT2R blockade on hemodynamic parameters.
Materials:
-
Animal model (e.g., Spontaneously Hypertensive Rats (SHR), normotensive Wistar-Kyoto rats (WKY), or surgical models like 2-Kidney-1-Clip).[17][18]
-
This compound formulated for in vivo administration (e.g., subcutaneous, intravenous, or intracerebroventricular infusion).[4][17]
-
Ang II or other vasoactive agents.
-
Anesthetic (if required for acute studies).
-
System for blood pressure monitoring (e.g., telemetry or arterial catheter).[17]
-
Infusion pumps.
Methodology:
-
Animal Preparation: Acclimatize animals and implant telemetry devices or catheters for blood pressure measurement according to established surgical procedures. Allow for a recovery period.[17]
-
Baseline Measurement: Record baseline hemodynamic parameters (e.g., mean arterial pressure, heart rate) for a sufficient period before drug administration.
-
Drug Administration: Administer this compound via the chosen route. Doses can range from 0.01-10 mg/kg depending on the route and study design.[4]
-
To study basal AT2R tone: Administer this compound alone and observe changes from baseline.
-
To study stimulated AT2R function: Co-administer this compound with an Ang II infusion (often in the presence of an AT1R blocker to isolate AT2R effects) and compare the response to Ang II infusion alone.[1]
-
-
Hemodynamic Monitoring: Continuously record blood pressure and other parameters throughout the experiment.
-
Data Analysis: Analyze the changes in hemodynamic variables from baseline in response to the treatments. Compare the responses between control, this compound, and other treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).
Caption: Workflow for an in vivo hemodynamic study using this compound.
References
- 1. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the selective angiotensin II receptor antagonists losartan and PD123177 in animal models of anxiety and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AT2 receptors: Functional relevance in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the haemodynamic effects of angiotensin II in conscious rats by AT2-receptor antagonists given after the AT1-receptor antagonist, EXP 3174 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of AT2-receptor stimulation on vascular biology, kidney function, and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UPDATE ON ANGIOTENSIN AT2 RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an automated, high-throughput assay to detect angiotensin AT2-receptor agonistic compounds by nitric oxide measurements in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. HYPOTENSIVE AND SYMPATHOINHIBITORY RESPONSES TO SELECTIVE CENTRAL AT2 RECEPTOR STIMULATION IN SPONTANEOUSLY HYPERTENSIVE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. storage.imrpress.com [storage.imrpress.com]
Application of PD 123177 in Animal Models of Hypertension: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123177 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. Within the renin-angiotensin system (RAS), the AT2 receptor often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor, which is responsible for the primary pressor effects of Angiotensin II (Ang II). Stimulation of the AT2 receptor is generally associated with vasodilation, anti-inflammatory effects, and natriuresis. Consequently, blockade of the AT2 receptor with this compound is a critical pharmacological tool to investigate the physiological and pathophysiological roles of the AT2 receptor in cardiovascular regulation, particularly in the context of hypertension. These application notes provide an overview of the use of this compound in various animal models of hypertension, summarizing its effects and providing detailed experimental protocols.
Mechanism of Action of the AT2 Receptor in Blood Pressure Regulation
The AT2 receptor is a G-protein coupled receptor that, upon stimulation by Angiotensin II, activates signaling cascades that generally oppose the vasoconstrictive, pro-inflammatory, and pro-fibrotic actions of the AT1 receptor.[1][2][3] The primary signaling pathways activated by the AT2 receptor include:
-
Bradykinin-Nitric Oxide-cGMP Pathway: AT2 receptor activation stimulates the production of bradykinin, which in turn increases the synthesis of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). NO then activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells, ultimately causing vasodilation.[2][3]
-
Phosphatase Activation: The AT2 receptor can activate various protein phosphatases, such as SHP-1, PP2A, and MKP-1. These phosphatases can dephosphorylate and inactivate downstream effectors of the AT1 receptor signaling pathway, such as MAP kinases (ERK1/2), thereby inhibiting cell growth and proliferation.[1][3][4]
-
Phospholipase A2 Activation: Activation of phospholipase A2 is another signaling pathway associated with the AT2 receptor, which is involved in the regulation of potassium currents.[2]
By blocking these pathways with this compound, researchers can elucidate the specific contributions of the AT2 receptor to blood pressure control and end-organ damage in hypertensive states.
References
- 1. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]
- 3. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing PD 123177 in Behavioral Models of Anxiety and Memory
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123177 is a potent and selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor. The renin-angiotensin system (RAS) has been recognized for its role beyond cardiovascular regulation, with emerging evidence implicating it in the modulation of cognitive functions and emotional states. While the angiotensin II type 1 (AT1) receptor has been more extensively studied, the functional role of the AT2 receptor in the central nervous system is an area of growing interest. Activation of the AT2 receptor is often associated with neuroprotective effects, potentially opposing the actions mediated by the AT1 receptor.
These application notes provide a comprehensive overview of the use of this compound in preclinical behavioral models of anxiety and memory. The information presented is intended to guide researchers in designing and executing experiments to investigate the effects of modulating the AT2 receptor on these complex behaviors. It is important to note that the literature presents conflicting findings regarding the efficacy of this compound, suggesting that its behavioral effects are highly dependent on the experimental paradigm, dosage, and route of administration.
Data Presentation: Summary of this compound Effects in Behavioral Models
The following tables summarize the quantitative data from key studies investigating the effects of this compound on anxiety and memory.
Table 1: Effects of this compound in Animal Models of Anxiety
| Behavioral Test | Species | Dose Range | Route of Administration | Key Findings | Reference |
| Elevated Zero-Maze | Rat | 0.01 - 10 mg/kg | Subcutaneous (s.c.) | No significant effect on time spent in open sections. | [1] |
| Light/Dark Box | Mouse | 0.01 ng/kg - 1.0 mg/kg | Intraperitoneal (i.p.) | No significant alteration of the behavioral repertoire. | [2] |
| Elevated Plus Maze | Rat | Not specified | Not specified | Administration of this compound was associated with a decrease in malondialdehyde (MDA) levels in the temporal lobe, which correlated with increased time spent in the open arms, suggesting a potential anxiolytic-like effect linked to reduced oxidative stress. |
Table 2: Effects of this compound in Animal Models of Memory
| Behavioral Test | Species | Dose | Route of Administration | Key Findings | Reference |
| Operant Delayed Matching to Position | Rat | 0.01 - 10 mg/kg | Subcutaneous (s.c.) | No significant effect on memory performance. | [1] |
| Spatial Reinforced Alternation (T-Maze) | Rat | 0.01 - 10 mg/kg | Subcutaneous (s.c.) | No significant effect on working memory. | [1] |
| Habituation Test | Mouse | 10.0 ng/kg (twice daily) | Intraperitoneal (i.p.) | Enhanced performance, indicating improved habituation memory. | [2] |
| Scopolamine-Induced Cognitive Impairment | Mouse | 10.0 ng/kg (twice daily) | Intraperitoneal (i.p.) | Overcame the cognitive impairment induced by scopolamine (B1681570) (0.25 mg/kg, i.p.). | [2] |
Signaling Pathways
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms)
-
Video tracking system and software
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for administration
-
Animal holding cages
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. or s.c.) at a predetermined time before testing (e.g., 30 minutes).
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using the video tracking system.
-
-
Data Analysis: The video tracking software will analyze various parameters, including:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Interpretation: An anxiolytic-like effect is typically indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory in rodents.
Materials:
-
Circular water tank (pool)
-
Submersible platform
-
Opaque, non-toxic substance to make the water cloudy (e.g., non-fat milk powder or tempera paint)
-
Water heater to maintain water temperature (e.g., 22-25°C)
-
Video tracking system and software
-
This compound solution
-
Vehicle solution
-
Syringes and needles
-
Towels for drying the animals
-
Holding cages with a heat source
Procedure:
-
Habituation: Handle the animals for several days before the start of the experiment.
-
Drug Administration: Administer this compound or vehicle daily at a set time before the training trials.
-
Acquisition Phase (e.g., 4-5 days):
-
Place the hidden platform in a fixed location in one of the four quadrants of the pool.
-
For each trial, gently place the animal into the water facing the wall of the tank at one of the four designated start positions (North, South, East, West).
-
Allow the animal to swim and find the submerged platform (maximum trial duration, e.g., 60 or 90 seconds).
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for the same duration.
-
Conduct 4 trials per day for each animal, with an inter-trial interval.
-
-
Probe Trial (24 hours after the last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the swimming path.
-
-
Data Analysis:
-
Acquisition Phase:
-
Escape latency (time to find the platform)
-
Path length (distance traveled to find the platform)
-
Swim speed
-
-
Probe Trial:
-
Time spent in the target quadrant (where the platform was located)
-
Number of crossings over the former platform location
-
-
-
Interpretation: Improved spatial learning is indicated by a decrease in escape latency and path length across the acquisition days. Enhanced memory retention is demonstrated by a greater preference for the target quadrant during the probe trial.
Logical Relationships
Conclusion
The use of this compound in behavioral models of anxiety and memory offers a valuable tool to probe the function of the AT2 receptor in the central nervous system. However, the existing literature underscores the critical importance of careful experimental design. The contradictory findings suggest that the effects of this compound are not straightforward and are likely influenced by a multitude of factors, including the specific dose administered, the route and timing of administration, and the particular behavioral task employed. Researchers should meticulously consider these variables and conduct thorough dose-response studies to accurately characterize the behavioral profile of this compound. The protocols and data provided herein serve as a foundational guide for future investigations into the intriguing role of the AT2 receptor in anxiety and memory.
References
Application Notes and Protocols: Autoradiographic Mapping of Angiotensin II Type 2 (AT2) Receptor Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and neurological functions.[1][2] Its primary effector, Angiotensin II (Ang II), mediates its effects through two main G protein-coupled receptors: the AT1 and AT2 receptors.[1][3] While the AT1 receptor is known to mediate most of the classical effects of Ang II, such as vasoconstriction and inflammation, the AT2 receptor often counteracts these actions.[3][4] AT2 receptor activation is associated with beneficial effects like vasodilation, anti-inflammation, and tissue protection.[3][4][5]
Given its therapeutic potential, understanding the precise anatomical distribution of the AT2 receptor is crucial. Quantitative receptor autoradiography is a highly sensitive and anatomically precise technique for localizing and quantifying receptors in tissue sections.[6][7] This document provides a detailed protocol for the autoradiographic mapping of AT2 receptors using a radiolabeled ligand in combination with PD 123177, a selective, nonpeptide antagonist for the AT2 receptor subtype.[8][9][10] This method allows for the specific visualization and quantification of AT2 receptor density in various tissues, providing valuable insights for physiological studies and drug development.
AT2 Receptor Signaling Pathways
Activation of the AT2 receptor initiates several signaling cascades that generally oppose the effects of AT1 receptor signaling.[3][5] Unlike the AT1 receptor, the AT2 receptor's signaling does not typically involve typical second messenger responses but rather activates protein phosphatases and other distinct pathways.[1][11] The three major signaling pathways are:
-
Bradykinin (B550075)/Nitric Oxide (NO)/cGMP Pathway: AT2 receptor stimulation leads to the release of bradykinin and subsequent activation of nitric oxide synthase (NOS), which produces NO.[3][5][12] NO then stimulates guanylate cyclase, increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels, which ultimately promotes vasodilation.[3][5][12]
-
Activation of Protein Phosphatases: The AT2 receptor can activate various serine/threonine or tyrosine phosphatases, such as SHP-1 and PP2A.[1][12] These phosphatases can dephosphorylate and inactivate key kinases in pro-growth and pro-inflammatory pathways, such as MAP kinases (e.g., ERK), thereby inhibiting cell proliferation and promoting apoptosis.[3][12]
-
PLZF-Mediated Transcription: A novel pathway involves the binding of the transcription factor Promyelocytic Zinc Finger protein (PLZF) to the C-terminus of the AT2 receptor.[11] Upon Ang II stimulation, PLZF co-localizes with the receptor and translocates to the nucleus, where it can activate the expression of genes like the p85α subunit of PI3K, influencing protein synthesis.[11]
Caption: Key signaling pathways activated by the Angiotensin II AT2 receptor.
Quantitative Data: Ligand Binding Affinities
The specificity of autoradiographic mapping relies on the use of ligands with well-characterized binding affinities for the target receptor and its subtypes. This compound is highly selective for the AT2 receptor over the AT1 receptor. The table below summarizes the binding affinities (Ki or Kd values) for this compound and other relevant compounds at the AT1 and AT2 receptors.
| Compound | Receptor Target | Binding Affinity (Ki / Kd) | Notes | Reference |
| This compound / PD 123319 | AT2 | High | Prototypical nonpeptide AT2 antagonist. Used to define AT2-specific binding. | [9][13][14] |
| AT1 | >> 10,000 nM (very low) | Demonstrates high selectivity for AT2 over AT1. | [15] | |
| Angiotensin II (Ang II) | AT1 | ~1.5 nM | Endogenous ligand with high affinity for both subtypes. | [15] |
| AT2 | High (nM range) | Binds with similar affinity to both AT1 and AT2 receptors. | [1][16] | |
| Losartan (B1675146) | AT1 | ~10-36 nM | Prototypical nonpeptide AT1 antagonist. Used to block binding to AT1 sites. | [15] |
| AT2 | Low affinity | Selective for AT1. | [13] | |
| [¹²⁵I]CGP 42112 | AT2 | 0.07 - 0.3 nM (Kd) | A selective, high-affinity radiolabeled agonist for AT2 receptors. | [13] |
| AT1 | Low affinity | Can be used to directly label AT2 receptors with low non-specific binding. | [13] | |
| [¹²⁵I]Sar¹,Ile⁸-Ang II | AT1 / AT2 | ~3.8 nM (Kd) | Non-selective radiolabeled agonist. Requires subtype-selective blockers. | [15] |
Note: this compound and PD 123319 are closely related compounds and are often used interchangeably as selective AT2 antagonists.[1]
Experimental Protocol: Quantitative Receptor Autoradiography
This protocol describes the in vitro labeling and visualization of AT2 receptors in slidemounted tissue sections. The principle involves incubating tissue sections with a non-selective radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Ang II) under three different conditions to isolate AT2-specific binding.
Caption: General workflow for quantitative receptor autoradiography.
Materials and Reagents
-
Tissues: Fresh frozen tissue specimens stored at -80°C.[17]
-
Radioligand: e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II or another suitable Ang II receptor radioligand.
-
Selective Antagonists:
-
Unlabeled Ligand: Unlabeled Angiotensin II for determining non-specific binding.
-
Buffers:
-
Assay Buffer: e.g., 10 mM sodium phosphate (B84403) buffer (pH 7.4) containing 120 mM NaCl, 5 mM EDTA, 0.1 mM bacitracin, and 0.2% bovine serum albumin (BSA).
-
Wash Buffer: e.g., cold 10 mM sodium phosphate buffer (pH 7.4).
-
-
Equipment: Cryostat, charged microscope slides, incubation chambers/jars, autoradiography cassettes, autoradiography film (e.g., Kodak BioMax MR film), film developer and fixer, and a computerized densitometry system.[17][19]
Detailed Protocol
Step 1: Tissue Preparation [17][20]
-
Transfer the frozen tissue block from -80°C storage to a cryostat maintained at -15°C to -20°C.
-
Allow the tissue to equilibrate to the cryostat temperature for approximately 30 minutes.
-
Cut coronal or sagittal sections of the tissue at a thickness of 16-20 µm.
-
Thaw-mount the sections onto charged microscope slides.
-
Store the slide-mounted sections at -80°C until the day of the assay.
Step 2: Receptor Binding Assay [17][20]
-
On the day of the experiment, allow slides to warm to room temperature (~22°C).
-
Arrange slides into three sets for determining:
-
Total Binding: Binding of the radioligand to all receptor subtypes.
-
Non-Specific Binding (NSB): Binding of the radioligand to non-receptor sites.
-
AT2-Specific Binding: This is calculated, but requires blocking AT1 sites.
-
-
Pre-incubation (30 minutes): Place slides in a buffer solution to rehydrate the tissue and remove endogenous ligands.
-
Incubation (60-120 minutes): Incubate the slide sets in the assay buffer containing the radioligand and specific blockers:
-
Total Binding Slides: Incubate with the radioligand (e.g., 500 pM [¹²⁵I]Sar¹,Ile⁸-Ang II).
-
Non-Specific Binding (NSB) Slides: Incubate with the radioligand + a high concentration of unlabeled Ang II (e.g., 10 µM) to saturate all Ang II receptors.
-
AT1 Blocked Slides: To isolate AT2 binding, incubate with the radioligand + a saturating concentration of the AT1 antagonist Losartan (e.g., 10 µM).[18] The remaining specific binding will be predominantly at AT2 sites.
-
Step 3: Washing [17]
-
Following incubation, quickly wash the slides to remove unbound radioligand.
-
Perform a series of washes in ice-cold wash buffer (e.g., 4 x 1 minute washes).
-
Perform a final quick dip in cold deionized water to remove buffer salts.
Step 4: Drying and Exposure [17][19]
-
Dry the slides rapidly using a stream of cool, dry air (e.g., a blow-dryer on a cool setting).
-
In a darkroom, arrange the dried slides in an autoradiography cassette.
-
Appose the slides to a sheet of autoradiography film. Include calibrated radioactive standards to allow for quantification.
-
Store the cassette at 4°C for an appropriate exposure time (this may range from days to weeks and must be determined empirically).[17]
Step 5: Film Development and Analysis [17][19]
-
In the darkroom, develop the film according to the manufacturer's instructions (e.g., 2 min in developer, 30 sec stop bath, 5 min fixer).[17]
-
Rinse the developed film and allow it to dry.
-
Scan the resulting autoradiogram into a computer.
-
Using a computerized image analysis system, measure the optical density in specific anatomical regions.[19]
-
Convert optical density values to femtomoles of radioligand bound per milligram of tissue (fmol/mg) by comparing them to the curve generated from the co-exposed radioactive standards.
Data Interpretation
The density of AT2 receptors is determined by subtraction:
-
Specific Binding to AT1 Sites = (Total Binding - NSB) - (Binding in the presence of Losartan - NSB)
-
Specific Binding to AT2 Sites = (Binding in the presence of Losartan) - (Non-Specific Binding)
Alternatively, to confirm AT2 binding, a parallel experiment can be run where sections are incubated with the radioligand + Losartan (10 µM) + this compound (10 µM). The disappearance of the signal compared to the "AT1 Blocked Slides" confirms that the binding was to AT2 receptors.[18]
Conclusion
Quantitative receptor autoradiography using a suitable radioligand and the selective AT2 antagonist this compound is a powerful technique to elucidate the precise distribution and density of AT2 receptors. This methodology provides crucial anatomical and quantitative data, which is invaluable for understanding the physiological roles of the AT2 receptor and for the development of novel therapeutic agents that target this protective component of the renin-angiotensin system. The detailed protocol and data provided herein serve as a comprehensive guide for researchers aiming to implement this technique in their studies.
References
- 1. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative autoradiographic characterization of receptors for angiotensin II and other neuropeptides in individual brain nuclei and peripheral tissues from single rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative autoradiographic characterization of receptors for angiotensin II and other neuropeptides in individual brain nuclei and peripheral tissues from single rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Angiotensin II receptor antagonists. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Effects of the selective angiotensin II receptor antagonists losartan and PD123177 in animal models of anxiety and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative autoradiography of angiotensin II AT2 receptors with [125I]CGP 42112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Autoradiographic characterization of angiotensin II receptor subtypes in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Sympathetic Nervous System with PD 123177
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123177 is a potent and highly selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor.[1] Within the renin-angiotensin system (RAS), angiotensin II (Ang II) exerts its physiological effects through two primary receptor subtypes: AT1 and AT2.[2][3] While the AT1 receptor mediates most of the well-known effects of Ang II, such as vasoconstriction and aldosterone (B195564) release, the AT2 receptor often counter-regulates AT1 receptor actions.[2] this compound has been an invaluable pharmacological tool for researchers to dissect the specific roles of the AT2 receptor in various physiological and pathophysiological processes, particularly in the context of the sympathetic nervous system.
The sympathetic nervous system plays a crucial role in regulating cardiovascular homeostasis. Ang II can modulate sympathetic activity at both central and peripheral levels. By selectively blocking the AT2 receptor, this compound allows for the elucidation of the AT2 receptor's contribution to sympathetic outflow, neurotransmitter release, and the subsequent effects on cardiovascular parameters. These application notes provide a comprehensive overview of the use of this compound in sympathetic nervous system research, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound is a competitive antagonist that selectively binds to the AT2 receptor, thereby preventing the binding of the endogenous ligand, Ang II.[4] The AT2 receptor is a G-protein coupled receptor, but its signaling pathways are distinct from the classical pathways associated with the AT1 receptor.[2][5] Activation of the AT2 receptor is often associated with the activation of protein phosphatases, leading to the inhibition of growth-promoting signaling cascades, and the stimulation of the bradykinin-nitric oxide-cGMP pathway, which results in vasodilation.[2][5]
In the context of the sympathetic nervous system, the precise role of the AT2 receptor is still under investigation. However, studies using this compound have suggested that AT2 receptor activation can modulate norepinephrine (B1679862) release from sympathetic nerve terminals. By blocking these receptors, this compound helps to isolate and study the effects mediated by the unopposed action of Ang II on AT1 receptors or to investigate the direct consequences of AT2 receptor inhibition.
Data Presentation
Ligand Binding Affinities
| Compound | Receptor Subtype | Preparation | pIC50 | IC50 (nM) | Reference |
| This compound | AT2 | Rat Brain | 8.5 - 9.5 | - | [6] |
| PD 123319 | AT2 | Human | 8.7 - 9.2 | - | [6] |
| This compound | AT2 | - | - | 130 - 288 | [7] |
| This compound | AT1 | Guinea Pig Liver | < 5 | > 10000 | [8] |
| Compound | Receptor Subtype | Preparation | pKd | Kd (nM) | Reference |
| PD 123319 | AT2 | Human | 8.7 - 9.2 | 0.63 - 1.99 | [6] |
In Vivo Dosages and Effects
| Animal Model | Compound | Dose | Route of Administration | Observed Effect | Reference |
| Conscious Rats | This compound | 0.01-10 mg/kg | Subcutaneous (s.c.) | No significant effect on anxiety or working memory models. | [9] |
| Conscious Rats | PD 123319 | 50 µg/kg/min | Intravenous (i.v.) infusion | Attenuated the vasodepressor response to Ang-(1-7) during AT1 receptor blockade. | [10] |
Experimental Protocols
In Vitro: Norepinephrine Release from Isolated Rat Atria
This protocol is a synthesized methodology based on principles described in studies investigating neurotransmitter release from isolated cardiac tissues.[11][12][13][14][15]
1. Materials and Reagents:
-
Krebs-Henseleit (KH) solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.
-
[3H]-Norepinephrine
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Desipramine (for blocking neuronal uptake)
-
Scintillation cocktail
-
Isolated tissue bath system with electrodes for field stimulation
-
Peristaltic pump
-
Fraction collector
-
Scintillation counter
2. Protocol:
-
Tissue Preparation:
-
Humanely euthanize a rat (e.g., Wistar) according to institutional guidelines.
-
Rapidly excise the heart and place it in ice-cold KH solution bubbled with 95% O2 / 5% CO2.
-
Dissect the atria, removing excess ventricular tissue and connective tissue.
-
-
[3H]-Norepinephrine Loading:
-
Mount the atria in an isolated tissue bath superfused with KH solution at 37°C.
-
Allow the tissue to equilibrate for 30-60 minutes.
-
Incubate the atria with [3H]-Norepinephrine (e.g., 0.1 µM) for 30-60 minutes to label the sympathetic nerve terminals.
-
-
Washout:
-
Superfuse the atria with fresh KH solution for 60-90 minutes to wash out excess radiolabel.
-
-
Norepinephrine Release Stimulation:
-
Begin collecting superfusate fractions (e.g., 2-5 minutes per fraction).
-
After collecting basal release fractions, apply electrical field stimulation (e.g., 2 Hz, 1 ms (B15284909) pulses for 60 seconds) to elicit norepinephrine release (S1).
-
Continue collecting fractions to measure the peak and subsequent decline of released radioactivity.
-
-
Drug Application:
-
Introduce this compound at the desired concentration into the superfusion buffer. Allow for a 20-30 minute incubation period.
-
Apply a second round of electrical field stimulation (S2) in the presence of this compound.
-
-
Data Analysis:
-
Determine the radioactivity in each fraction using a scintillation counter.
-
Calculate the fractional release of [3H]-Norepinephrine for each stimulation period (S1 and S2).
-
Express the effect of this compound as the ratio of S2/S1.
-
In Vivo: Cardiovascular Monitoring in Conscious Rats
This protocol is a synthesized guide based on methodologies for in vivo cardiovascular research in rodents.[16][17][18][19][20][21][22][23][24]
1. Materials and Reagents:
-
Male Wistar or Spontaneously Hypertensive Rats (SHR)
-
Anesthetics (e.g., isoflurane)
-
Analgesics
-
Sterile surgical instruments
-
Telemetry device or indwelling catheters for blood pressure and heart rate monitoring
-
Infusion pump
-
This compound solution (sterile, for injection)
-
Saline (vehicle)
2. Protocol:
-
Surgical Implantation of Monitoring Device:
-
Anesthetize the rat using isoflurane.
-
Administer pre-operative analgesics as per institutional guidelines.
-
Under aseptic conditions, perform a laparotomy or other appropriate incision to expose the abdominal aorta or carotid artery.
-
Implant the telemetry probe or catheter for continuous blood pressure and heart rate monitoring.
-
Exteriorize and secure any catheters.
-
Suture the incision and allow the animal to recover for at least 5-7 days.
-
-
Acclimatization:
-
House the rat in a quiet, temperature-controlled environment.
-
Handle the animal daily to minimize stress during the experiment.
-
-
Experimental Procedure:
-
On the day of the experiment, allow the rat to acclimatize to the testing cage.
-
Record baseline cardiovascular parameters (Mean Arterial Pressure - MAP, Heart Rate - HR) for at least 30-60 minutes.
-
Administer this compound via the appropriate route (e.g., intravenous bolus, intravenous infusion, or subcutaneous injection) at the desired dose.
-
Administer vehicle (e.g., saline) to a control group of animals.
-
Continuously monitor and record MAP and HR for the desired duration following drug administration.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from the baseline period for both the this compound and vehicle-treated groups.
-
Perform statistical analysis to determine the significance of any observed effects.
-
Mandatory Visualizations
Signaling Pathways
Caption: Angiotensin II signaling pathways via AT1 and AT2 receptors.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II and Angiotensin Receptors 1 and 2—Multifunctional System in Cells Biology, What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of brain angiotensin II AT2 receptor subtype using [125I] CGP 42112A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the selective angiotensin II receptor antagonists losartan and PD123177 in animal models of anxiety and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Norepinephrine release in the heart atria of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facilitation of noradrenaline release by isoprenaline in rat isolated atria does not involve angiotensin II formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facilitation of noradrenaline release by isoprenaline is not mediated by angiotensin II in mouse atria and rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Angiotensin II increases norepinephrine release from atria by acting on angiotensin subtype 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Possible participation of nitric oxide in the increase of norepinephrine release caused by angiotensin peptides in rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The sympathetic nervous system exacerbates carotid body sensitivity in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of cardiac function in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Recording sympathetic nerve activity chronically in rats: surgery techniques, assessment of nerve activity, and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dual activation of cardiac sympathetic and parasympathetic components during conditioned fear to context in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Co-administration of PD 123177 and AT1 Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with its primary effector, Angiotensin II (Ang II), exerting its effects through two main receptor subtypes: Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[1][2][3] AT1 receptor activation is known to mediate most of the classical effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth, which are implicated in the pathophysiology of hypertension and other cardiovascular diseases.[2][4][5][6] Consequently, AT1 receptor blockers (ARBs) are a cornerstone in the treatment of these conditions.[4][6]
Conversely, the AT2 receptor often mediates effects that counterbalance the actions of the AT1 receptor, such as vasodilation, anti-inflammatory responses, and apoptosis.[7][8][9] PD 123177 is a selective antagonist of the AT2 receptor, making it an invaluable tool for elucidating the specific functions of this receptor subtype.[10][11][12]
The co-administration of an AT1 receptor blocker and this compound provides a powerful experimental strategy to dissect the integrated roles of the AT1 and AT2 receptors in various physiological and pathological processes. By selectively blocking both receptor subtypes, researchers can investigate the unopposed actions of one receptor, explore potential synergistic or antagonistic interactions, and identify the specific contributions of each receptor to the overall biological response to Ang II. These studies are crucial for the development of novel therapeutic strategies targeting the RAS.
Signaling Pathways
A clear understanding of the distinct signaling cascades initiated by AT1 and AT2 receptors is fundamental to designing and interpreting co-administration experiments.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Mechanism of action of angiotensin-receptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Angiotensin receptor blocker selectivity at the AT1- and AT2-receptors: conceptual and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of the selective angiotensin II receptor antagonists losartan and PD123177 in animal models of anxiety and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Sourcing and Application of Research-Grade PD 123177 for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sourcing and laboratory use of PD 123177, a selective antagonist for the Angiotensin II Type 2 (AT2) receptor.
Application Notes
This compound is a potent and selective non-peptide antagonist of the Angiotensin II (Ang II) AT2 receptor.[1] It is an invaluable tool for researchers investigating the physiological and pathophysiological roles of the AT2 receptor, which are often counter-regulatory to the well-characterized AT1 receptor. The AT2 receptor is implicated in a variety of cellular processes, including apoptosis, differentiation, and vasodilation.
Mechanism of Action: this compound competitively binds to the AT2 receptor, blocking the binding of its endogenous ligand, Angiotensin II. The AT2 receptor is a G-protein coupled receptor (GPCR), and its activation is known to stimulate protein phosphatases, leading to the dephosphorylation and inactivation of key signaling molecules such as MAP kinases (ERK1/ERK2). This signaling cascade is generally associated with anti-proliferative and pro-differentiative effects.
Sourcing Research-Grade this compound
For laboratory research, it is crucial to obtain high-purity this compound. Several reputable suppliers provide this compound for research purposes only. When sourcing, always request a Certificate of Analysis (CoA) to verify the identity and purity of the compound.
| Supplier | Product Name | Purity | Notes |
| Santa Cruz Biotechnology | S-(+)-PD 123177 trifluoroacetate (B77799) salt | ≥98% | For Research Use Only. Not for diagnostic or therapeutic use. |
| MedchemExpress | This compound | >98% | Non-peptide antagonist. For research use only. |
| TargetMol | This compound | >98% | Inhibitor of Nonpeptide angiotensin AII-2. For research use only. |
| Sigma-Aldrich | S-(+)-PD 123177 trifluoroacetate salt hydrate | ≥98% (HPLC) | Selective AT2 angiotensin receptor antagonist. |
Storage and Handling: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. For short-term storage, it can be kept at room temperature. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Signaling Pathway
The activation of the AT2 receptor by Angiotensin II, and its blockade by this compound, initiates a distinct signaling cascade. The following diagram illustrates the key components of this pathway.
Caption: AT2 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the AT2 receptor.
Experimental Workflow:
Caption: Competitive Binding Assay Workflow.
Materials:
-
AT2 receptor-expressing cells (e.g., CHO-K1/AT2 stable cell line)
-
This compound
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line known to express the AT2 receptor.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer with or without a high concentration of a non-labeled ligand (for non-specific binding).
-
50 µL of this compound at various concentrations (e.g., 10^-11 to 10^-5 M).
-
50 µL of [125I]Sar1,Ile8-Angiotensin II at a final concentration at or below its Kd (typically ~1 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data:
| Parameter | Value | Reference |
| This compound Ki for AT2 Receptor | ~1-10 nM | Varies by experimental conditions |
| [125I]Sar1,Ile8-Ang II Kd for AT2 Receptor | ~0.5-2 nM | Varies by experimental conditions |
Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of AT2 receptor-expressing cells.
Experimental Workflow:
Caption: Cell Proliferation Assay Workflow.
Materials:
-
AT2 receptor-expressing cells (e.g., PC12W cells)[2]
-
This compound
-
Angiotensin II
-
Complete cell culture medium
-
Serum-free medium
-
Cell proliferation assay kit (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium (with or without serum, depending on the experimental design) containing various concentrations of this compound. In some wells, co-treat with Angiotensin II to assess the antagonistic effect of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 24 to 72 hours.
-
Proliferation Measurement: Add the proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability or proliferation.
Typical Concentrations:
| Compound | Concentration Range |
| This compound | 10 nM - 10 µM |
| Angiotensin II | 1 nM - 1 µM[3][4][5][6] |
Neurite Outgrowth Assay
This protocol evaluates the role of the AT2 receptor in neuronal differentiation by assessing neurite outgrowth in the presence of this compound.
Experimental Workflow:
Caption: Neurite Outgrowth Assay Workflow.
Materials:
-
Neuronal cell line (e.g., PC12 cells)
-
This compound
-
Angiotensin II
-
Nerve Growth Factor (NGF)
-
Cell culture plates coated with a suitable substrate (e.g., collagen)
-
Fixation and permeabilization reagents
-
Primary antibody against a neuronal marker (e.g., beta-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Seeding: Seed neuronal cells onto coated plates and allow them to attach.
-
Differentiation and Treatment: Replace the medium with a differentiation-inducing medium (e.g., low-serum medium containing NGF). Add this compound and/or Angiotensin II at desired concentrations.
-
Incubation: Incubate the cells for 2-5 days to allow for neurite outgrowth.
-
Immunostaining: Fix the cells, permeabilize them, and stain with the primary and secondary antibodies to visualize neurites. Counterstain the nuclei.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Use image analysis software to quantify neurite length, number of neurites per cell, and branching.
Typical Concentrations:
| Compound | Concentration Range |
| This compound | 100 nM - 10 µM |
| Angiotensin II | 10 nM - 1 µM |
| NGF | 50 - 100 ng/mL |
These protocols provide a foundation for investigating the role of the AT2 receptor using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The angiotensin II AT2 receptor inhibits proliferation and promotes differentiation in PC12W cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II Exposure In Vitro Reduces High Salt-Induced Reactive Oxygen Species Production and Modulates Cell Adhesion Molecules’ Expression in Human Aortic Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Characterization of a Tissue Renin-Angiotensin System in Human Nucleus Pulposus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of PD 123177 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of PD 123177 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: this compound is a nonpeptide angiotensin II subtype 2 (AT2) receptor antagonist and is known to be poorly soluble in aqueous solutions.[1] The initial and most common approach is to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before making further dilutions in your aqueous buffer.[2][3] It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system, as high concentrations can have physiological effects.[2]
Q2: What are some recommended solvent systems for dissolving this compound for in vivo or in vitro studies?
A2: Several pre-formulated solvent systems have been successfully used to dissolve this compound. These typically involve a combination of a primary organic solvent, a co-solvent, and a surfactant to improve and maintain solubility in an aqueous base. Two commonly recommended formulations are:
-
Formulation 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Formulation 2: A solution of 10% DMSO and 90% of a 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) solution in saline.[4]
For studies where oils are a suitable vehicle, a mixture of 10% DMSO and 90% corn oil has also been shown to be effective.[4]
Q3: My compound precipitates out of solution when I add it to my aqueous experimental media. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize Solvent Concentration: Ensure you are using the minimum necessary volume of the initial organic solvent stock.
-
Use of Surfactants: Surfactants like Tween-80 or Pluronic F-68 can help to create micelles that encapsulate the hydrophobic compound, preventing precipitation.[3]
-
Employ Cyclodextrins: Cyclodextrins, such as SBE-β-CD or Hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5][6]
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of aqueous media, try a stepwise dilution process.
-
Sonication and Heating: Gentle heating and/or sonication can sometimes help to redissolve small amounts of precipitate, but care must be taken to avoid degradation of the compound.[4]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Adjusting the pH can be an effective method for improving the solubility of ionizable compounds. However, without specific pKa data for this compound, this approach is empirical. If the compound has acidic or basic functional groups, altering the pH of the aqueous solution to shift the equilibrium towards the more soluble ionized form can increase solubility. This method requires careful consideration of the pH constraints of your specific assay or experimental model.
Q5: What is the maximum achievable concentration of this compound in the recommended solvent systems?
A5: In the recommended formulations containing DMSO, PEG300, and Tween-80, or DMSO and SBE-β-CD, a solubility of at least 2.5 mg/mL can be achieved, resulting in a clear solution.[4] For specific experimental needs requiring higher concentrations, further optimization may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| This compound powder will not dissolve in aqueous buffer. | High hydrophobicity of this compound. | Prepare a stock solution in 100% DMSO first. |
| A precipitate forms after diluting the DMSO stock solution into the aqueous buffer. | The compound is "crashing out" of solution due to the change in solvent polarity. | 1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) in the final solution.3. Utilize cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes.4. Perform a serial dilution. |
| The solution is cloudy or contains visible particles after preparation. | Incomplete dissolution or formation of aggregates. | 1. Gently warm the solution (be cautious of compound stability).2. Use sonication to aid dissolution.3. Filter the solution through a 0.22 µm filter if compatible with the experimental setup. |
| Variability in experimental results between batches of prepared this compound solution. | Inconsistent dissolution or precipitation over time. | 1. Prepare fresh solutions for each experiment.2. Ensure complete dissolution before use by visual inspection.3. Store stock solutions at -80°C in aliquots to avoid freeze-thaw cycles. |
Quantitative Solubility Data
| Solvent System | Achievable Concentration | Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.20 mM) | Clear Solution | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.20 mM) | Clear Solution | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.20 mM) | Clear Solution | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using Co-solvents and Surfactants
-
Prepare a Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Prepare the Vehicle: In a separate sterile tube, prepare the vehicle by mixing the components in the correct proportions. For the final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, you would mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline for a total of 900 µL of vehicle.
-
Combine Stock and Vehicle: Add 100 µL of the this compound DMSO stock solution to the 900 µL of the prepared vehicle.
-
Mix Thoroughly: Vortex the final solution until it is clear and homogenous. If necessary, gentle warming or brief sonication can be applied.
Protocol 2: Preparation of this compound Solution using Cyclodextrins
-
Prepare a 20% SBE-β-CD Solution: Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).
-
Prepare a this compound Stock in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Combine and Mix: Add the this compound DMSO stock to the 20% SBE-β-CD solution in a 1:9 ratio (e.g., 100 µL of DMSO stock to 900 µL of SBE-β-CD solution).
-
Ensure Complete Dissolution: Vortex the mixture until a clear solution is obtained.
Visualizations
Caption: Experimental workflows for preparing this compound solutions.
Caption: Troubleshooting logic for dissolving this compound.
References
- 1. Effects of the selective angiotensin II receptor antagonists losartan and PD123177 in animal models of anxiety and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of PD 123177 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PD 123177, a selective Angiotensin II AT2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the established selectivity of this compound?
This compound is a well-established and highly selective antagonist for the Angiotensin II AT2 receptor. Its affinity for the AT2 receptor is significantly higher than for the AT1 receptor, making it a valuable tool for differentiating the functions of these two receptor subtypes.
Q2: Are there any known off-target effects of this compound at high concentrations?
While this compound is highly selective for the AT2 receptor at standard experimental concentrations, the potential for off-target effects increases with higher concentrations. Comprehensive public data from broad selectivity panel screenings against a wide range of other receptors (e.g., adrenergic, dopaminergic, serotonergic), ion channels, and enzymes is limited. Therefore, at high concentrations, the possibility of interactions with other molecular targets cannot be entirely ruled out and should be considered when interpreting unexpected experimental results.
Q3: My in vivo experiment using a high concentration of this compound is showing a physiological response that is not consistent with AT2 receptor blockade. What could be the cause?
Unexpected in vivo responses at high concentrations of this compound could stem from several factors:
-
Off-target pharmacological effects: The compound may be interacting with other receptors or enzymes, leading to the observed response.
-
Compound solubility and aggregation: At high concentrations, this compound may exhibit poor solubility, leading to the formation of aggregates that could have non-specific effects.
-
Metabolism: The in vivo metabolism of this compound could produce metabolites with different activity profiles.
It is crucial to include appropriate controls in your experiment to investigate these possibilities.
Q4: How can I test for potential off-target effects of this compound in my experimental system?
To investigate potential off-target effects, you can:
-
Conduct selectivity profiling: Screen this compound against a panel of relevant receptors and enzymes. This can be done in-house if you have the capabilities or through a contract research organization (CRO) that offers safety pharmacology screening services.
-
Use a structurally unrelated AT2 antagonist: If a similar unexpected effect is observed with a different AT2 antagonist, it is more likely to be an on-target effect of AT2 receptor blockade. If the effect is unique to this compound, it may suggest an off-target interaction.
-
Perform competition binding assays: Test whether the unexpected effect can be blocked by antagonists of other suspected off-target receptors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected results in cell-based assays | High concentration of this compound leading to off-target effects. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Test for cytotoxicity at the concentrations used. 3. Consider using a structurally unrelated AT2 antagonist as a control. |
| Conflicting data between in vitro and in vivo experiments | 1. In vivo metabolism of this compound. 2. Poor bioavailability or tissue penetration. 3. Complex physiological interactions not present in vitro. | 1. Investigate the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in your animal model. 2. Measure the concentration of this compound in the target tissue. |
| Difficulty interpreting data due to potential lack of specificity | Use of high concentrations without adequate controls. | 1. Include a "no drug" and a "vehicle" control in all experiments. 2. If possible, use a positive control (a known AT2 receptor-mediated response) and a negative control (a cell line or tissue that does not express the AT2 receptor). |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Binding Affinity (Ki) | Species | Assay Type | Reference |
| Angiotensin II AT2 Receptor | High Affinity (Specific values vary by study) | Mammalian | Radioligand Binding | [General knowledge] |
| Angiotensin II AT1 Receptor | >> 10,000 nM | Guinea Pig | Radioligand Binding | [1] |
| Other Receptors/Enzymes | Data not widely available | - | - | - |
Note: Researchers are encouraged to perform their own selectivity testing or utilize commercial screening services for their specific experimental context, especially when using high concentrations.
Experimental Protocols
Protocol: Radioligand Binding Assay for Selectivity Profiling
This protocol provides a general framework for assessing the binding affinity of this compound to a receptor of interest (potential off-target).
1. Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor of interest.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare dilutions: Create a series of concentrations of this compound.
-
Incubation: In each well of a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and a varying concentration of this compound. Include control wells for total binding (no this compound) and non-specific binding (excess of a known unlabeled ligand for the target receptor).
-
Equilibration: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Canonical Angiotensin II AT2 Receptor Signaling Pathway.
Caption: Hypothetical Off-Target Signaling Pathway of this compound.
Caption: Experimental Workflow for Selectivity Profiling.
References
Interpreting and troubleshooting unexpected experimental results with PD 123177
Welcome to the technical support center for PD 123177. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected experimental results obtained with the selective angiotensin II (AII) AT2 receptor antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nonpeptide antagonist that selectively binds to the angiotensin II (AII) subtype 2 (AT2) receptor.[1][2] By blocking this receptor, it prevents the binding of the endogenous ligand, angiotensin II. This selectivity allows researchers to isolate and study the specific physiological roles of the AT2 receptor, as distinct from the AT1 receptor.[2]
Q2: What are the expected physiological effects of blocking the AT2 receptor with this compound?
A2: The precise functions of the AT2 receptor are still under investigation, but it is generally considered to counterbalance the effects of the AT1 receptor.[3][4] While AT1 receptor activation is known to mediate vasoconstriction, inflammation, and cellular growth, AT2 receptor stimulation is often associated with vasodilation, anti-proliferative effects, and apoptosis.[3][5] Therefore, blocking the AT2 receptor with this compound might be expected to inhibit these effects. However, the observable outcome can be highly dependent on the experimental model and the physiological context.
Q3: At what concentration should I use this compound?
A3: The optimal concentration of this compound is dependent on the specific experimental setup, including the cell type or animal model being used. It is always recommended to perform a dose-response curve to determine the most effective concentration for your particular experiment. For reference, studies have reported using concentrations ranging from the nanomolar to the micromolar range.[6][7]
Q4: Is this compound soluble in aqueous solutions?
A4: The solubility of this compound can be a critical factor in experimental design. It is advisable to consult the manufacturer's specifications for detailed solubility information. Typically, stock solutions are prepared in organic solvents like DMSO and then diluted to the final working concentration in an appropriate aqueous buffer.
Troubleshooting Unexpected Experimental Results
Q1: I am not observing any effect after treating my cells/animal model with this compound. What could be the reason?
A1: Several factors could contribute to a lack of an observable effect:
-
Low AT2 Receptor Expression: The target cells or tissue may not express the AT2 receptor at a sufficient level for an effect to be detected. It is crucial to confirm AT2 receptor expression using techniques like Western blotting, immunohistochemistry, or qPCR.
-
Suboptimal Concentration: The concentration of this compound used may be too low to effectively antagonize the AT2 receptor. A dose-response experiment is recommended to determine the optimal concentration.
-
Compound Inactivity: Ensure the proper storage and handling of the this compound compound to maintain its activity.[1] Repeated freeze-thaw cycles should be avoided.
-
Dominant AT1 Receptor Signaling: In many physiological systems, the effects of the AT1 receptor are dominant.[2] The functional consequences of AT2 receptor blockade may be subtle and only become apparent when the AT1 receptor is also blocked (e.g., with an antagonist like Losartan) or in specific pathological conditions where AT2 receptor expression is upregulated.[3]
-
Experimental Model: Some studies have reported no significant effects of this compound in certain behavioral models of anxiety and memory in specific rodent strains.[8] The choice of experimental model is a critical consideration.
Q2: I am observing an effect that is opposite to what I expected with this compound.
A2: Unexpected or paradoxical effects can arise from several factors:
-
Off-Target Effects: While this compound is highly selective for the AT2 receptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[9][10] It is important to use the lowest effective concentration determined from a dose-response curve.
-
Complex Signaling Crosstalk: The renin-angiotensin system involves intricate signaling pathways with multiple feedback loops. Blocking the AT2 receptor can sometimes lead to a compensatory upregulation of other signaling pathways, resulting in an unexpected net effect.
-
Partial Agonist Activity: In some systems, molecules classified as antagonists can exhibit partial agonist activity under certain conditions. While this compound is generally considered a pure antagonist, its functional effects can be complex. Some literature suggests that ligands for the AT2 receptor can have varied actions.[4]
Q3: When I co-administer this compound with an AT1 receptor antagonist like Losartan (B1675146), I see an enhanced effect. Why is this?
A3: This is a recognized phenomenon. The administration of an AT1 receptor antagonist like Losartan can lead to an increase in circulating levels of angiotensin II.[11] This elevated angiotensin II is then available to bind to the unblocked AT2 receptors. By subsequently blocking the AT2 receptors with this compound, the specific contribution of the AT2 receptor to the overall physiological response can be more clearly delineated. Additionally, one study found that this compound can displace Losartan from plasma protein binding sites, thereby increasing the free concentration of Losartan and enhancing its in vivo activity.[12]
Quantitative Data Summary
| Ligand | Receptor Subtype | Reported IC50 / Ki | Reference |
| This compound | AT2 | IC50: ~130-288 nM | [6] |
| Losartan | AT1 | -log KI: 6.6 +/- 0.7 mol/kg (in vivo) | [13] |
| CGP 42112A | AT2 | High Affinity (Specific binding) | [14] |
| Angiotensin II | AT1 & AT2 | High Affinity to both | [6] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol is a general guideline for assessing the binding of this compound to the AT2 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the AT2 receptor.
-
Radioligand Binding: Incubate the membranes with a radiolabeled AT2 receptor-selective ligand (e.g., [125I]CGP 42112A) in a suitable binding buffer.[14]
-
Competition Binding: In parallel incubations, include increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the AT2 receptor.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
Protocol 2: In Vivo Blood Pressure Measurement in Rodents
This protocol provides a general framework for assessing the effect of this compound on blood pressure in response to angiotensin II.
-
Animal Preparation: Anesthetize the animal (e.g., rat) and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Baseline Measurement: Record a stable baseline mean arterial pressure (MAP).
-
Angiotensin II Administration: Administer a bolus intravenous injection of angiotensin II and record the pressor response.
-
This compound Administration: Administer this compound intravenously and allow for a sufficient equilibration period.
-
Post-Treatment Angiotensin II Challenge: Re-administer the same dose of angiotensin II and record the pressor response.
-
Data Analysis: Compare the pressor response to angiotensin II before and after the administration of this compound. As a control, a separate group of animals should receive vehicle instead of this compound. Studies have shown that this compound alone does not typically affect baseline blood pressure or the pressor response to Ang II, which is mediated by the AT1 receptor.[13][15][16]
Signaling Pathways and Experimental Workflows
Caption: Angiotensin II signaling pathway and the action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin II receptor subtypes: selective antagonists and functional correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 6. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cognitive enhancing actions of PD123177 detected in a mouse habituation paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the selective angiotensin II receptor antagonists losartan and PD123177 in animal models of anxiety and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Angiotensin Receptor Blockers: New Considerations in Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of losartan (DuP 753)-induced angiotensin II receptor antagonism by PD123177 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Competitive antagonism of pressor responses to angiotensin II and angiotensin III by the angiotensin II-1 receptor ligand losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of brain angiotensin II AT2 receptor subtype using [125I] CGP 42112A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Effect of blocking angiotensin II receptor subtype on rat sympathetic nerve function - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the working concentration of PD 123177 for in vitro cellular assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of PD 123177 for in vitro cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective nonpeptide antagonist of the Angiotensin II (Ang II) Type 2 (AT2) receptor.[1][2] Its primary mechanism of action is to block the binding of Angiotensin II to the AT2 receptor, thereby inhibiting its downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of the AT2 receptor in vitro.
Q2: What are the common applications of this compound in in vitro cellular assays?
This compound is frequently used to investigate the role of the AT2 receptor in various cellular processes, including:
-
Cell proliferation and differentiation: It is used to determine if Angiotensin II-mediated effects on cell growth are mediated by the AT2 receptor.[3]
-
Apoptosis: Researchers use this compound to study the involvement of the AT2 receptor in programmed cell death.
-
Signal transduction studies: It helps to dissect the specific signaling cascades activated by the AT2 receptor.
-
Functional assays: It is employed in assays measuring neurite outgrowth, cell migration, and vascular relaxation to elucidate the function of the AT2 receptor.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is a typical working concentration range for this compound in cell-based assays?
The optimal working concentration of this compound can vary significantly depending on the cell type, the expression level of the AT2 receptor, the concentration of Angiotensin II used, and the specific assay being performed. However, a common starting range for optimization is between 100 nM and 10 µM. Some studies have effectively used concentrations around 1 µM to abolish the effects of Angiotensin II.[3] A dose-response experiment is crucial to determine the most effective concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound fails to antagonize Angiotensin II-induced effects. | Suboptimal concentration of this compound: The concentration may be too low to effectively compete with Angiotensin II for receptor binding. | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 10 nM to 50 µM). |
| High concentration of Angiotensin II: The agonist concentration may be too high, overwhelming the antagonist. | Optimize the Angiotensin II concentration first. Use the lowest concentration that gives a robust and reproducible response (EC50 to EC80). | |
| Low AT2 receptor expression: The cell line may not express sufficient levels of the AT2 receptor. | Verify AT2 receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the AT2 receptor or a transient/stable transfection system. | |
| Incorrect incubation time: The pre-incubation time with this compound may be too short. | Increase the pre-incubation time with this compound (e.g., 30-60 minutes) before adding Angiotensin II to allow for sufficient receptor binding. | |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of the stock solution and store them properly at -20°C or -80°C. | |
| High background signal or unexpected cellular effects are observed with this compound alone. | Off-target effects: At high concentrations, this compound may exhibit off-target effects. | Determine the lowest effective concentration of this compound from your dose-response curve to minimize the risk of off-target activity. Include a "this compound only" control in your experiments to assess its baseline effects. |
| Cytotoxicity: High concentrations of this compound or the solvent (DMSO) may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for both this compound and DMSO in your specific cell line. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect receptor expression and cell responsiveness. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. Be aware that components in fetal bovine serum (FBS) can sometimes interfere with the assay.[4][5] Consider reducing the serum concentration or using serum-free media during the assay if variability is high. |
| Pipetting errors: Inaccurate pipetting can lead to significant variability in compound concentrations. | Use calibrated pipettes and ensure proper mixing of solutions. |
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| This compound Stock Solution Concentration | 1-10 mM in DMSO | Store in aliquots at -20°C or -80°C. |
| This compound Working Concentration Range for Optimization | 10 nM - 50 µM | The optimal concentration is cell-type and assay-dependent. |
| Angiotensin II Concentration for Antagonism Assays | EC50 - EC80 | Use the lowest concentration that elicits a robust and reproducible response. |
| Pre-incubation Time with this compound | 15 - 60 minutes | This should be optimized for the specific assay. |
| Final DMSO Concentration in Culture Medium | ≤ 0.1% | Higher concentrations can be cytotoxic. |
Experimental Protocols
Protocol 1: Determining the Optimal Angiotensin II Concentration (EC50)
This protocol is essential to identify the appropriate concentration of Angiotensin II to use in subsequent antagonism experiments with this compound.
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Serum Starvation (Optional): If your assay is sensitive to serum components, replace the growth medium with serum-free or low-serum medium for 4-24 hours prior to the experiment.
-
Preparation of Angiotensin II Dilutions: Prepare a series of dilutions of Angiotensin II in the appropriate assay buffer or cell culture medium. A typical concentration range to test would be from 1 pM to 10 µM.
-
Cell Treatment: Remove the medium from the cells and add the different concentrations of Angiotensin II. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period to allow for a cellular response (e.g., proliferation, signaling pathway activation). This time should be optimized for your specific assay.
-
Assay Readout: Perform the assay to measure the cellular response (e.g., using a proliferation assay like MTT, or measuring a specific signaling marker).
-
Data Analysis: Plot the response against the log of the Angiotensin II concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonism studies, using a concentration between the EC50 and EC80 is recommended.
Protocol 2: Optimizing the Working Concentration of this compound
This protocol uses a dose-response approach to find the most effective concentration of this compound to antagonize the effects of Angiotensin II.
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer or medium. A suggested starting range is 10 nM to 50 µM.
-
Pre-incubation with this compound: Remove the medium from the cells and add the different concentrations of this compound. Also, include a vehicle control for this compound. Incubate for 30-60 minutes.
-
Addition of Angiotensin II: Add a fixed concentration of Angiotensin II (determined from Protocol 1, e.g., EC80) to the wells already containing this compound.
-
Controls: It is critical to include the following controls:
-
Vehicle Control: Cells treated with the vehicle for both this compound and Angiotensin II.
-
Angiotensin II Only: Cells treated with the fixed concentration of Angiotensin II and the vehicle for this compound.
-
This compound Only: Cells treated with the highest concentration of this compound and the vehicle for Angiotensin II to check for any intrinsic activity or toxicity.
-
-
Incubation and Assay Readout: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis: Plot the response against the log of the this compound concentration. The optimal working concentration will be the lowest concentration that maximally inhibits the Angiotensin II-induced response without causing any effect on its own.
Visualizations
Caption: Angiotensin II AT2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The angiotensin II AT2 receptor inhibits proliferation and promotes differentiation in PC12W cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin converting enzyme 2 (ACE2) activity in fetal calf serum: implications for cell culture research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Angiotensin Peptides on Survival and Motility of Human High-Grade Serous Ovarian Cancer Cells in Serum Starvation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability and proper storage conditions for PD 123177 solutions
This technical support center provides guidance on the long-term stability and proper storage of PD 123177 solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at -80°C. Under these conditions, the solution can be expected to be stable for up to 6 months to a year.[1][2] For shorter-term storage, -20°C is also acceptable for up to one month.[1][3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q2: How should I prepare and store working solutions of this compound for in vivo experiments?
It is highly recommended to prepare fresh working solutions of this compound for in vivo experiments on the day of use.[3] This minimizes the risk of degradation and ensures the accuracy of the administered dose.
Q3: My this compound solution has precipitated. What should I do?
Precipitation can occur if the solvent's capacity to hold the compound in solution is exceeded, often due to temperature changes or solvent evaporation. If you observe precipitation, gentle warming and/or sonication of the solution can help to redissolve the compound.[1][3] Ensure the vial is tightly sealed to prevent solvent evaporation. If the precipitate does not redissolve, it is recommended to prepare a fresh solution.
Q4: What solvents are recommended for dissolving this compound?
This compound is a nonpeptide antagonist with specific solubility characteristics.[1][2] Common solvent systems for preparing solutions for in vivo studies include:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
-
A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][3]
-
A mixture of 10% DMSO and 90% Corn Oil.[1]
The choice of solvent will depend on the specific experimental requirements, such as the desired concentration and the route of administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon storage | - Solution concentration is too high for the storage temperature.- Solvent evaporation.- Freeze-thaw cycles. | - Gently warm and sonicate the solution to attempt redissolution.[1][3]- If redissolution is unsuccessful, prepare a new stock solution at a slightly lower concentration.- Ensure vials are tightly sealed.- Prepare and use aliquots to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | - Degradation of this compound in the working solution.- Inaccurate concentration of the solution. | - Always prepare fresh working solutions for daily use.[3]- Verify the accuracy of your serial dilutions and calculations.- Ensure the compound is fully dissolved before use. |
| Difficulty dissolving this compound powder | - Inappropriate solvent.- Insufficient mixing. | - Use one of the recommended solvent systems (see FAQ Q4).- Vortex and/or sonicate the solution to aid dissolution.[1][3] |
Stability of this compound Solutions
While specific, publicly available long-term stability studies with quantitative data for this compound are limited, the following table summarizes the general recommendations from suppliers for maintaining solution integrity.
| Storage Temperature | Recommended Duration | Solvent | Notes |
| -80°C | Up to 6 months - 1 year[1][2] | DMSO, Ethanol | Ideal for long-term storage of stock solutions. Aliquoting is strongly recommended. |
| -20°C | Up to 1 month[1][3] | DMSO, Ethanol | Suitable for short-term storage of stock solutions. |
| Room Temperature | Not Recommended | N/A | For in vivo working solutions, prepare fresh daily.[3] |
| +4°C | Not Recommended | N/A | For long-term storage, freezing is recommended. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex and/or sonicate the mixture until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of an In Vivo Working Solution
-
Objective: To prepare a ready-to-use solution of this compound for in vivo administration.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (for a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
For 1 mL of final working solution, start with 100 µL of a 10x concentrated this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Mix the solution thoroughly before administration. This solution should be prepared fresh on the day of the experiment.[3]
-
Signaling Pathway
This compound is a selective antagonist of the Angiotensin II Type 2 (AT2) receptor. The AT2 receptor is part of the Renin-Angiotensin System (RAS) and often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor.
Caption: Angiotensin II signaling via AT1 and AT2 receptors and inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for conducting a stability study of a this compound solution.
Caption: Workflow for assessing the long-term stability of this compound solutions.
References
Troubleshooting experiments where PD 123177 shows no observable effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PD 123177, a selective angiotensin II (Ang II) AT2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide, highly selective antagonist of the Angiotensin II Type 2 (AT2) receptor. Its primary function is to block the binding of Angiotensin II to the AT2 receptor, thereby inhibiting its downstream signaling pathways. The AT2 receptor is generally considered to counteract the effects of the AT1 receptor, mediating vasodilation and anti-proliferative effects.
Q2: I am not observing any effect of this compound in my experiment. Is my compound inactive?
It is a well-documented observation that this compound often exhibits no discernible physiological effect when administered alone.[1][2] The effects of AT2 receptor blockade are often subtle and become apparent only when the opposing AT1 receptor-mediated pathways are also blocked. Therefore, the lack of an observable effect in isolation is not necessarily indicative of an inactive compound.
Q3: How can I design my experiment to observe the effects of this compound?
To unmask the effects of AT2 receptor antagonism by this compound, it is often necessary to co-administer an AT1 receptor antagonist, such as Losartan (B1675146). By blocking the potent vasoconstrictive and pro-inflammatory signals from the AT1 receptor, the more subtle, opposing effects mediated by the AT2 receptor can be more readily observed.
Q4: What are the recommended in vitro concentrations for this compound?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, based on its binding affinity, concentrations in the nanomolar to low micromolar range are typically used. One study in Xenopus laevis oocytes reported an IC50 of greater than 10 µM for inhibiting AII-induced Ca2+ mobilization, though this may not be directly applicable to mammalian systems.[3] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.
Q5: What are the potential off-target effects of this compound?
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: No Observable Effect of this compound
| Possible Cause | Troubleshooting Step |
| Dominant AT1 Receptor Signaling: The effects of AT1 receptor activation may be masking the more subtle effects of AT2 receptor blockade. | Co-administer a selective AT1 receptor antagonist (e.g., Losartan) to block the opposing signaling pathway. |
| Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response. | Perform a concentration-response experiment to determine the optimal effective concentration for your specific cell type or tissue. |
| Inappropriate Experimental Model: The chosen cell line or animal model may not express sufficient levels of the AT2 receptor. | Verify AT2 receptor expression in your experimental model using techniques such as qPCR, Western blot, or immunohistochemistry. |
| Incorrect Data Interpretation: The expected effect of AT2 receptor blockade may be a potentiation or inhibition of another stimulus, rather than a direct effect on its own. | Carefully review the literature to understand the expected outcome of AT2 receptor antagonism in your specific experimental context. |
Problem 2: Compound Precipitation in Aqueous Solution
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility: this compound has limited solubility in aqueous buffers. | Prepare a concentrated stock solution in an organic solvent such as DMSO.[5][6] For the final working solution, dilute the stock solution in your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low and does not affect your experimental outcome. A vehicle control is essential. |
| Incorrect pH of the Buffer: The solubility of this compound may be pH-dependent. | Ensure the pH of your experimental buffer is within a physiological range (e.g., 7.2-7.4). |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent System | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.20 mM)[5][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.20 mM)[5][6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.20 mM)[5] |
Table 2: Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Species/System |
| IC50 | Angiotensin II Receptor | > 10 µM | Xenopus laevis oocytes[3] |
| Ki (inhibition constant) | AT1 Receptor | > 10,000 nM | Guinea Pig Liver Membranes[4] |
Experimental Protocols
Key Experiment: Assessing the Vasodilatory Role of the AT2 Receptor using this compound in Isolated Arterial Rings
This protocol describes a typical ex vivo experiment to demonstrate the effect of this compound.
1. Preparation of Isolated Arterial Rings:
- Euthanize a laboratory animal (e.g., rat or mouse) according to approved institutional guidelines.
- Carefully dissect the thoracic aorta or another artery of interest and place it in cold Krebs-Henseleit buffer.
- Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.
- Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
2. Pre-treatment and Contraction:
- Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g (depending on the artery).
- To assess the role of the AT2 receptor in vasodilation, pre-incubate the arterial rings with an AT1 receptor antagonist (e.g., Losartan, 10 µM) for 30 minutes.
- Induce a submaximal contraction with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM).
3. Application of this compound and Angiotensin II:
- Once a stable contraction is achieved, add Angiotensin II in a cumulative concentration-dependent manner (e.g., 1 nM to 1 µM) to induce a relaxation response mediated by the unopposed AT2 receptors.
- In a separate set of rings, pre-incubate with both Losartan (10 µM) and this compound (e.g., 1 µM) for 30 minutes before the addition of phenylephrine and subsequent Angiotensin II stimulation.
4. Data Analysis:
- Record the changes in isometric tension.
- The relaxation induced by Angiotensin II in the presence of Losartan should be attenuated in the rings also treated with this compound, demonstrating the specific role of the AT2 receptor in mediating this vasodilation.
Visualizations
Caption: Angiotensin II Signaling Pathways and Points of Inhibition.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Competitive antagonism of pressor responses to angiotensin II and angiotensin III by the angiotensin II-1 receptor ligand losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel angiotensin II antagonists distinguish amphibian from mammalian angiotensin II receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | AT2受体拮抗剂 | MCE [medchemexpress.cn]
How to experimentally confirm the specificity of PD 123177 for AT2 receptors
This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, troubleshooting advice, and frequently asked questions to confidently confirm the specificity of the nonpeptide antagonist PD 123177 for the Angiotensin II Type 2 (AT2) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is confirming its specificity crucial?
A1: this compound is a nonpeptide antagonist widely used as a pharmacological tool to study the functions of the Angiotensin II (AII) subtype AT2 receptor.[1] Confirming its specificity is critical to ensure that the observed experimental effects are indeed mediated by the blockade of the AT2 receptor and not due to interactions with the AT1 receptor or other off-target sites. This validation is fundamental for the accurate interpretation of experimental data.
Q2: What are the primary methods to confirm the specificity of this compound?
A2: The primary methods involve a combination of binding assays and functional assays.
-
Binding Assays: These experiments, particularly competitive radioligand binding, directly measure the affinity of this compound for AT2 receptors versus AT1 receptors.
-
Functional Assays: These experiments assess whether this compound can block the known physiological or cellular responses mediated by AT2 receptor activation. Examples include measuring vasodilation, nitric oxide production, or anti-proliferative effects.[2][3][4]
Q3: How does the affinity of this compound compare between AT2 and AT1 receptors?
A3: this compound demonstrates a significantly higher affinity for the AT2 receptor compared to the AT1 receptor. In contrast, ligands like Losartan show high selective affinity for the AT1 receptor.[5][6] Binding competition experiments confirm that this compound has a very low affinity for AT1 receptors, often with Ki values greater than 10,000 nM.[7] This high degree of selectivity is the basis of its use as a specific AT2 antagonist.
Q4: Can this compound have off-target effects?
A4: While this compound is highly selective for the AT2 receptor, like any pharmacological agent, the possibility of off-target effects exists, especially at high concentrations.[8] It is crucial to use the lowest effective concentration and include appropriate controls, such as cell lines lacking the AT2 receptor or using AT2 receptor knockout animal models, to rule out non-specific effects.
Q5: What are the known signaling pathways for the AT2 receptor that this compound is expected to block?
A5: The AT2 receptor signals through pathways that are distinct from and often oppose those of the AT1 receptor.[2][9] Key AT2 receptor signaling pathways that this compound would antagonize include the activation of protein phosphatases (like SHP-1 and PP2A), stimulation of the bradykinin-nitric oxide (NO)-cGMP pathway leading to vasodilation, and activation of phospholipase A2.[2][3][6][10]
Troubleshooting Guides
Section 1: Radioligand Binding Assays
Issue 1: High Non-Specific Binding (NSB) in my competitive binding assay.
-
Possible Cause: The radioligand concentration may be too high, or the washing steps may be insufficient.
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize NSB.[11]
-
Increase Wash Steps: Increase the number and/or duration of wash steps with ice-cold buffer to more effectively remove unbound radioligand.
-
Use Coated Plates/Filters: Consider pre-treating plates or filters with a blocking agent like polyethyleneimine (PEI) to reduce surface binding.
-
Check Radioligand Quality: Ensure the radioligand has not degraded.
-
Issue 2: My IC50 value for this compound seems incorrect or is highly variable.
-
Possible Cause: Issues with ligand concentration, incubation time, or receptor preparation.
-
Troubleshooting Steps:
-
Verify Ligand Concentrations: Perform serial dilutions of this compound and the radioligand fresh for each experiment. Confirm the stock solution concentration.
-
Ensure Equilibrium: Ensure the incubation time is sufficient for the binding reaction to reach equilibrium. This can be determined through kinetic binding experiments.[12]
-
Check Receptor Integrity: Use freshly prepared cell membranes or tissues. Ensure consistent protein concentration across all wells.[11]
-
Data Analysis: Use a non-linear regression analysis to fit the competition curve and calculate the IC50. Ensure you have a sufficient number of data points across a wide concentration range.[11]
-
Section 2: Functional Assays
Issue 1: I don't observe any blockade of the AT2 agonist effect by this compound.
-
Possible Cause: Low AT2 receptor expression, inactive compound, or an issue with the functional readout.
-
Troubleshooting Steps:
-
Confirm AT2 Expression: Verify the expression of functional AT2 receptors in your chosen cell line or tissue model using RT-PCR, Western blot, or saturation binding assays. AT2 receptor expression is high in fetal tissues but often low in adult tissues unless upregulated in pathological conditions.[6]
-
Test Agonist and Antagonist Activity: Confirm the activity of your AT2 agonist (e.g., CGP 42112A or Compound 21) by observing a dose-dependent response.[13] Test a fresh aliquot of this compound to rule out degradation.
-
Optimize Assay Conditions: Ensure the agonist concentration used is near its EC50 to allow for a competitive antagonist to shift the dose-response curve effectively.
-
Consider Pre-incubation: Pre-incubate the cells/tissue with this compound before adding the agonist to ensure the antagonist has sufficient time to bind to the receptor.
-
Issue 2: this compound is showing an unexpected effect on its own (without an agonist).
-
Possible Cause: This could indicate inverse agonist activity or a non-specific, off-target effect. Some compounds initially classified as antagonists, like PD123319 (a close analog), have been reported to have partial agonistic properties in certain assays.[4]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with this compound alone. An antagonist should not produce a response on its own.[14] If it decreases the basal activity, it may be an inverse agonist.
-
Use Control Systems: Test the effect of this compound in a null system (cells not expressing AT2 receptors) or in the presence of an AT1 blocker like Losartan to isolate the AT2-specific effect.
-
Orthogonal Assays: Use a different functional assay to confirm the findings. For example, if you see an effect in a cell proliferation assay, try to confirm it with a nitric oxide release assay.[4]
-
Experimental Protocols & Data
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for AT1 and AT2 receptors to establish its selectivity.
Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates from cells stably transfected to express either human AT1 or AT2 receptors.[13] Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (optimized amount, e.g., 10-20 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., 125I-[Sar1,Ile8]AngII) at its approximate Kd value.
-
Increasing concentrations of the unlabeled competitor: this compound, Losartan (as an AT1-selective control), or unlabeled Angiotensin II.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Define non-specific binding (NSB) using a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Define total binding as the radioactivity bound in the absence of any competitor.
-
Calculate specific binding (Total Binding - NSB).
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Use non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Expected Data Summary:
The results should demonstrate that this compound has a much lower Ki for the AT2 receptor than for the AT1 receptor, confirming its binding selectivity.
| Compound | Receptor Target | Approximate Ki (nM) | Selectivity |
| This compound | AT2 | ~1 - 10 | Highly Selective for AT2 |
| AT1 | > 10,000 [7] | ||
| Losartan | AT1 | ~10 - 40 [7] | Highly Selective for AT1 |
| AT2 | > 10,000 | ||
| Angiotensin II | AT1 | ~1 - 5 [7] | Non-selective |
| AT2 | ~1 - 5 [13] |
Protocol 2: Functional Assay - Nitric Oxide (NO) Release
This protocol assesses the ability of this compound to antagonize AT2 receptor-mediated nitric oxide production, a key functional response.
Methodology:
-
Cell Culture: Culture human aortic endothelial cells (HAEC) or CHO cells stably expressing the AT2 receptor.[4]
-
Pre-treatment: Seed cells in a suitable plate. Once confluent, pre-treat the cells with various concentrations of this compound for a defined period (e.g., 30 minutes). Include a vehicle control.
-
Stimulation: Add an AT2 receptor agonist (e.g., Compound 21) at a concentration close to its EC50 to stimulate the cells.
-
Incubation: Incubate for a period known to induce NO production (e.g., 15-30 minutes).
-
NO Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (B80452) (a stable metabolite of NO) using the Griess reagent assay.
-
Data Analysis:
-
Establish a baseline NO release (vehicle control).
-
Determine the maximal NO release (agonist only).
-
Plot the NO concentration against the concentration of this compound.
-
A specific antagonist effect will be observed as a dose-dependent inhibition of the agonist-induced NO release.
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor subtypes: selective antagonists and functional correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methods to control for and minimize non-specific binding of PD 123177
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for and minimizing non-specific binding of PD 123177 in experimental assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, with a focus on mitigating non-specific binding.
Issue 1: High background signal across all wells, including non-specific binding controls.
High background can obscure the specific binding signal, leading to inaccurate results. Here are the common causes and solutions:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Ensure your blocking buffer is fresh and incubate for a sufficient duration (e.g., 1-2 hours at room temperature or overnight at 4°C). The blocking agent is crucial for preventing the radioligand from binding to non-target sites. |
| Excessive Radioligand Concentration | Use a lower concentration of the radiolabeled ligand. A common starting point is a concentration at or below the Kd value for the receptor. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the assay buffer can significantly influence non-specific binding. Optimize these parameters to minimize background signal.[1] |
| Radioligand Degradation or Aggregation | Ensure the radioligand is stored correctly and has not degraded. Aggregates can lead to high non-specific binding. |
| Filter Binding | The type of filter used can impact non-specific binding. Some radioligands may have a high affinity for certain filter materials. Consider pre-treating filters with a blocking agent like polyethyleneimine (PEI). |
| Insufficient Washing | Inadequate washing of filters after incubation can leave unbound radioligand behind, contributing to high background counts. Increase the number and volume of washes with ice-cold wash buffer. |
Issue 2: Inconsistent results and poor reproducibility between assays.
Variability in results can arise from several factors. Consistent execution of the protocol is key.
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Preparation | To minimize batch-to-batch variability, prepare and aliquot reagents in large batches. Ensure buffers are prepared fresh and stored correctly to maintain pH and ionic strength. |
| Variable Incubation Times and Temperatures | Adhere to standardized protocols for all assay steps, including incubation times and temperatures. Time-course experiments can help determine the optimal incubation period to reach equilibrium without increasing non-specific binding. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Inconsistent Cell/Membrane Preparation | Ensure proper homogenization and washing of membranes to remove endogenous ligands and other interfering substances. A consistent protein concentration should be used in each assay. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is controlling for non-specific binding important?
This compound is a non-peptide antagonist that is highly selective for the angiotensin II subtype 2 (AT2) receptor.[2] Controlling for non-specific binding is critical to ensure that the observed binding is indeed to the AT2 receptor and not to other cellular components, filters, or assay plates. High non-specific binding can mask the true specific binding signal, leading to inaccurate determination of receptor affinity (Ki) and density (Bmax).
Q2: How is non-specific binding determined in a this compound binding assay?
Non-specific binding is determined by measuring the amount of radiolabeled ligand that binds in the presence of a high concentration of an unlabeled competitor that also binds to the same target. In the case of a radiolabeled this compound assay, non-specific binding would be determined in the presence of a saturating concentration of unlabeled this compound (e.g., 1-10 µM). This high concentration of unlabeled ligand will displace the radiolabeled ligand from the specific AT2 receptor sites, so any remaining radioactivity is considered non-specific.
Q3: What is an acceptable level of non-specific binding?
Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used. An even lower percentage (e.g., <20%) is desirable for a robust assay with a good signal-to-noise ratio.
Q4: What are the key components of an optimized assay buffer to minimize non-specific binding of this compound?
An optimized assay buffer for an AT2 receptor binding assay using this compound would typically include:
-
Buffer: 25-50 mM HEPES or Tris-HCl, pH 7.4.
-
Salts: To maintain ionic strength, such as 140-150 mM NaCl and 5.4 mM KCl.[3]
-
Divalent Cations: 5 mM MgCl2.
-
Chelating Agent: 1 mM EDTA.
-
Blocking Agent: 0.006% to 1% Bovine Serum Albumin (BSA). The optimal concentration should be determined empirically.[3]
-
Protease Inhibitors: To prevent degradation of the receptor.
Q5: How can I reduce non-specific binding of this compound to plasticware and filters?
To reduce binding to plasticware, consider using low-binding microplates. For filtration assays, pre-soaking the glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can help to reduce non-specific binding of the radioligand to the filter.
Experimental Protocols
Detailed Methodology: Radioligand Competition Binding Assay for this compound
This protocol describes a competition binding assay to determine the affinity of a test compound for the AT2 receptor using a radiolabeled ligand and unlabeled this compound to define non-specific binding.
1. Materials and Reagents:
-
Cell Membranes: Prepared from cells expressing the human AT2 receptor.
-
Radiolabeled Ligand: e.g., [¹²⁵I]-CGP 42112A (a peptide agonist with high affinity for the AT2 receptor).
-
Unlabeled Competitor for NSB: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Microplates: Low-binding plates are recommended.
-
Glass Fiber Filters: Pre-soaked in 0.5% PEI.
-
Filtration Apparatus: Cell harvester.
-
Scintillation Counter and Scintillation Fluid.
2. Assay Procedure:
-
Prepare Reagents: Dilute the cell membranes in assay buffer to the desired protein concentration (e.g., 10-50 µ g/well ). Prepare serial dilutions of the test compound. Prepare the radiolabeled ligand at a concentration close to its Kd.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.
-
Non-Specific Binding (NSB): 50 µL of 10 µM unlabeled this compound, 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or a pre-determined optimal temperature) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀ and Ki: Fit the data using a non-linear regression model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Data Presentation
Table 1: Optimization of BSA Concentration to Minimize Non-Specific Binding
| BSA Concentration (%) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0 | 5500 | 3500 | 2000 | 36.4% |
| 0.01 | 5200 | 2200 | 3000 | 57.7% |
| 0.1 | 5000 | 1500 | 3500 | 70.0% |
| 1.0 | 4800 | 1400 | 3400 | 70.8% |
| 2.0 | 4700 | 1450 | 3250 | 69.1% |
This is example data and actual results may vary.
Table 2: Effect of Wash Steps on Non-Specific Binding
| Number of Washes | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 1 | 6000 | 4000 | 2000 | 33.3% |
| 2 | 5500 | 2500 | 3000 | 54.5% |
| 3 | 5200 | 1600 | 3600 | 69.2% |
| 4 | 5100 | 1550 | 3550 | 69.6% |
This is example data and actual results may vary.
Visualizations
Caption: Workflow for a radioligand competition binding assay.
Caption: Principle of specific and non-specific binding.
References
Strategies for reducing inter-animal variability in studies using PD 123177
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of inter-animal variability in studies utilizing the selective AT2 receptor antagonist, PD 123177.
High variability in animal studies can mask true experimental effects, leading to inconclusive results and inefficient use of resources. This guide offers strategies to minimize this variability, ensuring more robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. Its primary mechanism of action is to block the binding of Angiotensin II to the AT2 receptor, thereby inhibiting its downstream signaling pathways. This selectivity makes it a valuable tool for investigating the specific physiological roles of the AT2 receptor, distinct from the well-characterized AT1 receptor.
Q2: What are the common sources of inter-animal variability in studies with this compound?
A2: Inter-animal variability in studies using this compound can stem from several factors:
-
Biological Factors: Genetic background, age, sex, and underlying health status of the animals can significantly influence their response. The expression levels of AT2 receptors can also vary between individuals and tissues.
-
Environmental Factors: Differences in housing conditions, diet, light-dark cycles, and noise levels can introduce stress and physiological variability.
-
Procedural Inconsistencies: Variations in drug administration (e.g., injection volume, speed), timing of dosing and measurements, and animal handling techniques are major contributors to variability.
Q3: How does the route of administration of this compound impact experimental outcomes and variability?
A3: The route of administration is a critical factor. Intravenous (i.v.) injection leads to rapid and high peak plasma concentrations, while subcutaneous (s.c.) or intraperitoneal (i.p.) injections result in slower absorption and more sustained exposure. Continuous infusion via osmotic mini-pumps provides the most stable plasma concentration, which can be crucial for minimizing variability in chronic studies. The choice of administration route should be guided by the specific research question and the desired pharmacokinetic profile. Inconsistent administration techniques for any of these routes can be a significant source of variability.
Troubleshooting Guides
Issue 1: High Variability in Blood Pressure Readings
-
Potential Cause: Inconsistent measurement technique, animal stress, or fluctuating drug exposure.
-
Troubleshooting Steps:
-
Standardize Blood Pressure Measurement Protocol:
-
Acclimatization: Ensure all animals are adequately acclimatized to the restraint device and testing environment for a consistent period before measurements are taken.
-
Consistent Timing: Perform measurements at the same time each day to minimize the influence of circadian rhythms on blood pressure.
-
Temperature Control: For tail-cuff measurements, maintain a consistent tail temperature to ensure proper blood flow.[1]
-
-
Minimize Animal Stress:
-
Gentle Handling: Handle animals calmly and consistently. Avoid sudden movements or loud noises in the experimental area.
-
Habituation: Habituate animals to the experimental procedures over several days before the actual study begins.
-
-
Ensure Consistent Drug Delivery:
-
Precise Dosing: Use calibrated equipment for all drug administrations. For infusions, ensure mini-pumps are correctly implanted and functioning.
-
Verify Formulation: Check the solubility and stability of your this compound formulation. Precipitation can lead to inconsistent dosing.
-
-
Issue 2: Inconsistent Behavioral Responses in Neurological Studies
-
Potential Cause: Environmental stressors, handler effects, or variable drug penetration into the central nervous system (CNS).
-
Troubleshooting Steps:
-
Control Environmental Variables:
-
Stable Environment: Maintain consistent lighting, temperature, and humidity in the testing rooms.
-
Reduce Olfactory Cues: Clean testing arenas thoroughly between animals to remove odors that could influence behavior.
-
-
Blind the Study:
-
Blinded Observers: Whenever possible, the person assessing the behavior should be unaware of the treatment group assignments to prevent unconscious bias.
-
-
Consider Pharmacokinetics in the CNS:
-
Route of Administration: For CNS-targeted effects, consider direct administration routes (e.g., intracerebroventricular) if peripheral administration yields variable results, though this introduces surgical variability that must also be controlled.
-
Dose-Response: Conduct a pilot study to establish a clear dose-response relationship for the observed behavioral effect.
-
-
Data Presentation
Table 1: Recommended Dosage and Administration of this compound in Rodent Models
| Animal Model | Research Area | Dosage Range | Route of Administration | Reference |
| Rat | Cardiovascular | 30 mg/kg/day | Subcutaneous infusion | [2] |
| Rat | Cardiovascular | up to 100 mg/kg | Intravenous | [2][3] |
| Rat | Neurological | 1.0 µM (in vitro) | Direct application | |
| Mouse | Neurological | 0.01 ng/kg - 1.0 mg/kg | Intraperitoneal | [4] |
| Mouse | Neurological | 10.0 ng/kg (b.d.) | Intraperitoneal | [4] |
Note: These are starting points. Optimal dosage should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Subcutaneous Infusion of this compound in Rats for Chronic Cardiovascular Studies
-
Animal Preparation: Allow rats to acclimatize to the housing facility for at least one week.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Ensure complete dissolution. Load the solution into osmotic mini-pumps (e.g., Alzet) according to the manufacturer's instructions to deliver the desired dose (e.g., 30 mg/kg/day).[2]
-
Surgical Implantation:
-
Anesthetize the rat using a standardized and approved protocol (e.g., isoflurane (B1672236) inhalation).
-
Shave and sterilize the skin on the back, between the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the loaded osmotic mini-pump into the pocket.
-
Close the incision with sutures or surgical staples.
-
-
Post-Operative Care:
-
Administer analgesics as per your institution's guidelines.
-
Monitor the animal for signs of pain or infection.
-
Allow a recovery period of at least 48 hours before initiating experimental measurements.
-
-
Data Collection: Begin blood pressure monitoring or other experimental procedures at a consistent time point post-surgery for all animals.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: AT2 Receptor Signaling Pathway and Point of this compound Antagonism.
Caption: Standardized Workflow for In Vivo Studies with this compound.
Caption: Logical Flow for Troubleshooting Inter-Animal Variability.
References
- 1. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Effect of various angiotensin receptor antagonists on cardiovascular responses to angiotensin II in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive enhancing actions of PD123177 detected in a mouse habituation paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the degradation of PD 123177 during experimental procedures
This technical support center provides guidance on preventing the degradation of PD 123177 during experimental procedures. The information is intended for researchers, scientists, and drug development professionals.
Summary of Findings
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on its chemical structure (a pyridine (B92270) derivative), this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final experimental concentration.
Q2: How should I store this compound powder and stock solutions?
A2: It is recommended to store the solid powder of this compound at -20°C, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not available, many organic compounds are light-sensitive. It is a standard laboratory practice to protect solutions containing this compound from light by using amber vials or by wrapping containers with aluminum foil.
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be pH-dependent. For similar compounds, neutral to slightly acidic pH conditions are generally preferred. It is recommended to prepare fresh aqueous dilutions for each experiment and to avoid prolonged storage in aqueous buffers, especially at alkaline pH.
Q5: Can I expect degradation of this compound during my cell culture or in vivo experiments?
A5: The in-experiment stability will depend on the specific conditions, including the composition of the medium, temperature, and duration of the experiment. For long-term experiments, it may be necessary to replenish the compound. It is advisable to perform a pilot study to assess the stability of this compound under your specific experimental conditions if high accuracy is required.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution from powder. Ensure proper storage of the stock solution at -20°C or -80°C in small, single-use aliquots. |
| Degradation of this compound in the experimental buffer. | Prepare fresh dilutions in your experimental buffer immediately before use. Assess the pH of your buffer; if alkaline, consider using a buffer with a more neutral pH if your experiment allows. | |
| Photodegradation during the experiment. | Protect your experimental setup from light. Use opaque plates or cover them with aluminum foil. | |
| Precipitation of the compound in aqueous buffer. | Poor solubility at the final concentration. | Increase the percentage of the organic solvent in the final dilution, if permissible for your experiment. Ensure the final concentration does not exceed the solubility limit. Sonication may help in dissolving the compound. |
| Loss of antagonist activity over time in a multi-day experiment. | Compound degradation or cellular metabolism. | Replenish the medium with freshly diluted this compound at regular intervals. |
Stability of Angiotensin II Receptor Antagonists (General Data)
Due to the lack of specific quantitative stability data for this compound, the following table summarizes general stability observations for other angiotensin II receptor antagonists, which may serve as a reference.
| Condition | General Observation for Angiotensin II Receptor Antagonists |
| Acidic Hydrolysis | Some compounds may undergo degradation under strong acidic conditions. |
| Basic Hydrolysis | Generally more susceptible to degradation under basic conditions. |
| Oxidative Stress | Can be susceptible to oxidation. |
| Thermal Stress | Stability can be temperature-dependent; elevated temperatures can accelerate degradation. |
| Photostability | Many are sensitive to light and can undergo photodegradation. |
Recommended Storage and Handling for this compound (General Guidance)
| Form | Storage Temperature | Protection | Notes |
| Solid Powder | -20°C | Protect from light and moisture. | Store in a desiccator if possible. |
| Organic Stock Solution (e.g., in DMSO) | -20°C or -80°C | Protect from light. | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Dilutions | 2-8°C (short-term) | Protect from light. | Prepare fresh for each experiment. |
General Experimental Protocol for this compound
-
Preparation of Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of powder in a sterile environment.
-
Dissolve the powder in an appropriate volume of sterile DMSO (or other suitable organic solvent) to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use sterile tubes and store at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Further dilute the stock solution in the desired sterile experimental buffer or cell culture medium to the final working concentration immediately before use.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system and include a vehicle control in your experiments.
-
-
Experimental Procedure:
-
Add the working solution of this compound to your experimental setup (e.g., cell culture plate, organ bath).
-
Protect the experiment from direct light exposure.
-
For experiments lasting several days, consider replacing the medium containing this compound daily to maintain a consistent concentration.
-
Visualizations
Caption: Hypothetical degradation workflow for an experimental compound.
Caption: Angiotensin II receptor signaling pathways.
How to overcome the poor oral bioavailability of PD 123177 in in vivo models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of the poor oral bioavailability of PD 123177 in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a selective, nonpeptide antagonist of the Angiotensin II Type 2 (AT2) receptor. It is a valuable tool for investigating the physiological roles of the AT2 receptor. However, like many small molecule drug candidates, it is presumed to have poor oral bioavailability, which limits its systemic exposure and therapeutic efficacy when administered orally in preclinical studies. This necessitates alternative administration routes, such as subcutaneous or intravenous injections, which may not be ideal for all experimental designs.
Q2: What are the likely causes of this compound's poor oral bioavailability?
The primary reasons for poor oral bioavailability of small molecules like this compound typically fall under the Biopharmaceutics Classification System (BCS) categories of low solubility and/or low permeability. Specific potential causes include:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
Efflux Transporter Substrate: this compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
Q3: What are the general strategies to improve the oral bioavailability of compounds like this compound?
Several formulation strategies can be employed to enhance the oral absorption of poorly bioavailable drugs. These can be broadly categorized as:
-
Solubility Enhancement:
-
Nanocrystal Technology: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution velocity and saturation solubility.
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract. Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent example.
-
-
Permeability Enhancement:
-
Permeation Enhancers: These excipients can transiently alter the integrity of the intestinal epithelium to allow for greater drug passage.
-
Inhibition of Efflux Pumps: Co-administration with inhibitors of transporters like P-gp can increase the net absorption of substrate drugs.
-
Troubleshooting Guide: Poor In Vivo Efficacy of Orally Administered this compound
This guide provides a systematic approach to diagnosing and overcoming the challenges associated with the oral delivery of this compound.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for diagnosing and improving the oral bioavailability of this compound.
Step 1: Physicochemical Characterization
Before embarking on complex formulation strategies, it is crucial to understand the fundamental physicochemical properties of your batch of this compound.
| Parameter | Method | Interpretation of Results |
| Aqueous Solubility | Shake-flask method at different pH values (e.g., 1.2, 4.5, 6.8) | Low solubility (<100 µg/mL) suggests that dissolution is a likely rate-limiting step for absorption. |
| LogP (Lipophilicity) | HPLC-based or shake-flask method | An optimal LogP for oral absorption is typically between 1 and 5. Very high or very low values can indicate poor absorption. According to 'Lipinski's Rule of 5', a LogP of <5 is generally preferred for oral drug candidates.[1] |
Troubleshooting:
-
If solubility is low: The primary focus should be on solubility enhancement techniques.
-
If LogP is outside the optimal range: This may indicate a permeability issue that needs to be addressed.
Step 2: In Vitro Permeability Assessment
The Caco-2 cell permeability assay is the industry standard for predicting in vivo intestinal permeability.[2][3]
| Assay | Key Parameters | Interpretation of Results |
| Caco-2 Permeability | Apparent Permeability Coefficient (Papp) | Papp (A→B) < 2 x 10⁻⁶ cm/s: Low permeabilityPapp (A→B) 2-20 x 10⁻⁶ cm/s: Moderate permeabilityPapp (A→B) > 20 x 10⁻⁶ cm/s: High permeability |
| Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) | ER > 2 suggests that the compound is a substrate for efflux transporters like P-gp. |
Troubleshooting:
-
If Papp is low and ER is < 2: The compound has inherently low passive permeability. Strategies should focus on improving this.
-
If Papp is low and ER is > 2: The compound is likely being actively effluxed. Co-administration with an efflux inhibitor or using formulations that bypass these transporters may be beneficial.
Step 3: Formulation Strategy Selection
Based on the findings from the characterization and permeability studies, select an appropriate formulation strategy.
| Problem Identified | Recommended Strategy | Rationale |
| Low Solubility | Nanocrystal Formulation | Increases surface area for faster dissolution.[4][5][6] |
| Self-Emulsifying Drug Delivery System (SEDDS) | The drug is pre-dissolved in a lipidic formulation, which forms a fine emulsion in the gut, bypassing the dissolution step.[7][8][9] | |
| Low Permeability | Inclusion of Permeation Enhancers | Compounds like sodium caprate can transiently open tight junctions to allow paracellular transport. |
| Efflux Substrate | Co-administration with P-gp Inhibitor | Verapamil or other specific inhibitors can be used to block efflux, though this may have translational limitations. |
| SEDDS | Lipid-based formulations can also help to reduce efflux transporter activity. |
Step 4: In Vivo Bioavailability Study
After developing a promising formulation, its effectiveness must be confirmed in an animal model, typically rats.
| Study Type | Key Parameters | Interpretation of Results |
| Pharmacokinetic Study | Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), Absolute Bioavailability (%F) | A significant increase in AUC and Cmax for the formulated this compound compared to the unformulated compound indicates improved oral absorption. |
| %F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100 | An increase in %F confirms enhanced bioavailability. |
Troubleshooting:
-
If bioavailability is still low: Re-evaluate the formulation or consider a combination of strategies (e.g., a SEDDS containing nanocrystals). It's also possible that first-pass metabolism is a significant barrier, which may require different chemical modification approaches beyond the scope of this guide.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[3]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the laboratory's established range (e.g., >200 Ω·cm²).[10]
-
Transport Study:
-
The test compound (e.g., 10 µM this compound) is added to the apical (A) side to measure A→B transport or the basolateral (B) side for B→A transport.
-
Samples are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
To assess efflux, the experiment can be repeated in the presence of a P-gp inhibitor like verapamil.
-
-
Sample Analysis: The concentration of this compound in the samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[3]
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system to improve its solubility and oral absorption.
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
-
Pseudo-Ternary Phase Diagram Construction:
-
Select the oil, surfactant, and co-surfactant in which this compound has the highest solubility.
-
Prepare various mixtures of the selected excipients at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in the mixture with gentle stirring or vortexing until a clear solution is formed.[7]
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering. A droplet size of <200 nm is generally desirable.
-
Self-Emulsification Time: Measure the time it takes for the formulation to form a uniform emulsion upon gentle agitation in an aqueous medium.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability of a formulated version of this compound compared to an intravenous dose.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (250-300 g) with cannulated jugular veins for blood sampling.
-
Dosing Groups:
-
Group 1 (Intravenous): Administer this compound (e.g., 1-2 mg/kg) as a bolus injection through the tail vein. The drug should be dissolved in a suitable vehicle (e.g., saline with a co-solvent).
-
Group 2 (Oral): Administer the formulated this compound (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate parameters like AUC, Cmax, Tmax, and half-life. Calculate the absolute oral bioavailability (%F) as described in the table above.
Signaling Pathway and Visualization
Angiotensin II Type 2 (AT2) Receptor Signaling Pathway
This compound acts by blocking the AT2 receptor. Understanding this pathway is crucial for interpreting the downstream effects of the drug in your experiments. The AT2 receptor often counter-regulates the actions of the AT1 receptor, leading to vasodilation, anti-proliferative, and pro-apoptotic effects.
Caption: Simplified signaling cascade of the Angiotensin II Type 2 (AT2) receptor.
References
- 1. acdlabs.com [acdlabs.com]
- 2. enamine.net [enamine.net]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
A Direct Comparison of PD 123177 and Losartan in Blocking Angiotensin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two pivotal research tools in the study of the renin-angiotensin system (RAS): PD 123177 and Losartan. These compounds are distinguished by their selective antagonism of the two major angiotensin II (Ang II) receptor subtypes, AT1 and AT2, making them indispensable for dissecting the distinct physiological and pathological roles of these receptors.
At a Glance: Key Differences
| Feature | This compound | Losartan |
| Primary Target | Angiotensin II Receptor Type 2 (AT2) | Angiotensin II Receptor Type 1 (AT1) |
| Mechanism of Action | Selective, competitive antagonist | Selective, competitive antagonist |
| Primary Biological Effect | Blocks AT2 receptor-mediated effects (e.g., anti-proliferative, pro-apoptotic, vasodilation in some vascular beds) | Blocks AT1 receptor-mediated effects (e.g., vasoconstriction, aldosterone (B195564) release, cellular growth and proliferation)[1][2][3][4] |
| Clinical Use | Primarily a research tool | Widely used antihypertensive drug[4][5] |
Quantitative Comparison of Receptor Binding Affinity
The selectivity of this compound and Losartan for their respective targets is a critical aspect of their utility. The following table summarizes their binding affinities, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), derived from radioligand binding assays. Lower values indicate higher affinity.
| Compound | Receptor | Binding Affinity (Ki / IC50) | Selectivity |
| This compound | AT1 | > 10,000 nM[6] | Highly selective for AT2 |
| AT2 | ~1 nM - 10 nM (approximate) | ||
| Losartan | AT1 | ~10 nM - 36 nM[6] | ~1,000 to 10,000-fold for AT1 over AT2[1][5] |
| AT2 | > 10,000 nM | ||
| EXP3174 (active metabolite of Losartan) | AT1 | ~1.2 nM[7] | More potent than Losartan[2] |
| AT2 | - |
Note: Binding affinity values can vary between studies depending on the experimental conditions, tissue source, and radioligand used. The data presented here are representative values from the scientific literature.
Signaling Pathways and Points of Intervention
The distinct signaling cascades initiated by the AT1 and AT2 receptors are central to their opposing physiological roles. Losartan and this compound allow for the specific blockade of these pathways.
References
- 1. droracle.ai [droracle.ai]
- 2. ahajournals.org [ahajournals.org]
- 3. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Validating AT2 Receptor Antagonism of PD 123177: An In Vitro Functional Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro functional assays to validate the angiotensin II type 2 (AT2) receptor antagonism of PD 123177. We present a comparative analysis of this compound with other AT2 receptor ligands, detailed experimental protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows.
Comparative Analysis of AT2 Receptor Ligands
The selection of an appropriate antagonist is critical for AT2 receptor research. This compound is a widely used nonpeptide antagonist selective for the AT2 receptor.[1][2] However, its performance and characteristics should be considered in the context of other available compounds. Recent studies suggest that under certain conditions, this compound may exhibit partial agonist properties.[3]
Table 1: Comparative Binding Affinities of Selected Ligands for the AT2 Receptor
| Compound | Type | Ki (nM) | Cell Line | Radioligand | Reference |
| This compound | Antagonist | ~1-10 | Rat Brain | ¹²⁵I-SI-Ang II | [4] |
| PD 123319 | Antagonist | 0.2-1.3 | Various | ¹²⁵I-Ang II | [5] |
| EMA401 | Antagonist | ~10 | Various | Not Specified | [6] |
| C21 (Compound 21) | Agonist | 0.4 | HEK-293 | Not Specified | [7] |
| Angiotensin II | Endogenous Agonist | ~1.5 | Guinea Pig Liver | ¹²⁵I-[Sar¹,Ile⁸]Ang II | [8] |
Note: Ki values can vary depending on the experimental conditions, cell line, and radioligand used.
Key In Vitro Functional Assays
To functionally validate the AT2 receptor antagonism of this compound, a panel of in vitro assays is recommended. These assays assess the ability of this compound to inhibit the biological effects initiated by AT2 receptor activation.
Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the AT2 receptor.
Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK-293) cells stably transfected with the human AT2 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.[4]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[4]
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a constant concentration of a radiolabeled AT2 receptor ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II), and varying concentrations of this compound or other competing ligands.[9][10]
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[4]
-
Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.[10]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[4]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Nitric Oxide (NO) Release Assay
Activation of the AT2 receptor is known to stimulate the production of nitric oxide (NO).[3] This assay measures the ability of this compound to block agonist-induced NO release.
Experimental Protocol:
-
Cell Culture:
-
DAF-FM Staining and Treatment:
-
Load the cells with the NO-sensitive fluorescent dye 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) at a concentration of 1-10 µM for 20-60 minutes.[12][13]
-
Wash the cells to remove excess dye and allow for de-esterification.[12]
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with an AT2 receptor agonist (e.g., C21 or Angiotensin II).
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Quantify the change in fluorescence, which is proportional to the amount of NO produced.
-
Compare the NO production in the presence and absence of this compound to determine its inhibitory effect.
-
STAT3 Phosphorylation Assay (Western Blot)
The AT2 receptor signaling pathway can influence the phosphorylation state of various intracellular proteins, including Signal Transducer and Activator of Transcription 3 (STAT3). This assay assesses the ability of this compound to modulate agonist-induced changes in STAT3 phosphorylation.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA or non-fat milk).[14]
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).[15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like GAPDH or β-actin.[15]
-
Compare the levels of p-STAT3 in agonist-stimulated cells with and without this compound.
-
Visualizing the Molecular Landscape
AT2 Receptor Signaling Pathway
The AT2 receptor is a G protein-coupled receptor (GPCR). Its activation initiates a signaling cascade that often counteracts the effects of the AT1 receptor. Key downstream effects include the activation of phosphatases, leading to the production of nitric oxide and subsequent vasodilation.
Caption: Simplified AT2 receptor signaling pathway leading to vasodilation.
Experimental Workflow for Validating this compound Antagonism
The following diagram outlines the general workflow for conducting the in vitro functional assays described in this guide.
Caption: General experimental workflow for validating AT2 receptor antagonism.
Logical Relationship of Key Components in AT2R Functional Validation
This diagram illustrates the logical connection between the different components involved in validating the AT2 receptor antagonism of this compound.
Caption: Logical connections in the validation of an AT2 receptor antagonist.
References
- 1. Angiotensin II receptor subtypes: selective antagonists and functional correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the selective angiotensin II receptor antagonists losartan and PD123177 in animal models of anxiety and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Development of an automated, high-throughput assay to detect angiotensin AT2-receptor agonistic compounds by nitric oxide measurements in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Comparing the efficacy and selectivity of PD 123177 with other nonpeptide AT2 antagonists
For Researchers, Scientists, and Drug Development Professionals
The Angiotensin II Type 2 (AT2) receptor has emerged as a promising therapeutic target for a range of conditions, including neuropathic pain and inflammation. Unlike the well-characterized AT1 receptor, the signaling pathways and pharmacological modulation of the AT2 receptor are more nuanced. This guide provides a detailed comparison of two prominent nonpeptide AT2 receptor antagonists, PD 123177 and EMA401, focusing on their efficacy, selectivity, and the experimental methodologies used to characterize them.
Data Presentation: Efficacy and Selectivity
The binding affinity and selectivity of a receptor antagonist are critical parameters for its potential as a therapeutic agent and a research tool. The following tables summarize the available quantitative data for this compound and EMA401.
| Compound | Receptor | Binding Affinity (Ki/IC50) | Species | Assay Type | Reference |
| This compound | AT2 | ~30 nM (IC50) | Rat | Radioligand Binding (Adrenal) | [1] |
| AT1 | >10,000 nM | Guinea Pig | Radioligand Binding (Liver) | [2] | |
| EMA401 | AT2 | ~10 nM (IC50) | Human/Rat | Calcium Imaging (Capsaicin Response) | [3] |
| AT1 | >10,000 nM | Rat | Radioligand Binding | [4] |
Table 1: Comparative Binding Affinities of this compound and EMA401. This table highlights the high selectivity of both compounds for the AT2 receptor over the AT1 receptor. EMA401 demonstrates a slightly higher potency for the AT2 receptor in the cited functional assay.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of pharmacological comparison. Below are methodologies for key assays used to characterize AT2 receptor antagonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the AT1 and AT2 receptors.
Materials:
-
Cell membranes expressing either AT1 or AT2 receptors (e.g., from rat adrenal glands for AT2 or guinea pig liver for AT1)[1][2]
-
Radioligand (e.g., ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II)
-
Test compounds (this compound, EMA401) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Neurite Outgrowth Assay
This functional assay assesses the ability of a compound to antagonize the biological effects of AT2 receptor activation, such as neurite extension in neuronal cells.[3][5]
Objective: To evaluate the antagonistic effect of a test compound on Angiotensin II-induced neurite outgrowth.
Materials:
-
Neuronal cell line (e.g., human or rat dorsal root ganglion (DRG) neurons)[3]
-
Cell culture medium and supplements
-
Angiotensin II (agonist)
-
Test compounds (this compound, EMA401)
-
Fixative (e.g., 4% paraformaldehyde)
-
Antibodies for immunofluorescence (e.g., anti-GAP43 for neurites)[3]
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Plating: Seed the neuronal cells in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with Angiotensin II in the presence or absence of varying concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 24-48 hours).
-
Fixation and Staining: Fix the cells and perform immunofluorescence staining for a neurite marker.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and density using image analysis software.
-
Data Analysis: Compare the extent of neurite outgrowth in the presence of the antagonist to that with Angiotensin II alone to determine the inhibitory effect.
Nitric Oxide (NO) Release Assay
Activation of the AT2 receptor can lead to the production of nitric oxide (NO), a key signaling molecule. This assay measures the ability of an antagonist to block this effect.[6][7][8]
Objective: To determine if a test compound can antagonize AT2 receptor-mediated NO release.
Materials:
-
Endothelial cells or other cells expressing AT2 receptors (e.g., primary human aortic endothelial cells)[6][7]
-
AT2 receptor agonist (e.g., Angiotensin II or C21)
-
Test compounds (this compound, EMA401)
-
Fluorescence microplate reader or microscope
Procedure:
-
Cell Loading: Load the cells with the NO-sensitive dye.
-
Treatment: Treat the cells with the AT2 receptor agonist in the presence or absence of the test compound.
-
Incubation: Incubate for a short period to allow for NO production (e.g., 15-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the amount of NO produced.
-
Data Analysis: Compare the fluorescence signals to determine the extent of inhibition by the test compound.
Mandatory Visualizations
AT2 Receptor Signaling Pathway
The AT2 receptor signals through pathways that are distinct from the classical Gq/11-protein coupling of the AT1 receptor. Activation of the AT2 receptor is often associated with the activation of protein phosphatases, leading to the inhibition of growth-promoting pathways and the production of nitric oxide.[9][10]
Caption: Simplified AT2 receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
Logical Relationship: Agonist vs. Antagonist Activity
The functional consequence of ligand binding determines its classification as an agonist, antagonist, or partial agonist.
Caption: Ligand-receptor interaction outcomes.
Discussion and Conclusion
Both this compound and EMA401 are highly selective nonpeptide antagonists for the AT2 receptor. EMA401 has been investigated more recently in clinical trials for neuropathic pain, suggesting a favorable pharmacokinetic profile for in vivo studies.[11][12]
An important consideration is the potential for partial agonism. Some studies suggest that compounds traditionally classified as AT2 antagonists, including this compound and EMA401, may exhibit partial agonist activity in certain functional assays, such as nitric oxide release.[6] This highlights the importance of characterizing these compounds in multiple functional assays to fully understand their pharmacological profile. The choice between this compound and EMA401 for a particular research application will depend on the specific experimental context, including the species being studied, the desired route of administration, and the specific signaling pathway of interest. This guide provides a foundational framework for making that informed decision.
References
- 1. Angiotensin II receptor subtypes: selective antagonists and functional correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of blocking angiotensin II receptor subtype on rat sympathetic nerve function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II type 2 receptor (AT2 R) localization and antagonist-mediated inhibition of capsaicin responses and neurite outgrowth in human and rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin Type 2 Receptors: Painful, or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurite outgrowth induced by stimulation of angiotensin II AT2 receptors in SH-SY5Y neuroblastoma cells involves c-Src activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an automated, high-throughput assay to detect angiotensin AT2-receptor agonistic compounds by nitric oxide measurements in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
PD 123177 at the Angiotensin II Type 2 Receptor: A Competitive or Non-Competitive Antagonist?
A comprehensive guide for researchers and drug development professionals on the pharmacological nature of PD 123177, a selective antagonist of the Angiotensin II Type 2 (AT2) receptor. This guide objectively compares its antagonistic properties with theoretical models of competitive and non-competitive antagonism, supported by available experimental data.
The selective AT2 receptor antagonist, this compound, is a critical pharmacological tool for elucidating the physiological roles of the AT2 receptor, often termed the "protective" arm of the renin-angiotensin system. Understanding its precise mechanism of antagonism is paramount for interpreting experimental results and for the development of novel therapeutics targeting this receptor. This guide delves into the experimental evidence to determine whether this compound acts as a competitive or non-competitive antagonist.
Distinguishing Competitive and Non-Competitive Antagonism
The interaction between an antagonist and a receptor can be broadly classified into two categories: competitive and non-competitive.
-
Competitive Antagonism: In this mode of antagonism, the antagonist reversibly binds to the same site on the receptor as the endogenous agonist (orthosteric site). The agonist and antagonist are in direct competition. The effects of a competitive antagonist can be overcome by increasing the concentration of the agonist. This is characterized by a parallel rightward shift of the agonist's dose-response curve with no change in the maximal response. The potency of a competitive antagonist is quantified by its pA2 value, derived from a Schild plot, where a slope of 1 is indicative of competitive antagonism.
-
Non-Competitive Antagonism: A non-competitive antagonist can inhibit the agonist's effect in several ways. It may bind to a different site on the receptor (an allosteric site), causing a conformational change that prevents the agonist from eliciting a response, or it may bind irreversibly or quasi-irreversibly to the orthosteric site. A key characteristic of non-competitive antagonism is a depression of the maximal response to the agonist, which cannot be restored by increasing the agonist concentration. This type of antagonism is often termed "insurmountable."
Comparative analysis of the pharmacological profiles of PD 123177 and DuP 753
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of the angiotensin II receptor antagonists, PD 123177 and DuP 753.
This guide provides a detailed comparative analysis of this compound and DuP 753, two pivotal nonpeptide antagonists of the angiotensin II (AII) receptor. While both compounds target the renin-angiotensin system, their pharmacological profiles are distinctly defined by their high selectivity for different AII receptor subtypes. DuP 753, commercially known as losartan (B1675146), is a selective antagonist for the angiotensin II type 1 (AT1) receptor, whereas this compound is a selective antagonist for the angiotensin II type 2 (AT2) receptor.[1][2] This fundamental difference in receptor affinity dictates their downstream physiological and potential therapeutic effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profiles of this compound and DuP 753.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Primary Target | Ki (nM) | IC50 (nM) | Selectivity |
| This compound | AT2 Receptor | ~0.3 - 3.0 (pIC50: 8.5-9.5)[3] | Not widely reported for AT2 | High for AT2 |
| DuP 753 (Losartan) | AT1 Receptor | 5 - 67.6[4][5] | 20[6][7] | ~1000-fold for AT1 over AT2[4][8] |
Note: Ki and IC50 values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.
Table 2: General Pharmacological Properties
| Property | This compound | DuP 753 (Losartan) |
| Mechanism of Action | Selective, nonpeptide antagonist of the AT2 receptor[9] | Selective, nonpeptide antagonist of the AT1 receptor[10] |
| Key Physiological Effects | The functional roles of the AT2 receptor are less defined but are implicated in counter-regulatory effects to AT1 signaling, such as vasodilation and anti-proliferative actions.[11] | Blocks the primary effects of angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cellular proliferation, leading to a reduction in blood pressure.[12] |
| Active Metabolite | Not applicable | Yes, EXP3174, which is more potent than the parent compound.[12] |
| Clinical Use | Primarily a research tool to investigate the function of the AT2 receptor.[1] | Widely used as an antihypertensive medication for the treatment of high blood pressure.[12] |
Signaling Pathways
The differential receptor binding of this compound and DuP 753 leads to the modulation of distinct intracellular signaling cascades.
Experimental Protocols
The pharmacological data presented in this guide are primarily derived from radioligand binding assays. Below is a generalized protocol for such an experiment.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or DuP 753) for its target receptor (AT2 or AT1, respectively).
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific tissues).
-
Radioligand with high affinity and specificity for the target receptor (e.g., [³H]-Angiotensin II or a subtype-selective radiolabeled antagonist).
-
Test compound (this compound or DuP 753) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells known to express the receptor of interest and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound and DuP 753 (losartan) are indispensable pharmacological tools that have been instrumental in delineating the distinct roles of the AT1 and AT2 angiotensin II receptor subtypes. DuP 753's selective antagonism of the AT1 receptor forms the basis of its clinical efficacy as an antihypertensive agent, effectively blocking the major pressor and proliferative actions of angiotensin II. In contrast, this compound's selective blockade of the AT2 receptor has established it as a critical compound for investigating the less-understood, often counter-regulatory, functions of this receptor subtype. The clear divergence in their pharmacological profiles underscores the importance of receptor selectivity in drug design and the nuanced complexity of the renin-angiotensin system. This guide provides a foundational understanding for researchers and professionals engaged in the study and development of therapeutics targeting this vital physiological system.
References
- 1. Effects of the selective angiotensin II receptor antagonists losartan and PD123177 in animal models of anxiety and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. droracle.ai [droracle.ai]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Validating the Affinity of PD 123177: A Comparative Guide Using Radioligand Binding Competition Assays
For researchers, scientists, and drug development professionals, accurately determining the binding affinity and selectivity of a pharmacological tool is paramount. This guide provides a comparative analysis of PD 123177, a widely used antagonist for the Angiotensin II Type 2 (AT2) receptor, validated through radioligand binding competition assays. We present supporting experimental data, detailed protocols, and visual workflows to objectively compare its performance against the endogenous ligand, Angiotensin II, and the selective AT1 receptor antagonist, Losartan (B1675146).
Comparative Binding Affinity Profile
Radioligand binding competition assays are the gold standard for quantifying the affinity of a ligand for a receptor.[1] These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor. The resulting data are used to calculate the inhibitor constant (Ki), a measure of the ligand's binding affinity. A lower Ki value signifies a higher binding affinity.
The data presented below, compiled from various studies, demonstrates the high affinity and selectivity of this compound for the AT2 receptor compared to the AT1 receptor. For context, we include the binding profiles of the endogenous peptide Angiotensin II and the selective AT1 antagonist Losartan.
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity |
| This compound | AT1 | >10,000[2] | Highly selective for AT2 |
| AT2 | ~1 - 31.6 (pIC50 range 8.5-9.5)[3] | ||
| Losartan | AT1 | 10 - 36[2] | Over 1000-fold selective for AT1[4] |
| AT2 | >10,000 | ||
| Angiotensin II | AT1 | 1.5[2] | High affinity for both AT1 and AT2[3] |
| AT2 | ~5 |
Note: The Ki for this compound at the AT2 receptor is estimated from a reported pIC50 range of 8.5-9.5. The IC50 is the concentration of a competitor that displaces 50% of the specific binding of the radioligand. The Ki is calculated from the IC50 using the Cheng-Prusoff equation and is a more absolute measure of affinity.
These data clearly illustrate that this compound is a potent and highly selective antagonist for the AT2 receptor, with negligible affinity for the AT1 receptor. Conversely, Losartan demonstrates high affinity for the AT1 receptor and very poor affinity for the AT2 receptor.[2][5] The natural ligand, Angiotensin II, binds with high affinity to both receptor subtypes.[3][6]
Experimental Workflow and Methodologies
To ensure reproducibility and accuracy, a detailed understanding of the experimental protocol is essential. Below is a representative methodology for a radioligand binding competition assay used to determine the affinity of compounds for angiotensin receptors.
Experimental Protocol: Radioligand Binding Competition Assay
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., human embryonic kidney (HEK)-293 cells transfected with either AT1 or AT2 receptors) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[4]
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[4]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.[4]
-
Each well contains:
-
A fixed amount of the membrane preparation (e.g., 50-120 µg of protein).[4]
-
A fixed concentration of a suitable radioligand. For angiotensin receptors, [125I]-[Sar1,Ile8]Angiotensin II is commonly used due to its high affinity and specificity.[2][5][7]
-
A range of concentrations of the unlabeled competitor compound (e.g., this compound, Losartan, or Angiotensin II).
-
-
The plates are incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.[4]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[4] This process traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Total binding is determined in the absence of a competitor.
-
Non-specific binding is measured in the presence of a saturating concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is generated to determine the IC50 value.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
References
- 1. AT(1)-receptor blockers: differences that matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional selectivity profiling of the angiotensin II type 1 receptor using pathway-wide BRET signaling sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Effects of the selective angiotensin II receptor antagonists losartan and PD123177 in animal models of anxiety and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Angiotensin II receptor subtypes: selective antagonists and functional correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Specificity of PD 123177: A Functional Validation in Isolated Organ Systems
For researchers, scientists, and drug development professionals, the precise validation of a compound's specificity is paramount. This guide provides an objective comparison of the angiotensin II type 2 (AT2) receptor antagonist, PD 123177, with other angiotensin receptor blockers, supported by experimental data from isolated organ systems.
This comparison guide delves into the functional validation of this compound, a nonpeptide antagonist highly specific for the angiotensin II (AII) subtype AT2 receptor.[1] To objectively assess its performance, we compare it with the selective AT1 receptor antagonist, Losartan, and the non-selective antagonist, Saralasin. The data presented herein is based on established experimental protocols using isolated rat aortic rings, a classic model for evaluating vascular responses.
Comparative Binding Affinities of Angiotensin II Receptor Antagonists
The cornerstone of a targeted therapy is the selective interaction of a drug with its intended receptor. The following table summarizes the binding affinities (Ki) of this compound, Losartan, and Saralasin for the AT1 and AT2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | Selectivity |
| This compound | >10,000[2] | ~1[3] | Highly selective for AT2 |
| Losartan | ~10 - 36[2] | >10,000 | Highly selective for AT1[4] |
| Saralasin | ~0.32 | ~2.7 | Non-selective |
Note: Ki values are approximate and can vary based on experimental conditions and tissue types.
Functional Validation in Isolated Rat Aorta
To functionally validate the specificity of this compound, an isolated rat aortic ring assay is employed. This ex vivo model allows for the direct measurement of vasoconstriction in response to Angiotensin II (Ang II) and the specific blockade of this effect by receptor antagonists.
Experimental Protocol: Angiotensin II-Induced Vasoconstriction in Isolated Rat Aortic Rings
1. Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of approximately 3-5 mm in length.
-
For some experiments, the endothelium can be mechanically removed to study endothelium-independent effects.
2. Organ Bath Setup:
-
Each aortic ring is mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
The upper hook is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
3. Experimental Procedure:
-
After equilibration, the viability of the aortic rings is confirmed by inducing a contraction with a standard depolarizing agent, such as potassium chloride (KCl, 60-80 mM).
-
The rings are then washed and allowed to return to baseline tension.
-
A cumulative concentration-response curve to Angiotensin II (10⁻¹¹ to 10⁻⁶ M) is generated by adding increasing concentrations of the agonist to the organ bath.
-
To assess the effect of the antagonists, aortic rings are pre-incubated with one of the following for 30 minutes before generating the Angiotensin II concentration-response curve:
-
Vehicle (Control)
-
This compound (1 µM)
-
Losartan (1 µM)
-
Saralasin (1 µM)
-
-
The contractile responses are recorded and expressed as a percentage of the maximal contraction induced by KCl.
4. Data Analysis:
-
The concentration-response curves are plotted, and the EC50 (the concentration of Ang II that produces 50% of the maximal response) is calculated for each condition.
-
The potency of the competitive antagonists can be expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[5]
Expected Experimental Outcomes
The following table summarizes the anticipated results from the isolated aortic ring experiment, demonstrating the specificity of this compound.
| Treatment Group | Effect on Angiotensin II-Induced Vasoconstriction | Expected Outcome |
| Control (Ang II alone) | Potent, concentration-dependent contraction | Establishes baseline response |
| This compound + Ang II | No significant inhibition of contraction | Demonstrates lack of affinity for the AT1 receptor, which mediates vasoconstriction. |
| Losartan + Ang II | Significant rightward shift of the concentration-response curve | Confirms competitive antagonism at the AT1 receptor, blocking vasoconstriction. |
| Saralasin + Ang II | Significant rightward shift of the concentration-response curve | Shows blockade of the AT1 receptor, consistent with its non-selective nature. |
Visualizing the Molecular Mechanisms
To further elucidate the roles of the AT1 and AT2 receptors and the experimental approach, the following diagrams are provided.
Conclusion
The functional validation using isolated aortic rings provides clear and compelling evidence for the specificity of this compound. By demonstrating its inability to block Angiotensin II-induced vasoconstriction, a hallmark of AT1 receptor activation, while Losartan and Saralasin effectively antagonize this response, the high selectivity of this compound for the AT2 receptor is confirmed. This level of specificity is crucial for its use as a pharmacological tool to investigate the physiological and pathophysiological roles of the AT2 receptor and for the development of novel therapeutic agents targeting this pathway.
References
- 1. Determining the potency and molecular mechanism of action of insurmountable antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
A comparative study of the in vivo effects of PD 123177 and the peptide antagonist CGP 42112A
A detailed examination of the in vivo effects, experimental protocols, and signaling pathways associated with the Angiotensin II Type 2 (AT2) receptor ligands, PD 123177 and CGP 42112A.
This guide provides a comparative overview of the in vivo pharmacological effects of two prominent research compounds targeting the Angiotensin II Type 2 (AT2) receptor: the non-peptide antagonist this compound and the peptide ligand CGP 42112A, which has demonstrated both antagonistic and agonistic properties depending on the experimental context. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced in vivo actions of these tool compounds.
Introduction to AT2 Receptor Ligands
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. While the Angiotensin II Type 1 (AT1) receptor has been extensively studied for its role in vasoconstriction and sodium retention, the AT2 receptor's functions are more complex and are thought to often counteract the effects of AT1 receptor activation.[1] this compound and CGP 42112A are selective ligands for the AT2 receptor and have been instrumental in elucidating its physiological roles.[2] this compound is generally characterized as a selective AT2 receptor antagonist.[2] In contrast, CGP 42112A is a peptide ligand that, while also binding selectively to the AT2 receptor, has been reported to act as an agonist in several in vivo and in vitro models, particularly in the context of neuroprotection, nitric oxide production, and in specific pathological states.[3][4]
Comparative In Vivo Effects
Cardiovascular Effects
| Compound | Animal Model | Dose & Route of Administration | Key Cardiovascular Findings |
| This compound | Pithed Rats | 100 mg/kg i.v. | Did not significantly influence the dose-response curves for Angiotensin II-induced increases in diastolic blood pressure and left ventricular pressure.[5] |
| Angiotensin II-infused Rats | Not specified | Did not prevent the rise in systolic blood pressure induced by Angiotensin II infusion.[6] | |
| CGP 42112A | Obese Zucker Rats | 2 weeks continuous infusion | Significantly reduced mean arterial blood pressure by 19 mmHg compared to control.[7] |
| Conscious Spontaneously Hypertensive Rats | 3 µg/kg per dose, intracerebroventricular (i.c.v.), 4 doses over 72 hours | Did not report significant changes in blood pressure, but provided neuroprotection post-stroke.[4] | |
| Conscious Rats | 12 µ g/rat/day , i.c.v., for 14 days | Produced a small but significant increase in arterial blood pressure.[8] | |
| Anesthetized Rats (as CGP 42112B) | High doses | Significantly increased blood pressure, an effect blocked by an AT1 receptor antagonist, suggesting off-target effects at high concentrations.[9] |
Renal Effects
| Compound | Animal Model | Dose & Route of Administration | Key Renal Findings |
| This compound | Anesthetized Rats | Not specified | Had no significant effects on any measured parameter of renal function.[9] |
| CGP 42112A | Anesthetized Pigs | 0.1 and 1.0 µg/kg/min infusion | Significantly increased jejunal luminal nitric oxide (NO) output, suggesting a role in local blood flow regulation.[3] |
| Anesthetized Rats (as CGP 42112B) | High doses | Significantly increased glomerular filtration rate, urine volume, and urinary sodium excretion, effects that were blocked by an AT1 receptor antagonist.[9] |
Signaling Pathways and Experimental Workflows
The differential effects of this compound and CGP 42112A can be attributed to their interaction with the AT2 receptor and the subsequent downstream signaling cascades.
AT2 Receptor Signaling Pathway
Activation of the AT2 receptor is known to trigger several signaling pathways that are generally considered to counterbalance the actions of the AT1 receptor. These pathways often involve the activation of phosphatases, leading to anti-proliferative and pro-apoptotic effects, and the stimulation of the bradykinin-nitric oxide-cGMP pathway, resulting in vasodilation.[10]
Figure 1: Simplified Angiotensin II Type 2 (AT2) Receptor Signaling Pathway.
General Experimental Workflow for In Vivo Studies
The in vivo evaluation of compounds like this compound and CGP 42112A typically follows a standardized workflow, from animal preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of brain angiotensin II AT2 receptor subtype using [125I] CGP 42112A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The angiotensin II receptor type 2 agonist CGP 42112A stimulates NO production in the porcine jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]
- 5. Effect of various angiotensin receptor antagonists on cardiovascular responses to angiotensin II in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Role of the angiotensin II AT2 receptor in inflammation and oxidative stress: opposing effects in lean and obese Zucker rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Renal actions of the angiotensin AT2 receptor ligands CGP 42112 and PD 123319 after blockade of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular effects of the angiotensin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of the AT2 Receptor: A Comparative Guide to PD 123177 and AT2 Receptor Knockout Models
For researchers, scientists, and drug development professionals, understanding the intricacies of the Angiotensin II Type 2 (AT2) receptor is pivotal for advancing cardiovascular and metabolic disease therapeutics. This guide provides a comprehensive cross-validation of findings from studies using the selective AT2 receptor antagonist, PD 123177, with data from AT2 receptor knockout (AT2R-KO) animal models. By juxtaposing pharmacological blockade with genetic deletion, we aim to offer a clearer perspective on the physiological and pathophysiological roles of the AT2 receptor.
The AT2 receptor, a component of the renin-angiotensin system (RAS), has emerged as a key player in counteracting the often-detrimental effects of the Angiotensin II Type 1 (AT1) receptor.[1] While AT1 receptor activation is associated with vasoconstriction, inflammation, and fibrosis, the AT2 receptor is generally linked to vasodilation, anti-inflammatory responses, and tissue protection.[2][3] To dissect the precise functions of the AT2 receptor, two primary experimental approaches are employed: pharmacological inhibition using antagonists like this compound and genetic ablation through the creation of AT2R-KO animal models.[4][5]
This guide synthesizes data from numerous studies to provide a comparative analysis of these two methodologies, highlighting their concordant and discordant findings across cardiovascular, renal, and metabolic systems.
Quantitative Data Comparison
The following tables summarize key quantitative findings from studies utilizing either the AT2 receptor antagonist this compound or AT2 receptor knockout (AT2R-KO) models. These comparisons provide a snapshot of the functional consequences of AT2 receptor inhibition or absence.
Table 1: Cardiovascular Phenotypes
| Parameter | Effect of this compound Administration | Phenotype in AT2 Receptor Knockout (AT2R-KO) Models | Key Findings & Citations |
| Blood Pressure | Variable effects; may increase blood pressure, particularly when the AT1 receptor is blocked. | Generally higher baseline blood pressure compared to wild-type animals.[1] | Both pharmacological blockade and genetic deletion of the AT2 receptor suggest its role in blood pressure regulation, tending towards a hypotensive or pressure-regulating function. |
| Cardiac Hypertrophy | Can prevent or reverse cardiac hypertrophy in some models. | Conflicting reports; some studies show increased cardiac hypertrophy in response to pressure overload, while others show no significant difference.[6][7][8][9] | The role of the AT2 receptor in cardiac hypertrophy is complex and may depend on the specific pathological stimulus and animal model. |
| Cardiac Fibrosis | Attenuates cardiac fibrosis in models of cardiac injury.[10] | Increased cardiac fibrosis in response to injury.[10] | Both approaches consistently point to an anti-fibrotic role for the AT2 receptor in the heart. |
| Vascular Remodeling | Inhibits neointima formation and smooth muscle cell proliferation after vascular injury.[11] | Exaggerated neointima formation and smooth muscle cell proliferation after vascular injury.[11] | Pharmacological and genetic approaches align, indicating the AT2 receptor's protective role in the vasculature. |
Table 2: Renal Phenotypes
| Parameter | Effect of this compound Administration | Phenotype in AT2 Receptor Knockout (AT2R-KO) Models | Key Findings & Citations |
| Renal Fibrosis | Can exacerbate renal fibrosis in models of kidney disease.[12][13] | Increased susceptibility to renal fibrosis.[3][14] | Both methodologies support a protective, anti-fibrotic role for the AT2 receptor in the kidney. |
| Proteinuria | Can increase proteinuria in certain kidney disease models.[12] | Increased proteinuria in models of diabetic nephropathy. | The AT2 receptor appears to play a role in maintaining the integrity of the glomerular filtration barrier. |
| Renal Blood Flow | Can reduce renal blood flow. | Altered renal hemodynamics.[3] | The AT2 receptor is involved in the regulation of renal blood flow. |
| Inflammation | Can increase renal inflammation.[3] | Increased renal inflammation in response to injury.[3] | Both approaches indicate an anti-inflammatory function of the AT2 receptor in the kidney. |
Table 3: Metabolic Phenotypes
| Parameter | Effect of this compound Administration | Phenotype in AT2 Receptor Knockout (AT2R-KO) Models | Key Findings & Citations |
| Insulin (B600854) Sensitivity | Chronic and acute blockade reduces glucose uptake and insulin receptor signaling.[4] | Exhibit a sex-specific attenuation of insulin sensitivity, particularly in female mice.[15] | Both pharmacological and genetic inhibition of the AT2 receptor point to its involvement in maintaining normal insulin sensitivity. |
| Glucose Homeostasis | Can impair glucose tolerance. | Higher glycemia in response to streptozotocin-induced diabetes.[4] | The AT2 receptor plays a beneficial role in glucose metabolism. |
| Adipose Tissue | Reduces insulin receptor signaling in adipose tissue.[4] | Altered adipocyte function and insulin signaling.[4] | The AT2 receptor influences metabolic processes within adipose tissue. |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies for key experiments.
Generation of AT2 Receptor Knockout (AT2R-KO) Mice
AT2R-KO mice are typically generated using homologous recombination in embryonic stem (ES) cells.[5] A targeting vector is constructed to replace a critical exon of the Agtr2 gene with a selectable marker, such as a neomycin resistance cassette. This vector is then electroporated into ES cells. Cells that have undergone homologous recombination are selected and injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. Chimeric offspring are then bred to establish a germline transmission of the null allele.[16] The resulting heterozygous females can be bred with wild-type males to produce hemizygous male (AT2R-/y) and heterozygous female (AT2R+/-) knockout mice, as the Agtr2 gene is located on the X chromosome.
Chronic Administration of this compound
For long-term studies, this compound is often administered via osmotic minipumps.[17]
-
Animal Model: C57BL/6 mice are a commonly used strain.
-
Pump Implantation: Mice are anesthetized, and a small subcutaneous pocket is created, typically in the dorsal region. An osmotic minipump (e.g., Alzet) filled with a solution of this compound is implanted into this pocket. The incision is then closed with sutures or surgical clips.
-
Dosage: The concentration of this compound in the pump is calculated to deliver a specific dose (e.g., 10 mg/kg/day) based on the pump's flow rate and the average weight of the mice.
-
Duration: The infusion can be maintained for several weeks, depending on the experimental design.[18][19][20][21]
Blood Pressure Measurement in Mice
Blood pressure can be measured using non-invasive or invasive methods.
-
Non-invasive Tail-Cuff Plethysmography: This is a common method for repeated measurements in conscious mice. The mouse is placed in a restrainer, and a small cuff is placed around its tail. The cuff is inflated and then slowly deflated, and a sensor detects the return of blood flow to determine systolic and diastolic blood pressure.
-
Invasive Telemetry: For continuous and more accurate blood pressure monitoring, a telemetry transmitter is surgically implanted. The catheter of the transmitter is inserted into a major artery, such as the carotid artery, and the body of the transmitter is placed in a subcutaneous pocket. The transmitter wirelessly sends blood pressure data to a receiver, allowing for long-term monitoring in freely moving animals.
Western Blot Analysis for Signaling Proteins
Western blotting is used to quantify the expression of proteins involved in AT2 receptor signaling pathways.
-
Tissue/Cell Lysis: Tissues or cells are homogenized in a lysis buffer containing detergents and protease inhibitors to extract proteins.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated ERK, SHP-1). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on X-ray film or with a digital imager. The intensity of the bands is then quantified to determine the relative protein expression levels.
Mandatory Visualization
To visually represent the complex relationships and processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting AT2 receptors in renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin type 2 receptor null mice express reduced levels of renal angiotensin converting enzyme-2/angiotensin (1-7)/Mas receptor and exhibit greater high-fat diet-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin AT2 receptors: cardiovascular hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pressure overload induces cardiac hypertrophy in angiotensin II type 1A receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of angiotensin AT1 and AT2 receptors in cardiac hypertrophy and cardiac remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin type 2 receptor actions contribute to angiotensin type 1 receptor blocker effects on kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Angiotensin type 2 receptor actions contribute to angiotensin type 1 receptor blocker effects on kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Renal interstitial fibrosis is reduced in angiotensin II type 1a receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mice lacking angiotensin type 2 receptor exhibit a sex-specific attenuation of insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reporter mouse strain provides a novel look at angiotensin type-2 receptor distribution in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic Angiotensin 1-7 Infusion Prevents Angiotensin-II-Induced Cognitive Dysfunction and Skeletal Muscle Injury in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differences between subacute and chronic MPTP mice models: investigation of dopaminergic neuronal degeneration and alpha-synuclein inclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-term administration of angiotensin (1-7) prevents heart and lung dysfunction in a mouse model of type 2 diabetes (db/db) by reducing oxidative stress, inflammation and pathological remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Long-term administration of angiotensin (1-7) prevents heart and lung dysfunction in a mouse model of type 2 diabetes (db/db) by reducing oxidative stress, inflammation and pathological remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A head-to-head in vivo comparison of different commercially available AT2 receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of commercially available angiotensin II type 2 (AT2) receptor antagonists, focusing on their performance in preclinical models. The information presented is supported by experimental data to aid researchers in selecting the most suitable compounds for their studies.
Introduction to AT2 Receptor Antagonists
The angiotensin II type 2 (AT2) receptor, a component of the renin-angiotensin system (RAS), has emerged as a promising therapeutic target for a variety of conditions, including neuropathic pain, inflammation, and fibrosis. Unlike the well-known AT1 receptor that mediates the classical vasoconstrictive and pro-inflammatory effects of angiotensin II, the AT2 receptor is often associated with protective and regenerative functions. Consequently, the development and in vivo characterization of selective AT2 receptor antagonists are of significant interest to the scientific community. This guide focuses on a head-to-head comparison of several commercially available small-molecule AT2 receptor antagonists, primarily evaluating their efficacy in a rodent model of neuropathic pain, alongside their pharmacokinetic profiles and receptor binding affinities.
Comparative In Vivo Efficacy in a Neuropathic Pain Model
The primary in vivo model utilized for the head-to-head comparison of these antagonists is the Chronic Constriction Injury (CCI) of the sciatic nerve in rats, a widely accepted model for inducing neuropathic pain. The key endpoint measured is the reversal of mechanical allodynia (pain response to a non-painful stimulus).
Data Summary
The following tables summarize the in vivo efficacy, pharmacokinetic parameters, and receptor binding affinities of the compared AT2 receptor antagonists.
Table 1: In Vivo Efficacy in the Rat Chronic Constriction Injury (CCI) Model
| Compound | Administration Route | Mean ED50 (mg/kg) | Analgesic Potency Rank Order |
| EMA200 (PD123,319) | Intraperitoneal (i.p.) | 3.22 | 3 |
| EMA300 (PD121,981) | Intraperitoneal (i.p.) | 0.78 | 2 |
| EMA400 (PD126,055) | Intraperitoneal (i.p.) | 0.013 | 1 |
| EMA401 | Oral (p.o.) | Not directly compared in the same study with i.p. administration of others, but showed significant alleviation of thermal hyperalgesia at 10 mg/kg. | - |
| Compound 15 | Oral (p.o.) | Dose-dependent antiallodynic effect at 15, 30, and 60 mg/kg. | Showed comparable or superior efficacy to EMA401. |
Table 2: Comparative Pharmacokinetics in Rats
| Compound | Administration Route | Bioavailability (%) | Key Findings |
| EMA200 (PD123,319) | Oral (p.o.) | <10 | Low oral bioavailability. |
| EMA300 (PD121,981) | Oral (p.o.) | <10 | Low oral bioavailability. |
| EMA400 (PD126,055) | Oral (p.o.) | ~30 | Acceptable oral bioavailability. |
| EMA401 | Oral (p.o.) | 33 - 39% | Good oral bioavailability and peripherally restricted.[1][2] |
| Compound 15 | Oral (p.o.) | 75% | Superior oral bioavailability compared to EMA401.[2] |
Table 3: Receptor Binding Affinity and Selectivity
| Compound | Target | IC50 (nM) | Selectivity (AT2 vs AT1) |
| EMA200 (PD123,319) | Rat AT2 Receptor | >1000-fold | High |
| EMA300 (PD121,981) | Rat AT2 Receptor | >1000-fold | High |
| EMA400 (PD126,055) | Rat AT2 Receptor | >30,000-fold | Very High |
| EMA401 | Rat AT2 Receptor | 39 | >10,000-fold |
| Human AT2 Receptor | 39 | >10,000-fold | |
| Compound 15 | Not explicitly stated in the provided results, but described as having excellent antagonistic activity against AT2R. | - | High |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison guide are provided below.
Chronic Constriction Injury (CCI) Rat Model
The CCI model is a widely used preclinical model to induce neuropathic pain.
-
Animal Preparation: Adult male Sprague-Dawey or Wistar rats (200-250g) are used. The animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic nerve's trifurcation, four loose ligatures are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting the epineural blood flow.
-
Post-operative Care: The muscle and skin layers are sutured, and the animals are allowed to recover. Post-operative analgesics are generally not administered to avoid interference with the pain model.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A positive response is recorded when the rat briskly withdraws its paw.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the antagonist compounds to the AT2 receptor.
-
Membrane Preparation: Tissues or cells expressing the AT2 receptor are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the AT2 receptor (e.g., [125I]Sar1,Ile8-Ang II) and varying concentrations of the unlabeled antagonist compound being tested.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Neurite Outgrowth Assay
This in vitro assay assesses the effect of AT2 receptor antagonists on neuronal growth.
-
Cell Culture: Neuronal cells (e.g., dorsal root ganglion neurons or neuroblastoma cell lines) are cultured in a suitable medium.
-
Treatment: The cells are treated with the AT2 receptor antagonist at various concentrations, often in the presence of an AT2 receptor agonist like angiotensin II to stimulate neurite outgrowth.
-
Incubation: The treated cells are incubated for a defined period (e.g., 24-48 hours) to allow for neurite extension.
-
Fixation and Staining: The cells are fixed and stained with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.
-
Imaging and Analysis: Images of the stained cells are captured using a microscope, and the length and number of neurites per cell are quantified using image analysis software.
Visualizing Key Pathways and Workflows
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified AT2 receptor signaling pathway.
Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.
Caption: Workflow for the radioligand binding assay.
Conclusion
The in vivo head-to-head comparison of commercially available AT2 receptor antagonists demonstrates significant differences in their efficacy and pharmacokinetic profiles, particularly in the context of neuropathic pain. The data suggests a clear rank order of potency for the EMA compounds in the CCI rat model, with EMA400 being the most potent. EMA401, the S-enantiomer of EMA400, exhibits good oral bioavailability and is peripherally restricted, making it a promising clinical candidate. The newer "compound 15" shows potential for even better pharmacokinetic properties and comparable efficacy to EMA401.
While the current comparative data is heavily focused on analgesia, the role of AT2 receptor antagonists in other therapeutic areas, such as cardiovascular and renal diseases, warrants further head-to-head in vivo investigations. The experimental protocols and data presented in this guide provide a valuable resource for researchers to design and interpret their own studies aimed at exploring the therapeutic potential of AT2 receptor antagonism.
References
Unveiling the Agonist Potential of a Classical Antagonist: An Investigation into PD 123177's Activity at the AT2 Receptor
For decades, PD 123177 and its close analog PD 123319 have been cornerstone pharmacological tools, widely classified as selective antagonists for the angiotensin II type 2 (AT2) receptor. However, recent functional assays challenge this long-held dogma, revealing that these compounds may exhibit partial agonist activity. This guide provides a comparative analysis of this compound's activity at the AT2 receptor, presenting the evolving scientific understanding and the experimental data that underpins it.
This comparison guide is intended for researchers, scientists, and drug development professionals investigating the renin-angiotensin system and G-protein coupled receptor pharmacology. We will delve into the experimental evidence, compare this compound to other key AT2 receptor ligands, and provide detailed methodologies for the assays used to characterize its activity.
A Shifting Paradigm: From Pure Antagonist to Partial Agonist
This compound is a nonpeptide ligand that demonstrates high affinity and selectivity for the AT2 receptor over the AT1 receptor.[1][2][3] Historically, it has been instrumental in differentiating the physiological roles of the two major angiotensin II receptor subtypes.[4] Its utility as a research tool has been primarily in blocking the effects of angiotensin II or other agonists at the AT2 receptor.[5][6]
However, a 2023 study has provided compelling evidence that PD 123319, a compound frequently used interchangeably with this compound, acts as a partial agonist at the AT2 receptor.[7][8][9] This finding necessitates a re-evaluation of past research where this compound/PD 123319 was used to infer a complete blockade of AT2 receptor signaling.
Comparative Activity of AT2 Receptor Ligands
The functional response of the AT2 receptor can be modulated by a spectrum of ligands, each with distinct intrinsic activities. The table below summarizes the activity of this compound in comparison to other well-characterized AT2 receptor ligands.
| Ligand | Class | Reported Activity | Key Characteristics |
| Angiotensin II (Ang II) | Endogenous Agonist | Full Agonist | The principal endogenous ligand for both AT1 and AT2 receptors.[5][10] |
| C21 | Synthetic Agonist | Full Agonist | A highly selective, non-peptide AT2 receptor agonist.[5][7][11] |
| CGP 42112A | Synthetic Agonist | Partial Agonist | A peptide agonist that can also bind to the AT1 receptor at higher concentrations.[2][5] |
| This compound / PD 123319 | Synthetic Ligand | Partial Agonist / Antagonist | Traditionally classified as a selective antagonist, but recent evidence indicates partial agonist activity.[1][4][7][8] |
| EMA401 | Synthetic Ligand | Partial Agonist | Another compound previously considered an antagonist, now shown to have partial agonist properties.[7][8] |
AT2 Receptor Signaling Pathways
Activation of the AT2 receptor triggers a range of intracellular signaling cascades that often counteract the effects of AT1 receptor activation.[5][12] Understanding these pathways is crucial for interpreting the functional consequences of ligand binding, including the effects of partial agonism. The primary signaling pathways include:
-
Bradykinin/Nitric Oxide (NO)/cGMP Pathway: AT2 receptor stimulation leads to the production of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP), which mediate vasodilation.[12][13]
-
Serine/Threonine Phosphatase Activation: This pathway is associated with anti-proliferative and pro-apoptotic effects.[12]
-
Phospholipase A2 Activation: This pathway is involved in the regulation of ion channels.[12]
Below are diagrams illustrating a key AT2 receptor signaling pathway and a typical experimental workflow for assessing ligand activity.
Caption: Simplified AT2 Receptor Signaling Pathway Leading to Vasodilation.
Caption: Experimental Workflow for Nitric Oxide (NO) Release Assay.
Experimental Protocols
The characterization of a ligand's activity at the AT2 receptor relies on robust and reproducible experimental assays. Below are the methodologies for key experiments cited in the literature that have been used to assess the agonist and antagonist properties of compounds like this compound.
Nitric Oxide (NO) Release Assay
This functional assay is a reliable method for determining the intrinsic activity of AT2 receptor ligands.[7][8][14]
Objective: To measure the production of nitric oxide (NO) in response to AT2 receptor stimulation.
Materials:
-
Cells expressing the AT2 receptor (e.g., primary Human Aortic Endothelial Cells (HAEC) or AT2R-transfected Chinese Hamster Ovary (CHO) cells).[8]
-
Cell culture medium (e.g., Endothelial Growth Medium-2 for HAEC).[8]
-
Phosphate-buffered saline (PBS).
-
NO-sensitive fluorescent probe (e.g., 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate - DAF-FM diacetate).[8][14]
-
Test ligands: this compound, full agonist (e.g., Ang II or C21), and vehicle control.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow to an appropriate confluency.
-
Dye Loading: Wash the cells with PBS and then incubate them with the DAF-FM diacetate solution in the dark for a specified time (e.g., 1 hour) at 37°C. This allows the dye to enter the cells.
-
Washing: After incubation, wash the cells with PBS to remove any excess extracellular dye.
-
Ligand Stimulation: Add the test ligands (this compound, full agonist, this compound in combination with a full agonist, and vehicle control) to the respective wells.
-
Incubation: Incubate the cells with the ligands for a defined period (e.g., 15-30 minutes) at 37°C.[14]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: Quantify the fluorescence intensity for each condition. The increase in fluorescence is proportional to the amount of NO produced. Compare the response elicited by this compound to that of the vehicle (to determine agonist activity) and the full agonist (to determine the extent of partial agonism). The ability of this compound to inhibit the response to a full agonist is also assessed to confirm its antagonistic properties.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for the AT2 receptor.[2][15][16]
Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for the AT2 receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the AT2 receptor (e.g., AT2R-transfected HEK-293 cells).[15]
-
Radiolabeled AT2 receptor ligand (e.g., [125I]CGP 42112A or [125I][Sar1,Ile8]AngII).[2][15]
-
Unlabeled this compound at various concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a series of tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled agonist).
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled this compound. From this competition curve, the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki can then be calculated using the Cheng-Prusoff equation.
Conclusion
The emerging evidence for the partial agonist activity of this compound at the AT2 receptor represents a significant shift in our understanding of this widely used pharmacological tool. This guide provides a framework for researchers to critically evaluate the existing literature and to design future experiments that can further elucidate the nuanced pharmacology of AT2 receptor ligands. The provided experimental protocols offer a starting point for the in-house characterization of these compounds, ensuring a more accurate interpretation of their biological effects. As the field continues to evolve, a thorough understanding of the full spectrum of ligand activity will be paramount for the development of novel therapeutics targeting the AT2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of brain angiotensin II AT2 receptor subtype using [125I] CGP 42112A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the selective angiotensin II receptor antagonists losartan and PD123177 in animal models of anxiety and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anti-fibrotic Potential of AT2 Receptor Agonists [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of PD 123177: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the selective angiotensin II subtype AT2 receptor antagonist, PD 123177, is paramount. This guide provides essential logistical and safety information for its proper handling and disposal in a laboratory setting.
This compound is a potent, nonpeptide antagonist used in research to study the angiotensin II AT2 receptor. Due to its pharmacological activity and potential hazards, including causing severe skin burns, eye damage, and being harmful to aquatic life with long-lasting effects, it is imperative to follow stringent disposal procedures. This document outlines the necessary steps to manage this compound waste, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling
Personal Protective Equipment (PPE): Always handle this compound in a designated area, such as a chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention.
Disposal Procedures for this compound Waste
The proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow. All waste must be treated as hazardous chemical waste.
Waste Segregation and Collection
Proper segregation of waste streams is the first step towards compliant disposal.
-
Solid Waste: This includes unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, and bench paper).
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste: This includes solutions containing this compound.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be leak-proof and made of a compatible material.
-
-
Sharps Waste: Any contaminated sharps (e.g., needles, syringes, broken glass) must be collected in a designated sharps container.
Table 1: Waste Stream Management
| Waste Type | Container Requirements | Labeling |
| Solid Waste | Sealable, compatible container | "Hazardous Waste: this compound (Solid)" |
| Liquid Waste | Leak-proof, compatible container | "Hazardous Waste: this compound (Liquid)" |
| Sharps Waste | Puncture-resistant sharps container | "Hazardous Sharps Waste: this compound" |
Disposal Pathway
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company . This method is effective for the complete destruction of pharmacologically active compounds.
Key Parameters for Incineration of Pharmaceutical Waste:
| Parameter | Recommended Value |
| Primary Chamber Temperature | 800 - 1000°C |
| Secondary Chamber Temperature | 1000 - 1200°C |
| Residence Time | > 2 seconds |
Note: These are general guidelines for pharmaceutical waste incineration. The specific parameters may vary depending on the facility and local regulations.
It is strictly prohibited to dispose of this compound down the drain or in regular trash. [1] Doing so can lead to environmental contamination and potential harm to aquatic organisms.
Experimental Protocol: Decontamination of Glassware
For reusable glassware that has come into contact with this compound, a thorough decontamination procedure is necessary.
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., ethanol, methanol). Collect the rinsate as hazardous liquid waste.
-
Washing: Wash the rinsed glassware with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following workflow diagram outlines the key steps.
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway Context: Angiotensin II Receptor
Understanding the mechanism of action of this compound provides context for its biological significance and the importance of its proper disposal.
Caption: this compound acts as a selective antagonist at the AT2 receptor.
By adhering to these guidelines, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
References
Personal protective equipment for handling PD 123177
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of PD 123177, a selective Angiotensin II Type 2 (AT2) receptor antagonist. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard laboratory practices.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on best practices for handling potent, pharmacologically active compounds of a similar nature.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. A respirator may be necessary if handling the powder outside of a fume hood. | To avoid inhalation of the powder, which may cause respiratory tract irritation.[1] |
Operational Plan for Handling this compound
1. Engineering Controls:
-
Always handle solid this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all necessary equipment and reagents in the designated work area within the fume hood.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory area.[3]
3. First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3]
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous liquid waste container. Do not dispose of aqueous solutions containing this compound down the drain.[4]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical contamination.[4]
2. Storage of Waste:
-
Store all waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Keep waste containers securely closed when not in use.
3. Disposal Procedure:
-
All waste must be disposed of through the institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Mechanism of Action: this compound is a selective antagonist of the Angiotensin II (Ang II) Type 2 (AT2) receptor.[5] Ang II is a key peptide in the renin-angiotensin system (RAS) that exerts its effects by binding to two main receptor subtypes, AT1 and AT2.[6] While many of the well-known cardiovascular effects of Ang II are mediated by the AT1 receptor, the AT2 receptor is involved in different signaling pathways.[3][7]
A novel signaling pathway for the AT2 receptor has been described, which is initiated by the binding of Ang II. This leads to the recruitment of the transcription factor promyelocytic zinc finger protein (PLZF) to the plasma membrane where it co-localizes with the AT2 receptor. Subsequently, both the receptor and PLZF internalize, and PLZF translocates to the nucleus. In the nucleus, PLZF can influence the expression of genes such as the p85α subunit of phosphatidylinositol-3 kinase (PI3K), which in turn can activate downstream effectors like p70S6 kinase, playing a role in protein synthesis.[8]
Visualizations
Caption: Operational workflow for the safe handling and disposal of this compound.
Caption: Angiotensin II Type 2 (AT2) receptor signaling pathway and the inhibitory action of this compound.
References
- 1. ecetoc.org [ecetoc.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Effects of the selective angiotensin II receptor antagonists losartan and PD123177 in animal models of anxiety and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathway in the Osmotic Resistance Induced by Angiotensin II AT2 Receptor Activation in Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 8. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
